6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Description
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Properties
IUPAC Name |
6-bromo-8-methoxy-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-10-4-9(12)3-8-2-7(5-13)6-15-11(8)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONWUBMQESLCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585509 | |
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-15-8 | |
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-bromo-8-methoxy-2H-chromene-3-carbaldehyde properties
An In-depth Technical Guide to 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Introduction: Unveiling a Versatile Synthetic Scaffold
In the landscape of modern medicinal chemistry and materials science, the chromene nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and functional materials.[1][2] Within this important class of heterocycles, This compound emerges as a highly functionalized and versatile intermediate. Its unique arrangement of a reactive aldehyde group, a strategically placed bromine atom, and an electron-donating methoxy group on the benzopyran core makes it a valuable building block for complex molecular architectures.[3]
This guide provides an in-depth technical overview of this compound, moving beyond a simple data sheet to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore its core properties, plausible synthetic routes, reactivity, and its demonstrated potential in synthesizing novel compounds for pharmaceutical and material science applications.
Core Physicochemical and Structural Properties
The properties of this compound are dictated by the interplay of its constituent functional groups. The bromine atom at the 6-position and the methoxy group at the 8-position modulate the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and its interaction with biological targets. The aldehyde at the 3-position, conjugated with the pyran ring's double bond, is the primary center for synthetic elaboration.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885271-15-8 | [3] |
| Molecular Formula | C₁₁H₉BrO₃ | [3] |
| Molecular Weight | 269.09 g/mol | [3] |
| MDL Number | MFCD04114595 | [3] |
| PubChem ID | 16228270 | [3] |
| Storage Conditions | Store at 0-8°C | [3][4] |
Synthesis Methodology: A Plausible Approach
While specific synthetic preparations for this exact molecule are not extensively detailed in publicly available literature, a robust synthesis can be designed based on established methodologies for related 2H-chromene-3-carbaldehydes. The Vilsmeyer-Haack reaction is a prominent method for forming the formyl-substituted chromene ring system.[5][6] An alternative and highly effective strategy involves an organocatalyzed oxa-Michael-Henry cascade reaction.
Below is a proposed, self-validating protocol for the synthesis, starting from a commercially available salicylaldehyde derivative.
Proposed Synthetic Workflow: Oxa-Michael-Henry Cascade
This approach leverages the reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde, often catalyzed by a chiral amine like L-proline in the presence of a base.[7]
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- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
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- 4. chemimpex.com [chemimpex.com]
- 5. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Abstract: This document provides a comprehensive technical overview of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The 2H-chromene scaffold is a core structural motif in numerous natural products and biologically active molecules, prized for a wide range of pharmacological activities.[1][2] This guide elucidates the molecule's structural features, physicochemical properties, spectroscopic signature, and stability profile. It is intended for researchers, scientists, and drug development professionals who utilize such intermediates for the synthesis of novel chemical entities.
Introduction and Strategic Importance
This compound is a substituted benzopyran derivative that serves as a highly versatile synthetic intermediate.[3] Its structure is strategically functionalized with three key features that enable a wide array of subsequent chemical transformations:
-
A Nucleophilic Aldehyde: The carbaldehyde group at the 3-position is a prime site for nucleophilic additions, condensations (e.g., Wittig, Knoevenagel), and reductive aminations, allowing for significant molecular elaboration.
-
An Electron-Rich Aromatic Ring: The benzene ring, substituted with a methoxy group (electron-donating) and a bromine atom (electron-withdrawing and a handle for cross-coupling), provides a platform for further aromatic substitutions or palladium-catalyzed reactions.
-
A Reactive Pyran Ring: The 2H-chromene core itself can participate in various reactions and imparts specific conformational and electronic properties to the molecule.
This combination makes the compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[3][4] This guide provides the foundational physicochemical data necessary for its effective handling, characterization, and deployment in synthetic workflows.
Molecular Structure and Physicochemical Properties
The structural and fundamental properties of the molecule are summarized below. The presence of bromine, a methoxy group, and an aldehyde on the chromene scaffold dictates its reactivity and physical characteristics.
Caption: Chemical structure of this compound.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₁H₉BrO₃ | Derived from chemical structure. |
| Molecular Weight | 269.09 g/mol | Calculated from molecular formula. |
| Appearance | Yellow powder | Similar chromene aldehydes are described as yellow solids.[4][5] |
| Purity | ≥ 95% (NMR) | Typical purity grade for commercial research chemicals.[4] |
| Solubility | Soluble in DMSO, CHCl₃, Ethyl Acetate. Insoluble in water. | Expected for a moderately polar organic molecule. |
| Storage Conditions | Store at 0-8 °C | Recommended for preserving the integrity of the aldehyde group.[4] |
Synthesis Strategy: The Domino Reaction Approach
The synthesis of 2H-chromene-3-carbaldehydes is efficiently achieved through organocatalytic domino reactions. A prevalent and effective method is the domino oxa-Michael/aldol condensation between a substituted salicylaldehyde and an α,β-unsaturated aldehyde.[1]
Causality of Experimental Design: This one-pot approach is favored for its atom economy and operational simplicity. The use of an organocatalyst, such as a chiral secondary amine, activates the unsaturated aldehyde to facilitate the initial oxa-Michael addition by the phenolic hydroxyl group of the salicylaldehyde. This is immediately followed by an intramolecular aldol condensation, which forms the pyran ring and installs the carbaldehyde group at the 3-position in a single, seamless sequence. This avoids the isolation of potentially unstable intermediates and often proceeds in high yield.[1]
Caption: Generalized workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data, based on its structure and data from analogous compounds, are summarized below.[5][6][7]
| Technique | Functional Group | Expected Signature |
| ¹H NMR | Aldehyde (-CHO) | δ ≈ 9.5 - 10.0 ppm (singlet, 1H) |
| Vinyl C2-H | δ ≈ 7.4 - 7.6 ppm (singlet, 1H) | |
| Aromatic C5-H, C7-H | δ ≈ 6.9 - 7.3 ppm (two doublets, J ≈ 2-3 Hz, 2H) | |
| Methylene (-CH₂) | δ ≈ 4.8 - 5.2 ppm (singlet, 2H) | |
| Methoxy (-OCH₃) | δ ≈ 3.8 - 4.0 ppm (singlet, 3H) | |
| ¹³C NMR | Aldehyde (C=O) | δ ≈ 190 - 195 ppm |
| Aromatic & Vinyl Cs | δ ≈ 110 - 160 ppm | |
| Methylene (C4) | δ ≈ 65 - 70 ppm | |
| Methoxy (-OCH₃) | δ ≈ 55 - 60 ppm | |
| FT-IR (KBr) | Aldehyde C=O stretch | ṽ ≈ 1670 - 1690 cm⁻¹ (strong) |
| C=C stretch (aromatic) | ṽ ≈ 1580 - 1620 cm⁻¹ (medium) | |
| C-O-C stretch (ether) | ṽ ≈ 1200 - 1280 cm⁻¹ (strong) | |
| Mass Spec. (ESI-MS) | Molecular Ion | m/z = 269 [M+H]⁺, 271 [M+2+H]⁺ (approx. 1:1 ratio) |
Self-Validating Analytical Workflow
A robust protocol for structural confirmation is essential. The following workflow ensures high confidence in the material's identity and purity.
Protocol:
-
Initial Purity Assessment: Obtain a ¹H NMR spectrum. The integration of the distinct signals (aldehyde, vinyl, aromatic, methylene, methoxy) should correspond to a 1:1:2:2:3 ratio. Purity is estimated by comparing the integral of the compound's protons against any solvent or impurity signals.
-
Functional Group Confirmation: Record an FT-IR spectrum. The primary diagnostic check is the presence of a strong carbonyl (C=O) absorption band around 1680 cm⁻¹, confirming the aldehyde group.
-
Molecular Weight Verification: Perform low-resolution mass spectrometry (LRMS). The key validation is observing the characteristic isotopic doublet peak for a monobrominated compound (e.g., m/z 269 and 271) with nearly equal intensity.
-
High-Resolution Confirmation: For unambiguous formula determination, acquire a high-resolution mass spectrum (HRMS). The measured mass should be within ±5 ppm of the calculated exact mass for C₁₁H₉BrO₃.
-
Structural Connectivity: If needed, 2D NMR experiments (COSY, HSQC, HMBC) can be performed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecular framework.
Caption: A self-validating workflow for structural confirmation.
Stability and Handling
The stability of this compound is a critical consideration for storage and reaction planning.
-
Acidic Conditions: The 2H-chromene scaffold is generally susceptible to degradation under acidic conditions. The ether linkage in the pyran ring can undergo acid-catalyzed cleavage, leading to ring-opening and the formation of chalcone-like structures.[8] Therefore, exposure to strong acids should be avoided.
-
Basic Conditions: The molecule is comparatively more stable under basic conditions. However, strong bases combined with elevated temperatures can promote degradation, potentially through hydrolysis or other side reactions involving the aldehyde.[8]
-
Light and Air: Like many aldehydes, this compound may be sensitive to oxidation upon prolonged exposure to air and light. Storage in a sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Thermal Stability: While a specific melting point is not widely reported, it is a solid at room temperature. Standard storage at refrigerated temperatures (0-8 °C) is advisable to minimize degradation over time.[4]
Applications in Research and Development
The unique arrangement of functional groups makes this compound a powerful intermediate for accessing diverse and complex molecular architectures.
-
Pharmaceutical Synthesis: It is a key starting material for synthesizing molecules with potential anti-cancer and anti-inflammatory properties.[3] The chromene core is a known pharmacophore, and the aldehyde and bromo-substituents provide handles to build out structures that can interact with biological targets.[2][9]
-
Fluorescent Probes and Dyes: The conjugated π-system of the chromene ring gives it inherent chromophoric properties.[3][4] The aldehyde group can be used to link the chromene to other molecules, enabling the development of fluorescent probes for biological imaging or functional dyes for materials science.[10]
-
Natural Product Synthesis: The compound serves as a valuable building block in the total synthesis of complex natural products that contain the benzopyran motif.[3]
Conclusion
This compound is a high-value synthetic intermediate with a well-defined physicochemical and spectroscopic profile. Its strategic functionalization allows for extensive chemical modification, making it a cornerstone for synthetic campaigns targeting novel pharmaceuticals, molecular probes, and advanced materials. Understanding its properties, particularly its reactivity and stability, is paramount for its successful application in research and development. The data and protocols outlined in this guide provide a foundational framework for scientists to confidently incorporate this versatile molecule into their synthetic endeavors.
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Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule. Journal of Chemical Sciences. [Link]
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Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed. [Link]
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6-BROMO-8-METHOXY-3-[1-(PHENYLHYDRAZONO)-ETHYL]-CHROMEN-2-ONE. SpectraBase. [Link]
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Catalytic Synthesis of 2H-Chromenes. MSU Chemistry. [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Synfacts. [Link]
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6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. National Institutes of Health. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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Physicochemical properties of the selected compounds 2a-2g. ResearchGate. [Link]
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8-Methoxy-2H-chromene-3-carbaldehyde. National Institutes of Health. [Link]
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Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. National Institutes of Health. [Link]
-
Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. National Institutes of Health. [Link]
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6,8-Di-bromo-4-oxo-4H-chromene-3-carbaldehyde. PubMed. [Link]
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An In-depth Technical Guide to 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, identified by the CAS Number 885271-15-8 , is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community.[1] Its unique molecular architecture, featuring a chromene core substituted with a bromine atom, a methoxy group, and a reactive carbaldehyde moiety, positions it as a versatile building block in the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and its burgeoning role in the landscape of drug discovery, with a particular focus on the development of anti-cancer and anti-inflammatory therapeutics.[1] The strategic placement of the bromo and methoxy groups on the aromatic ring, coupled with the aldehyde functionality, offers multiple points for molecular diversification, making it an ideal starting point for the construction of compound libraries for high-throughput screening.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic data is paramount for the unambiguous identification and utilization of this compound in a research setting.
| Property | Value | Source |
| CAS Number | 885271-15-8 | |
| Molecular Formula | C₁₁H₉BrO₃ | |
| Molecular Weight | 269.09 g/mol | |
| Appearance | Pale yellow to yellow solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. | General knowledge |
| Storage | Store at 0-8°C to ensure long-term stability. |
Spectroscopic Characterization (Predicted):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm, singlet), aromatic protons on the chromene ring, the vinylic proton at the C4 position, the methylene protons at the C2 position, and the methoxy group protons (δ 3.8-4.0 ppm, singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (δ 185-195 ppm), the carbons of the aromatic and pyran rings, and the methoxy carbon (δ 55-60 ppm).
-
IR (Infrared) Spectroscopy: Key absorption bands are anticipated for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), C-O-C stretching of the pyran ring and methoxy group, and C-Br stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with the molecular ion peak (M+) and the (M+2)+ peak having nearly equal intensities.
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction .[2][3][4][5] This powerful formylation method is widely employed for the synthesis of aldehydes on electron-rich aromatic and heterocyclic rings.[2][4][5][6]
The logical starting material for this synthesis is 2-bromo-4-methoxyphenol . The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a mixture of a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).[2][4][5]
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A Comprehensive Guide to the Structure Elucidation of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Foreword: The Imperative of Structural Integrity in Drug Discovery
In the landscape of modern drug development and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the very bedrock of innovation. The biological activity, reactivity, and therapeutic potential of a molecule are intrinsically linked to its three-dimensional architecture. An error in structural assignment can lead to the misinterpretation of bioactivity data, wasted resources, and ultimately, the failure of promising research programs. This guide is dedicated to the rigorous process of structure elucidation, focusing on a molecule of significant synthetic and potential pharmacological interest: 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde. This compound, with its unique assembly of a chromene core, an aldehyde functionality, and specific aromatic substitutions, serves as an excellent case study for the integrated application of modern analytical techniques. For researchers and professionals in the field, mastering this process is paramount to ensuring the scientific integrity and success of their work.
Rationale and Synthetic Pathway: The Vilsmeier-Haack Approach
The journey to elucidating a structure begins with its synthesis. The target molecule, this compound, is a functionalized chromene. The chromene scaffold is a privileged structure in medicinal chemistry, and the aldehyde group provides a versatile handle for further synthetic modifications.[1][2] A robust and efficient method for the introduction of a formyl group onto an electron-rich ring system is the Vilsmeier-Haack reaction.[3][4][5] This reaction is particularly well-suited for the synthesis of chromene-3-carbaldehydes from the corresponding chromene precursors.
The reaction proceeds through the formation of a Vilsmeier reagent, typically an electrophilic chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophile then attacks the electron-rich C3 position of the 2H-chromene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The choice of this synthetic route is strategic; it is a well-established, high-yielding reaction that directly installs the required functionality.[6][7]
Figure 1: Conceptual workflow for the synthesis via the Vilsmeier-Haack reaction.
The Analytical Gauntlet: A Multi-faceted Spectroscopic Approach
The confirmation of the synthesized molecule's structure requires a suite of analytical techniques. No single method provides all the necessary information; instead, a synergistic combination of mass spectrometry and various forms of spectroscopy is employed to build an unassailable structural proof.[8][9][10]
Mass Spectrometry (MS): Defining the Molecular Formula and Isotopic Signature
The first step in characterizing an unknown compound is to determine its molecular weight and, ideally, its elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For C₁₁H₉BrO₃, the expected monoisotopic mass would be calculated. The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.[11][12]
Table 1: Expected HRMS Data for C₁₁H₉BrO₃
| Species | Calculated Exact Mass | Observed Pattern |
| [M]⁺ (with ⁷⁹Br) | 267.9786 | Molecular ion peak |
| [M+2]⁺ (with ⁸¹Br) | 269.9765 | Isotopic peak with ~100% relative intensity to M⁺ |
-
Fragmentation Analysis: While detailed fragmentation analysis can be complex, certain fragments would be expected. Loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), or a bromine radical (Br•) would produce fragment ions that could further support the proposed structure.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[13][14][15] For this compound, several key absorption bands would be anticipated.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aldehyde (C=O) | Stretching | ~1680-1695 | Confirms the presence of a conjugated aldehyde. |
| Alkene (C=C) | Stretching | ~1640-1660 | Corresponds to the C3=C4 double bond in the 2H-chromene ring. |
| Aromatic Ring (C=C) | Stretching | ~1580-1600 & ~1450-1500 | Indicates the presence of the benzene ring. |
| Aryl-Alkyl Ether (C-O) | Asymmetric Stretching | ~1230-1270 | Corresponds to the Ar-O-CH₃ linkage. |
| Vinyl Ether (C-O) | Stretching | ~1020-1080 | Corresponds to the C=C-O-Ar linkage within the chromene ring. |
| Aldehyde C-H | Stretching | ~2820-2850 & ~2720-2750 | Two weak bands characteristic of an aldehyde C-H bond. |
UV-Visible Spectroscopy: Mapping the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly its conjugated π-system.[16] The extended conjugation involving the benzene ring, the pyran double bond, and the carbonyl group of the aldehyde is expected to result in strong absorption in the UV region.[17][18][19] The exact absorption maximum (λmax) is influenced by the solvent and the substituents, but it confirms the presence of a significant chromophore.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10][21] A combination of 1D and 2D NMR experiments provides a complete picture of atom connectivity.
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the chemical environment of each proton, its neighboring protons (through spin-spin coupling), and the relative number of protons of each type (through integration).
Table 3: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |
| H-9 (CHO) | 9.5 - 9.8 | singlet | - | 1H | Deshielded by the anisotropic effect and electron-withdrawing nature of the carbonyl oxygen. |
| H-4 | 7.5 - 7.8 | singlet | - | 1H | Vinylic proton, deshielded by the adjacent aldehyde group and ring oxygen. |
| H-5 | 7.1 - 7.3 | doublet | J ≈ 2.5 | 1H | Aromatic proton, meta-coupled to H-7. |
| H-7 | 6.9 - 7.1 | doublet | J ≈ 2.5 | 1H | Aromatic proton, meta-coupled to H-5. |
| H-2 (CH₂) | 4.9 - 5.2 | singlet | - | 2H | Methylene protons adjacent to the ring oxygen. Lack of coupling to H-4 indicates a 2H-chromene. |
| H-10 (OCH₃) | 3.8 - 4.0 | singlet | - | 3H | Methoxy protons, deshielded by the attached oxygen. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-9 (CHO) | 188 - 192 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| C-8a, C-4a | 145 - 155 | Quaternary carbons of the aromatic ring attached to oxygen. |
| C-4 | 135 - 140 | Vinylic carbon deshielded by the aldehyde group. |
| C-3 | 125 - 130 | Vinylic carbon bearing the aldehyde group. |
| C-5, C-7 | 115 - 125 | Aromatic CH carbons. |
| C-6 | 110 - 115 | Aromatic carbon bearing the bromine atom. |
| C-2 | 65 - 70 | Methylene carbon (sp³) adjacent to the ring oxygen. |
| C-10 (OCH₃) | 55 - 60 | Methoxy carbon. |
2D NMR: Unambiguous Connectivity Mapping
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the connectivity between atoms, especially in complex molecules.[22][23][24]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, a key observation would be the absence of a correlation between the H-2 methylene protons and the H-4 vinylic proton, confirming the 2H-chromene structure. A weak correlation might be seen between the aromatic protons H-5 and H-7 (meta-coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by correlating the signals from the ¹H and ¹³C spectra.[23][25]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds.[22][23] Key expected correlations that would solidify the structure include:
-
Aldehyde Proton (H-9) to C-3 and C-4 .
-
Vinylic Proton (H-4) to C-2 , C-5 , and C-8a .
-
Methylene Protons (H-2) to C-3 , C-4 , and C-8a .
-
Methoxy Protons (H-10) to C-8 .
-
Aromatic Proton (H-5) to C-7 , C-8a , and C-4a .
-
Aromatic Proton (H-7) to C-5 , C-6 , and C-8a .
-
Figure 2: Logical workflow for the structure elucidation process.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Determine the exact mass of the molecular ion peaks corresponding to [M]⁺ and [M+2]⁺. Use the instrument's software to calculate the elemental composition based on the measured accurate mass and isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D Spectra Acquisition:
-
COSY: Run a standard gradient-selected COSY experiment.
-
HSQC: Run a standard gradient-selected, phase-sensitive HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz.
-
HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range J(CH) couplings of 8-10 Hz.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
Conclusion: A Confirmed Identity
By systematically applying this suite of analytical techniques, a complete and unambiguous structural assignment for this compound can be achieved. The HRMS data confirms the elemental composition and the presence of a single bromine atom. IR and UV-Vis spectroscopy provide corroborating evidence for the key functional groups and the conjugated π-system. Finally, the comprehensive dataset from 1D and 2D NMR experiments allows for the precise mapping of the entire molecular framework, from the proton and carbon skeletons to the specific placement of each substituent. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research and development involving this compound.
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biological activity of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde derivatives.
An In-Depth Technical Guide to the Biological Activity of 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde Derivatives
Abstract
The chromene nucleus, a heterocyclic scaffold composed of a fused benzene and pyran ring, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a vast array of biologically active compounds.[1][2] This guide focuses on derivatives of a specific, highly functionalized intermediate: This compound . The strategic placement of a bromine atom, a methoxy group, and a reactive carbaldehyde function on the 2H-chromene core makes this molecule a versatile platform for synthesizing novel therapeutic agents.[3] We will explore the synthetic pathways to diversify this core, delve into the significant anticancer, anti-inflammatory, and antimicrobial activities of its derivatives, and elucidate the underlying mechanisms of action. This document serves as a technical resource, providing detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the therapeutic potential of this promising class of compounds.
Part 1: The this compound Scaffold
The therapeutic promise of chromene derivatives stems from their ability to interact with a wide range of cellular targets, leading to diverse pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The parent compound, this compound, is an ideal starting point for drug discovery campaigns.
-
The Chromene Core : Provides a rigid, three-dimensional structure that can be tailored to fit into specific biological targets.
-
The Aldehyde Group (C3) : Acts as a crucial chemical handle for introducing molecular diversity through reactions like Knoevenagel condensation, Wittig reactions, and Schiff base formation, allowing for the synthesis of extensive compound libraries.
-
The Bromo Group (C6) : An electron-withdrawing group that can modulate the electronic properties of the molecule, influence binding interactions (e.g., through halogen bonding), and serve as a site for further cross-coupling reactions.[5]
-
The Methoxy Group (C8) : An electron-donating group that can impact solubility, metabolic stability, and receptor binding affinity.
The combination of these features makes this scaffold a powerful tool for developing novel chemical entities with enhanced potency and selectivity.[3]
Part 2: Synthetic Strategies and Lead Generation
The rational design of potent chromene-based drug candidates follows a structured workflow, from the synthesis of the core scaffold to the biological evaluation of its derivatives. This iterative process is essential for identifying lead compounds and understanding structure-activity relationships.
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A Senior Application Scientist's Guide to the Discovery and Isolation of Chromene Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of Natural Product Scaffolds
In the modern era of high-throughput screening and combinatorial chemistry, it is tempting to overlook the foundational role of natural products in drug discovery. Yet, nature remains an unparalleled chemist, offering a vast repository of structurally diverse and biologically active molecules. Among these, the chromene scaffold stands out as a "privileged structure," a recurring motif in compounds with significant pharmacological properties.[1][2] This guide is conceived from a Senior Application Scientist's perspective, blending established principles with field-proven insights to provide a comprehensive technical narrative on the discovery and isolation of chromene compounds. Our focus will be on the "why" behind the "how," ensuring that each step is not merely a procedural instruction but a scientifically reasoned choice.
Section 1: The Chromene Core - A Privileged Scaffold in Nature's Arsenal
The term "chromene" refers to a benzopyran ring system, a fusion of a benzene ring and a pyran ring.[3] This simple heterocyclic scaffold is the backbone for a wide array of natural products, including flavonoids, tocopherols (like Vitamin E), and anthocyanins.[4][5] The versatility of the chromene nucleus allows for a multitude of substitutions, leading to a vast family of compounds with a broad spectrum of biological activities.
These activities are not trivial; chromene derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties, among others.[6][7] For instance, certain naturally occurring 4H-chromenes have shown organoleptic activities, while others are investigated for their potential in managing neurodegenerative diseases.[7][8] This remarkable bioactivity is a direct consequence of the chromene's ability to interact with various cellular targets, making it a focal point for drug discovery and development.[7][9]
Section 2: Sourcing Chromenes - From Plant Systematics to Fungal Bioprospecting
Chromene compounds are ubiquitously distributed in the plant and fungal kingdoms.[2][10] A significant number of bioactive chromenes have been isolated from various plant genera, including Aloe, Aquilaria, Cassia, and Hypericum.[1] Fungi, particularly genera like Aspergillus and Penicillium, are also prolific producers of novel chromone derivatives.[1]
The initial step in any isolation workflow is the judicious selection and collection of the source material. This is not a random process but one guided by ethnobotanical knowledge, chemotaxonomic data, and increasingly, genomic information. Traditional medicine often provides invaluable clues to plants with potential therapeutic properties. Once a source is identified, proper collection, drying, and storage are critical to preserve the integrity of the target compounds. Air-drying or oven-drying at moderate temperatures (e.g., 40-60°C) is a common practice to prevent enzymatic degradation.
Section 3: The Art and Science of Extraction - Liberating Chromenes from the Matrix
The primary goal of extraction is to efficiently transfer the chromene compounds from the solid plant or fungal matrix into a liquid solvent, while minimizing the co-extraction of undesirable compounds. The choice of extraction method and solvent is paramount and is dictated by the polarity and stability of the target chromenes.
Foundational Extraction Techniques
Several methods are employed for the extraction of chromenes, each with its own set of advantages and limitations.
-
Maceration: This simple technique involves soaking the powdered source material in a solvent at room temperature for an extended period.[11] It is suitable for thermolabile compounds but can be time-consuming.
-
Decoction: This method involves boiling the plant material in a solvent, typically water.[11] It is effective for extracting water-soluble and heat-stable compounds.
-
Soxhlet Extraction: A continuous extraction method where fresh solvent is repeatedly passed over the sample. It is highly efficient but the prolonged exposure to heat can degrade sensitive compounds.[12]
Solvent Selection: A Critical Decision Point
The choice of solvent is governed by the principle of "like dissolves like." Since chromenes encompass a range of polarities, a systematic approach to solvent selection is often necessary. A common strategy is to perform sequential extractions with solvents of increasing polarity, for example, starting with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol or ethanol to extract more polar chromenes.[9][11] Ethanol is a particularly popular choice due to its effectiveness in penetrating cellular membranes and its relative safety for human consumption, a key consideration for potential nutraceuticals.[12][13]
Table 1: Common Solvents for Chromene Extraction and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Target Chromene Characteristics |
| n-Hexane | 0.1 | 69 | Non-polar, lipophilic chromenes |
| Dichloromethane | 3.1 | 40 | Broad range of polarities |
| Ethyl Acetate | 4.4 | 77 | Medium-polarity chromenes |
| Acetone | 5.1 | 56 | Medium to polar chromenes |
| Ethanol | 5.2 | 78 | Broad range of polarities, good for glycosides |
| Methanol | 6.6 | 65 | Polar chromenes and their glycosides |
| Water | 10.2 | 100 | Highly polar and water-soluble chromenes |
Section 4: The Path to Purity - Chromatographic Purification of Chromenes
The crude extract obtained is a complex mixture of numerous compounds. The isolation of pure chromenes necessitates the use of chromatographic techniques, which separate molecules based on their differential partitioning between a stationary phase and a mobile phase.[3]
The Initial Cleanup: Column Chromatography
Column chromatography is the workhorse of preparative purification in natural product chemistry.[2][14] It allows for the separation of gram-scale quantities of material.
Experimental Protocol: General Column Chromatography for Chromene Fractionation
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand over the plug.
-
Prepare a slurry of the stationary phase (typically silica gel) in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the packed stationary phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
Collect fractions of the eluate in separate tubes.
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.
-
Guiding the Separation: Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of column chromatography and for developing an effective solvent system for separation.[3][15]
Experimental Protocol: TLC Analysis of Chromene Fractions
-
Plate Preparation:
-
Use a pre-coated TLC plate (e.g., silica gel on aluminum backing).
-
With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
-
Spotting:
-
Using a capillary tube, spot small amounts of the collected fractions onto the origin line.
-
-
Development:
-
Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the origin line.
-
Allow the solvent to ascend the plate by capillary action.
-
-
Visualization:
-
Remove the plate when the solvent front is near the top and mark the solvent front with a pencil.
-
Visualize the separated spots under UV light (if the compounds are UV-active) or by staining with a suitable reagent (e.g., iodine vapor, potassium permanganate).
-
-
Rf Value Calculation:
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). This value helps in identifying compounds and optimizing the mobile phase for column chromatography.
-
Table 2: Common TLC Solvent Systems for Chromene Separation
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane:Ethyl Acetate (9:1 to 1:1) | Low to Medium | Separation of less polar chromenes |
| Dichloromethane:Methanol (9.5:0.5 to 9:1) | Medium to High | Separation of moderately polar chromenes |
| Chloroform:Methanol (9:1) | Medium | General purpose for a range of chromenes |
| Ethyl Acetate:Butanol:Acetic Acid:Water | High | For very polar chromene derivatives and glycosides |
Achieving High Purity: High-Performance Liquid Chromatography (HPLC)
For the final purification of chromenes to a high degree of purity, preparative HPLC is often the method of choice.[16][17] It offers superior resolution and speed compared to traditional column chromatography. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the purification of chromenes.
Diagram: Bioassay-Guided Fractionation Workflow
Caption: A typical workflow for bioassay-guided isolation of bioactive chromene compounds.
Section 5: Structural Elucidation - Unveiling the Molecular Architecture
Once a pure chromene compound has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[7][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[7][19]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[20]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the presence of chromophores (light-absorbing groups) in the molecule, which is characteristic of the benzopyran system.[9][19]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[20]
Section 6: Overcoming the Hurdles - Challenges in Chromene Isolation
The isolation of chromenes from natural sources is not without its challenges:
-
Compound Instability: Some chromene derivatives can be sensitive to pH, light, or temperature, leading to degradation during the isolation process.[16]
-
Complex Mixtures: Natural extracts are incredibly complex, and chromenes often coexist with structurally similar compounds, making separation difficult.[21][22]
-
Low Abundance: The target bioactive chromene may be present in very low concentrations in the source material, requiring large amounts of starting material and highly efficient purification techniques.
Conclusion: A Forward-Looking Perspective
The discovery and isolation of chromene compounds from natural sources remain a vibrant and essential area of research. By combining traditional extraction techniques with modern chromatographic and spectroscopic methods, scientists can continue to unlock the therapeutic potential of this remarkable class of molecules. A methodical, well-reasoned approach, as outlined in this guide, is crucial for navigating the complexities of natural product chemistry and for the successful development of new chromene-based drugs.
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- 22. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] While complete experimental spectral data for this specific molecule is not extensively published, this document synthesizes predicted spectroscopic characteristics based on established principles and data from structurally related chromene derivatives.[2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chromene-based compounds.
Introduction to this compound
This compound belongs to the chromene class of compounds, which are known for their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][6][7] The unique arrangement of a bromo, a methoxy, and a carbaldehyde group on the 2H-chromene scaffold imparts specific reactivity and spectroscopic features to the molecule. Understanding these features is crucial for its unambiguous identification, purity assessment, and further derivatization.
Below is the chemical structure of the title compound, which will be referenced throughout this guide.
Caption: Chemical Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the aldehydic, aromatic, vinylic, methylene, and methoxy protons.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.60 - 9.80 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.50 - 7.70 | Singlet | 1H | Vinylic proton (H-4) |
| ~7.20 - 7.40 | Doublet | 1H | Aromatic proton (H-5) |
| ~6.90 - 7.10 | Doublet | 1H | Aromatic proton (H-7) |
| ~4.90 - 5.10 | Singlet | 2H | Methylene protons (-OCH₂-) |
| ~3.80 - 4.00 | Singlet | 3H | Methoxy protons (-OCH₃) |
Interpretation:
-
Aldehyde Proton: The proton of the aldehyde group is expected to appear as a sharp singlet in the downfield region (δ 9.60-9.80 ppm) due to the strong deshielding effect of the carbonyl group.
-
Vinylic Proton: The proton at the C-4 position is anticipated to resonate as a singlet between δ 7.50 and 7.70 ppm.
-
Aromatic Protons: The two aromatic protons on the benzene ring will likely appear as two distinct doublets, assuming coupling between them. The H-5 proton will be deshielded by the adjacent bromine atom, while the H-7 proton will be influenced by the methoxy group.
-
Methylene Protons: The two protons of the methylene group at the C-2 position are expected to give a singlet around δ 4.90-5.10 ppm.
-
Methoxy Protons: The three protons of the methoxy group will appear as a characteristic sharp singlet in the upfield region (δ 3.80-4.00 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 195 | Aldehyde Carbonyl (CHO) |
| ~150 - 155 | C-8a |
| ~145 - 150 | C-7 |
| ~135 - 140 | C-5 |
| ~130 - 135 | C-4 |
| ~125 - 130 | C-3 |
| ~120 - 125 | C-4a |
| ~115 - 120 | C-6 |
| ~110 - 115 | C-8 |
| ~65 - 70 | Methylene Carbon (C-2) |
| ~55 - 60 | Methoxy Carbon (-OCH₃) |
Interpretation:
The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment. The aldehyde carbonyl carbon is the most deshielded, appearing at the lowest field. The carbons attached to oxygen (C-8a and C-7) and bromine (C-6) will also be significantly deshielded. The methylene and methoxy carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the C=O, C=C, C-O, and C-Br bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820 and ~2720 | Medium | C-H stretch of aldehyde |
| ~1680 - 1700 | Strong | C=O stretch of aldehyde |
| ~1600 - 1620 | Medium | C=C stretch of the vinyl group |
| ~1450 - 1580 | Medium to Strong | C=C stretches of the aromatic ring |
| ~1200 - 1250 | Strong | Asymmetric C-O-C stretch of the ether |
| ~1000 - 1050 | Medium | Symmetric C-O-C stretch of the ether |
| ~550 - 650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in mass spectrometry.
Interpretation:
-
Molecular Ion Peak: A prominent molecular ion peak [M]⁺˙ would be observed.
-
Isotopic Pattern: The presence of a bromine atom will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks separated by 2 m/z units and having nearly equal abundance.
-
Major Fragments: Common fragmentation pathways would likely involve the loss of a hydrogen radical ([M-H]⁺), a formyl radical ([M-CHO]⁺), a methyl radical from the methoxy group ([M-CH₃]⁺), and a bromine radical ([M-Br]⁺).
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and spectrometer used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, acquisition time 2-4 s.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters: pulse angle 45-60°, relaxation delay 2-5 s.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).
-
Ionize the sample using a beam of electrons (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detect the ions and generate the mass spectrum.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented data and interpretations, derived from the analysis of analogous structures and fundamental spectroscopic principles, serve as a valuable reference for researchers working with this and related chromene derivatives. Experimental verification of these predictions is recommended for definitive structural confirmation.
References
- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
- Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
- Synthesis, Characterization and Biological Studies of Chromene Deriv
- Synthesis and Anticancer Activity of Novel Chromene Deriv
- This compound - Chem-Impex.
- 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide.
- 6-Bromo-2H-chromene-3-carbaldehyde - Chem-Impex.
- Catalytic Synthesis of 2H‑Chromenes - MSU chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. islandscholar.ca [islandscholar.ca]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. chemimpex.com [chemimpex.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Deconvoluting the Therapeutic Potential of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde: A Hypothesis-Driven Guide to Target Identification and Validation
An in-depth technical guide or whitepaper on the core.
Introduction: The compound 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde represents a novel chemical entity for which no biological activity or molecular targets have been described in publicly available literature. However, its core structure belongs to the chromene family, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry. Chromene derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The presence of a reactive carbaldehyde group and specific substitutions (bromo and methoxy groups) on the chromene ring suggests a high potential for specific and potent interactions with biological macromolecules.
This guide abandons a speculative listing of putative targets. Instead, we present a robust, hypothesis-driven strategic workflow for the comprehensive identification and validation of the therapeutic targets of this compound. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a practical framework grounded in established scientific principles to unlock the therapeutic promise of this novel agent.
Part 1: Hypothesis Generation - Learning from a Privileged Scaffold
The initial step in deconvoluting the function of a novel compound is to generate informed hypotheses based on its structural features and the known activities of its chemical relatives.
Bioactivity of Structurally Related Chromenes
The chromene scaffold is a recurring motif in a multitude of bioactive natural products and synthetic molecules. Analysis of structurally similar compounds provides the most logical starting point for predicting the potential therapeutic arena for our lead compound.
-
Antiproliferative and Pro-apoptotic Activity: Many chromene derivatives have been identified as potent anticancer agents. For instance, certain substituted chromenes induce apoptosis in cancer cells by modulating key signaling pathways. Research has shown that some chromene-based compounds can inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. The structural similarity suggests that this compound could potentially target kinases or other regulatory proteins within this critical oncogenic pathway.
-
Anti-inflammatory Effects: The chromene structure is also associated with significant anti-inflammatory properties. Certain derivatives have been shown to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), often through the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests a potential role for our lead compound in targeting enzymes or transcription factors involved in the inflammatory response.
-
Ion Channel Modulation: Chromenes are known to act as modulators of ion channels, particularly ATP-sensitive potassium (KATP) channels. As KATP channel openers, they can induce smooth muscle relaxation, suggesting applications in cardiovascular diseases like hypertension. The specific substitution pattern on our lead compound could confer affinity for the regulatory subunits of these or other ion channels.
The Role of the Carbaldehyde Moiety
The C3-carbaldehyde group is a key chemical feature, acting as a Michael acceptor and a potential covalent binder. This electrophilic nature significantly increases the likelihood of the compound forming a stable covalent bond with nucleophilic residues (such as cysteine or lysine) on a target protein. Covalent inhibition is a highly effective mechanism that can lead to prolonged duration of action and increased potency. Prominent examples of successful covalent drugs include Osimertinib (targeting EGFR) and Ibrutinib (targeting BTK). Therefore, cysteine-containing proteins, particularly kinases and certain enzymes, represent a high-priority hypothetical target class.
Part 2: A Multi-Pronged Strategy for Target Identification
With a set of rational hypotheses in place, the next phase involves a systematic experimental cascade to identify and validate the direct molecular target(s).
Step 1: Unbiased Phenotypic Screening
Before searching for a specific target, it is crucial to understand the compound's effect at a cellular level. Phenotypic screening provides a powerful, unbiased approach to reveal its functional impact.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Line Selection: Utilize a broad panel of human cancer cell lines, such as the NCI-60 panel, which represents diverse tissue origins (leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).
-
Assay Plate Preparation: Seed cells in 96-well or 384-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution series of this compound (e.g., from 100 µM to 1 nM). Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for a standard period (e.g., 72 hours) under controlled conditions (37°C, 5% CO2).
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the GI50 (concentration causing 50% growth inhibition) for each cell line.
Causality and Interpretation: A potent and selective activity profile (i.e., high potency in specific cell lines) can provide crucial clues. For example, high sensitivity in cell lines known to be dependent on the PI3K/AKT pathway would strongly support the hypothesis that the compound targets a component of this cascade.
Step 2: Affinity-Based Target Discovery (Chemical Proteomics)
Once a functional effect is confirmed, the next logical step is to physically isolate the binding partners of the compound from the proteome. This is the most direct method for target identification.
Experimental Workflow: Immobilization, Pulldown, and Mass Spectrometry
-
Synthesis of an Affinity Probe: The aldehyde group of this compound is an ideal handle for chemical modification. It can be reductively aminated to link it to an inert resin (e.g., NHS-activated Sepharose beads) via a linker arm, creating an affinity matrix. A control matrix (beads + linker only) must also be prepared.
-
Cell Lysate Preparation: Grow a sensitive cell line (identified from the phenotypic screen) in large quantities. Harvest and lyse the cells under non-denaturing conditions to create a native protein lysate.
-
Affinity Pulldown:
-
Incubate the protein lysate with the compound-conjugated beads and the control beads separately for several hours at 4°C.
-
During this incubation, proteins that bind to the compound will be captured on the affinity matrix.
-
Wash the beads extensively with buffer to remove non-specific binders.
-
-
Elution: Elute the specifically bound proteins from the beads using a competitive eluent (e.g., a high concentration of the free compound) or by changing buffer conditions (e.g., pH or salt concentration).
-
Protein Identification by LC-MS/MS:
-
The eluted proteins are digested into peptides (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometry data is then searched against a protein database to identify the proteins that were specifically captured by the compound.
-
Data Presentation: Candidate Target Prioritization
| Rank | Protein ID (UniProt) | Protein Name | Peptide Count (Compound) | Peptide Count (Control) | Enrichment Score | Biological Function |
| 1 | P42336 | PIK3CA | 25 | 1 | 25.0 | Kinase, Cell Signaling |
| 2 | P31749 | AKT1 | 18 | 0 | 18.0 | Kinase, Apoptosis |
| 3 | P62736 | HSP90AA1 | 35 | 15 | 2.3 | Chaperone, Protein Folding |
| 4 | P04637 | TP53 | 5 | 1 | 5.0 | Tumor Suppressor |
Table 1: Example output from a chemical proteomics experiment. Proteins are ranked by enrichment score (ratio of peptide counts in the compound vs. control pulldown), prioritizing specific binders for further validation.
Diagram: Affinity-Based Target Identification Workflow
Caption: Workflow for identifying protein targets via affinity chromatography.
Part 3: Target Validation and Mechanism of Action
Identifying a candidate protein is not sufficient. The direct, functional interaction between the compound and its putative target must be rigorously validated.
Confirming Direct Target Engagement in Cells
The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for verifying that a compound binds to its target in a physiological, intracellular environment.
Principle of CETSA: The binding of a ligand (our compound) to its target protein typically increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of this compound.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature point using Western Blotting or another protein-specific detection method.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by the compound.
Conclusion
While this compound is a molecule of unknown function, its privileged chromene scaffold and reactive aldehyde group mark it as a compound of significant therapeutic potential. A purely speculative approach to target identification is inefficient. The integrated, hypothesis-driven strategy outlined in this guide—beginning with analog-based reasoning, proceeding through unbiased phenotypic screening, and culminating in rigorous biophysical and cellular validation—provides a clear and effective path to deconvoluting its mechanism of action. This systematic workflow not only maximizes the probability of success but also ensures that the resulting data is robust, reliable, and provides a solid foundation for future preclinical and clinical development.
References
-
Musa, M. A., et al. (2018). Chromene-based hybrids as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sangani, D., et al. (2014). Synthesis and in vitro evaluation of chromene-based derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, S., et al. (2021). A review on synthesis and medicinal applications of chromene derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gogoi, P., et al. (2019). Chromene: A privileged scaffold for the design and development of potent KATP channel openers. Current Drug Targets. Available at: [Link]
The 2H-Chromene Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2H-chromene (also known as 2H-1-benzopyran) ring system is a quintessential example of such a scaffold.[1][2][3] This bicyclic oxygen-containing heterocycle, formed by the fusion of a benzene ring to a pyran ring, is a common motif in numerous natural products and synthetic molecules, exhibiting a remarkable breadth of pharmacological activities.[1][4][5]
The versatility of the 2H-chromene core stems from its relatively simple, stable, and synthetically accessible structure, which allows for extensive functionalization.[6][7] By strategically modifying substituents at various positions on the chromene ring, medicinal chemists can fine-tune the molecule's physicochemical properties and biological activity, leading to the development of potent and selective agents for diverse therapeutic applications.[5][7] This guide provides a comprehensive overview of the 2H-chromene scaffold, covering its synthesis, diverse biological applications, and the critical structure-activity relationships (SAR) that drive its therapeutic potential.
Core Chemistry and Synthetic Strategies
The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The 2H-chromene framework can be constructed through several efficient synthetic routes, which is a key reason for its prevalence in drug discovery programs.[1][7]
Key Synthetic Approaches
-
Domino/Tandem Reactions: One of the most powerful strategies involves organocatalytic domino oxa-Michael/aldol reactions. Typically, a salicylaldehyde derivative reacts with an electron-deficient olefin in the presence of an organocatalyst like L-pipecolinic acid or an amino acid such as L-alanine.[3][8] This approach is highly efficient, often proceeding in a single step to construct the core heterocyclic ring with multiple points of diversity.[3] The causality behind this choice is atom economy and operational simplicity, which are critical for library synthesis in early-phase drug discovery.
-
Wittig-Horner-Emmons and Suzuki-Miyaura Cross-Coupling: For more complex or specifically substituted 2H-chromenes, multi-step sequences involving classic named reactions are employed.[7] These methods offer precise control over the substitution pattern, which is essential for detailed SAR studies and late-stage lead optimization.
-
Microwave-Assisted Synthesis: To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of 2H-chromene derivatives.[6] This technique is particularly valuable for high-throughput synthesis, enabling the rapid generation of compound libraries for biological screening.[9]
Below is a generalized workflow for the synthesis and initial evaluation of a 2H-chromene derivative library.
Caption: Inhibition of the TLR4/MAPK signaling pathway by 2H-chromene derivatives.
Antimicrobial and Antiviral Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 2H-chromene scaffold has proven to be a valuable starting point.
-
Antibacterial Activity: Halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. [10][11]SAR studies indicate that multi-halogenation of the chromene core significantly enhances antibacterial potency. [10]For example, some 2H-chromene-3-carboxamides exhibited better activity against Bacillus cereus than the standard drug streptomycin. [12]* Antiviral Activity: Monoterpene-derived hexahydro- and octahydro-2H-chromenes have been identified as inhibitors of the influenza A virus. [13][14][15]These compounds are thought to interfere with the virus at an early stage of infection, potentially by binding to the viral hemagglutinin and inhibiting its fusogenic activity. [14][16]
Activity Pathogen Representative MIC/IC50 Reference Antibacterial Bacillus cereus 0.062 mg/mL [12] Antibacterial S. aureus (MDR) 4 µg/mL [10] | Antiviral | Influenza A (H1N1) | IC50 = 0.9 µM | [17]|
Experimental Protocol: Synthesis of a Representative 2H-Chromene-3-Carboxamide
To ensure the principles described in this guide are directly applicable, the following protocol details the synthesis of a 2H-chromene-3-carboxamide derivative, adapted from established methodologies. [12]This protocol serves as a self-validating system, providing clear steps from starting materials to the final, characterized compound.
Objective: To synthesize 2H-chromene-3-carboxamide via a coupling reaction.
Materials:
-
2H-chromene-3-carboxylic acid (starting material)
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonia solution (or other desired amine)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2H-chromene-3-carboxylic acid (1.0 eq) and DCC (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 30 minutes. This step is crucial for controlling the reaction exotherm and minimizing side product formation by pre-activating the carboxylic acid.
-
Amine Addition: Slowly add the desired amine (e.g., aqueous ammonia, 1.0 eq) to the cooled, stirred solution. The slow addition maintains temperature control.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours. The extended reaction time ensures the coupling reaction proceeds to completion.
-
Filtration: After 16 hours, a white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will have formed. Filter the mixture through a sintered glass funnel to remove the DCU precipitate.
-
Washing: Wash the collected solid (DCU) with a small amount of fresh dichloromethane to recover any product trapped in the filter cake. Combine the filtrate and the washings.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the solvent and yield the crude solid product.
-
Purification & Characterization: The resulting crude solid can be purified by recrystallization or column chromatography. The final product's identity and purity should be confirmed using standard analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Outlook
The 2H-chromene scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with the ability to modulate its biological activity through targeted functionalization, has established it as a highly versatile core for drug discovery. [6][18]From potent anticancer agents that target novel pathways to anti-inflammatory and antimicrobial compounds, the applications of 2H-chromenes are both broad and significant. [4][19][11] Future research will likely focus on exploring new synthetic methodologies to access novel derivatives, expanding the known biological targets, and optimizing the pharmacokinetic properties of lead compounds. The continued investigation of this remarkable scaffold promises to yield the next generation of innovative therapeutics to address unmet medical needs.
References
- Ilyina, I. V., et al. (2016). Anti-influenza activity of monoterpene-derived substituted hexahydro-2 H -chromenes. Bioorganic & Medicinal Chemistry, 24(18), 4258-4265.
- Olomola, T. O., et al. (2018).
-
Ilyina, I. V., et al. (2021). Influenza antiviral activity of F- and OH-containing isopulegol-derived octahydro-2H-chromenes. Bioorganic & Medicinal Chemistry Letters, 31, 127677. [Link]
-
Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. [Link]
-
Raj, V., & Lee, J. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 623. [Link]
-
A. S., A., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(5). [Link]
-
Kim, Y. S., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-7. [Link]
-
Kim, Y. S., et al. (2012). Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-4597. [Link]
-
Ilyina, I. V., et al. (2021). F- and OH-Containing Isopulegol-Derived Octahydro-2H-Chromenes as Agents against Influenza A Virus. Medical Sciences Forum, 7(1), 12. [Link]
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Ilyina, I. V., et al. (2021). Influenza antiviral activity of F- and OH-containing isopulegol-derived octahydro-2H-chromenes. Bioorganic & Medicinal Chemistry Letters, 31, 127677. [Link]
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Das, B. C., et al. (2010). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Tetrahedron Letters, 51(45), 5953-5957. [Link]
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Yarovaya, O. I., et al. (2018). Highly potent activity of isopulegol-derived substituted octahydro-2 H -chromen-4-ols against influenza A and B viruses. Bioorganic & Medicinal Chemistry Letters, 28(14), 2465-2468. [Link]
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Sequeira, L., et al. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183. [Link]
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Saluja, R., et al. (2022). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Molecules, 27(21), 7578. [Link]
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Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(2), 263-278. [Link]
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Castillo, J. C., et al. (2023). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 12(3), 569. [Link]
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Bollikolla, H. B., et al. (2016). Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Science and Technology, 4, 963-971. [Link]
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An In-depth Technical Guide to the Solubility of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Recognizing the critical role of solubility in drug discovery and development, this document offers both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.[2][3] We will explore the molecular characteristics of the target compound that govern its solubility and present robust methodologies for qualitative and quantitative solubility assessment in a range of common organic solvents. The causality behind experimental choices is elucidated to ensure the generation of reliable and reproducible data.
Introduction: The Significance of Solubility in a Research Context
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. In the realm of drug discovery, poor aqueous solubility is a major hurdle, often leading to low bioavailability and suboptimal efficacy of potential drug candidates.[4] Consequently, a thorough understanding of a compound's solubility in a variety of solvents is paramount during the early stages of research and development.[3]
This compound is a key building block in the synthesis of more complex, biologically active molecules.[1] Its chromene core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[5][6] The substituents on this core—a bromine atom, a methoxy group, and an aldehyde—collectively influence its polarity, hydrogen bonding capacity, and crystal lattice energy, all of which are determinants of solubility.[2]
This guide will empower the researcher to systematically investigate the solubility of this compound, thereby facilitating its effective use in subsequent applications, from reaction chemistry to formulation development.
Predicting Solubility: A Molecular Structure Perspective
The principle of "like dissolves like" is a foundational concept in predicting solubility.[7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Let's analyze the structure of this compound to anticipate its solubility profile.
-
The Chromene Core: The bicyclic aromatic system is largely nonpolar and hydrophobic, suggesting good solubility in nonpolar aromatic solvents (e.g., toluene) and other nonpolar solvents (e.g., hexane).
-
The Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This will contribute to solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and, to a lesser extent, in polar protic solvents.
-
The Methoxy Group (-OCH₃): The ether linkage is polar and can also accept hydrogen bonds, further enhancing solubility in polar solvents.
-
The Bromo Group (-Br): The bromine atom is electronegative and contributes to the overall polarity of the molecule. Halogen bonding can also play a role in specific solvent interactions.[8]
Based on this analysis, we can hypothesize that this compound will exhibit a broad solubility range, being soluble in many common organic solvents, but likely having poor solubility in highly polar, protic solvents like water.
Experimental Determination of Solubility: A Multi-faceted Approach
A comprehensive understanding of solubility requires both qualitative and quantitative assessments. The following protocols are designed to provide a thorough characterization.
Qualitative Solubility Assessment
This initial screening provides a rapid overview of the compound's solubility in a diverse set of solvents.
Protocol:
-
Preparation: Dispense approximately 5-10 mg of this compound into a series of clean, dry, and labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent. A suggested panel of solvents is provided in Table 1.
-
Mixing: Vigorously mix each sample using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect each tube for the complete dissolution of the solid. If the compound dissolves, it is classified as "soluble." If any solid remains, it is classified as "insoluble" or "sparingly soluble."
-
Documentation: Record the observations for each solvent.
Table 1: Solvent Panel for Qualitative Solubility Screening
| Solvent Class | Example Solvents | Predicted Solubility |
| Nonpolar | Hexane, Toluene | Soluble |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble |
| Highly Polar | Water | Insoluble |
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]
Experimental Workflow Diagram:
Caption: A schematic of the key steps in the shake-flask method for determining equilibrium solubility.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 20 mg) to a vial containing a known volume of the desired solvent (e.g., 2 mL). The key is to have undissolved solid remaining at equilibrium.
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4]
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. For more rigorous separation, centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analyze the standard solutions and the saturated supernatant sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The wavelength for detection should be set to the λmax of the compound.
-
Construct a calibration curve from the standards (Peak Area vs. Concentration).
-
Determine the concentration of the saturated solution from the calibration curve. This concentration is the equilibrium solubility.
-
Table 2: Hypothetical Quantitative Solubility Data
| Solvent | Solubility (mg/mL) at 25 °C |
| Dichloromethane | > 50 |
| Acetone | > 50 |
| Ethyl Acetate | 25.8 |
| Toluene | 15.2 |
| Methanol | 8.5 |
| Isopropanol | 4.1 |
| Hexane | < 1 |
| Water | < 0.01 |
Discussion and Interpretation of Results
The solubility data, both qualitative and quantitative, provides critical insights for the researcher. High solubility in solvents like Dichloromethane (DCM) and acetone makes them excellent choices for reaction media. Moderate solubility in solvents like ethyl acetate and toluene is useful for purification techniques such as chromatography and recrystallization. The poor solubility in hexane can be exploited for precipitation and isolation of the compound.
For drug development professionals, the low aqueous solubility would be a red flag, indicating potential bioavailability issues.[9] This would prompt further studies, such as determining the kinetic solubility or exploring formulation strategies like using co-solvents or creating amorphous solid dispersions to enhance dissolution.[4]
Conclusion
This guide has provided a comprehensive roadmap for the systematic evaluation of the solubility of this compound. By combining theoretical predictions based on molecular structure with robust experimental protocols, researchers can generate the reliable data necessary to advance their work. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical step in unlocking its full potential in both chemical synthesis and therapeutic applications.
References
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Determination of Solubility Class. (n.d.). Retrieved from an experiment outline on solubility.[10]
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6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide. (n.d.). Retrieved from a chemical compound information page.[5]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a laboratory experiment manual.[7]
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.[11]
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Kern, S. E. (2008). In vitro solubility assays in drug discovery. Combinatorial Chemistry & High Throughput Screening, 11(9), 726-733. [Link][2]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry experiment resource.
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.[9]
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Bergström, C. A., & Larsson, P. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug Discovery Today, 15(9-10), 329-335.[13]
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Optimizing Drug Solubility. (2017, October 11). Contract Pharma.[4]
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6-Bromo-2H-chromene-3-carbaldehyde. (n.d.). Chem-Impex. Retrieved from a chemical supplier's product page.[14]
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Kamal, A., et al. (2018). Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule agents. Journal of Chemical Sciences, 130(9), 1-16.[17]
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Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. (n.d.). Benchchem. Retrieved from a technical support document.[18]
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Yoon, J. H., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o899. [Link][6]
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Ishikawa, Y. (2014). 6,8-Di-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o439. [Link][8]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The presented strategy is a robust two-step process commencing with the regioselective bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) to yield the key intermediate, 5-bromo-2-hydroxy-3-methoxybenzaldehyde. This is followed by a base-catalyzed annulation with acrolein, proceeding via an oxa-Michael addition and subsequent intramolecular aldol condensation to construct the target chromene ring system. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and data interpretation guidelines.
Introduction & Synthetic Strategy
The 2H-chromene scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities.[2][3][4] The targeted compound, this compound, incorporates several key functional groups: a reactive aldehyde for further derivatization, a bromine atom for cross-coupling reactions, and the core chromene heterocycle. This makes it an attractive intermediate for constructing complex molecular architectures.[1][5]
Our synthetic approach is a logical and efficient two-step sequence designed for reliability and scalability.
Step 1: Synthesis of the Salicylaldehyde Intermediate. The synthesis begins with the electrophilic aromatic substitution on o-vanillin. The potent activating and ortho-, para- directing effects of the hydroxyl and methoxy groups guide the incoming electrophile. The position para to the strongly activating hydroxyl group (C5) is the most sterically accessible and electronically favorable site for bromination, leading to the desired intermediate, 5-bromo-2-hydroxy-3-methoxybenzaldehyde, with high regioselectivity.
Step 2: Chromene Ring Annulation. The second step involves the construction of the pyran ring. This is achieved through a base-catalyzed reaction between the synthesized salicylaldehyde intermediate and acrolein. The reaction is initiated by the deprotonation of the phenolic hydroxyl group, which then undergoes a conjugate (oxa-Michael) addition to acrolein. The resulting enolate intermediate then participates in an intramolecular aldol reaction, with the aldehyde of the salicylaldehyde acting as the electrophile. Subsequent dehydration affords the stable, conjugated 2H-chromene ring system.[6]
Figure 1: Overall two-step synthetic strategy.
Experimental Protocols
Part A: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Intermediate I)
Principle: This protocol details the electrophilic bromination of o-vanillin. Acetic acid serves as a polar protic solvent that facilitates the polarization of Br₂, enhancing its electrophilicity. The reaction is conducted at room temperature to control the reaction rate and prevent potential side reactions.
Materials & Reagents:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite (NaHSO₃)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-hydroxy-3-methoxybenzaldehyde (7.6 g, 50 mmol) in 100 mL of glacial acetic acid.
-
Stir the solution at room temperature.
-
In the addition funnel, prepare a solution of bromine (2.8 mL, 8.8 g, 55 mmol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred o-vanillin solution over 30 minutes. The reaction mixture will turn from a pale yellow to a deep orange/red color.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent.
-
Upon completion, carefully pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A yellow precipitate will form.
-
To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color of the supernatant disappears.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
For further purification, the crude solid can be recrystallized from an ethanol/water mixture. Dry the purified product under vacuum to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a pale yellow solid.
Part B: Synthesis of this compound (Final Product)
Principle: This step utilizes a base-catalyzed domino reaction to form the chromene ring. Potassium carbonate acts as a mild base to deprotonate the phenol, initiating the oxa-Michael addition to acrolein. The subsequent intramolecular aldol condensation and dehydration occur upon heating under reflux to yield the final product.[6]
Materials & Reagents:
-
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (Intermediate I )
-
Acrolein (stabilized)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Protocol:
-
Safety First: Acrolein is highly toxic, volatile, and lachrymatory. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxy-3-methoxybenzaldehyde (4.62 g, 20 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and 40 mL of 1,4-dioxane.
-
Stir the suspension at room temperature for 10 minutes.
-
Carefully add acrolein (2.0 mL, 1.68 g, 30 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 8-10 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 40 mL) followed by brine (1 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to afford the pure this compound.
Data Summary & Workflow
Quantitative Data Table
| Step | Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| A | o-Vanillin | 152.15 | 7.60 | 50 | Starting Material |
| Bromine | 159.81 | 8.80 | 55 | Electrophile | |
| Acetic Acid | 60.05 | ~120 mL | - | Solvent | |
| B | Intermediate I | 231.04 | 4.62 | 20 | Starting Material |
| Acrolein | 56.06 | 1.68 | 30 | Annulation Partner | |
| K₂CO₃ | 138.21 | 2.76 | 20 | Base | |
| 1,4-Dioxane | 88.11 | 40 mL | - | Solvent |
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the chromene ring formation.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) is mandatory.
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care, using glass or PTFE apparatus. Have a bromine quench solution (e.g., sodium thiosulfate) readily available.
-
Acrolein: Extremely toxic, flammable, and a severe lachrymator. Work exclusively in a fume hood and use a fresh, stabilized bottle.
-
Solvents: Diethyl ether and 1,4-dioxane are flammable. Ensure no ignition sources are nearby when in use. Dioxane is a suspected carcinogen.
References
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- Majumdar, K. C., et al. (1997). "Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones." Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/10.1139/v97-046]
- Kumar, A., et al. (2018). "Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule." Journal of Chemical Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/130/09/0116]
- Wang, L., et al. (2013). "Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro." Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/23583084/]
- Li, J., et al. (2006). "Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde." ResearchGate. [URL: https://www.researchgate.net/publication/288591866_Synthesis_of_5-hodroxy-4-methoxy-2-substitutedbenzaldehyde]
- Google Patents. "US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde." Google Patents. [URL: https://patents.google.
- TCI Chemicals. "2-Bromo-4-formyl-6-methoxyphenyl Acetate." TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/B5230]
- PubChemLite. "2-bromo-4-formyl-6-methoxyphenyl acetate (C10H9BrO4)." PubChemLite. [URL: https://pubchemlite.org/compound/CID2063926]
- BenchChem. "Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde." BenchChem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-6-bromo-4-oxo-4h-chromene-3-carbaldehyde]
- Gligorich, K. M., & Toste, F. D. (2015). "Catalytic Synthesis of 2H-Chromenes." Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr500411r]
- Midwest Chem. (2024). "Formylation of 4-methoxyphenol." YouTube. [URL: https://www.youtube.
- Jana, S. (2019). "Chapter 6 Synthesis of 3-Aroyl-2H-chromenes and 6H-Azepino[1,2-a]indoles by Intramolecular Alkyne-Aldehyde Metathesis Reaction." Shodhganga. [URL: https://shodhganga.inflibnet.ac.in/handle/10603/269382]
- BLD Pharm. "5034-74-2|5-Bromo-2-hydroxy-3-methoxybenzaldehyde." BLD Pharm. [URL: https://www.bldpharm.com/products/5034-74-2.html]
- Organic Chemistry Portal. "Synthesis of 2H-chromenes (2H-benzopyrans)." Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/2h-chromenes.shtm]
- National Center for Biotechnology Information. "8-Methoxy-2H-chromene-3-carbaldehyde." PubChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3588523/]
- Patel, D., et al. (2024). "Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies." ResearchGate. [URL: https://www.researchgate.
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Application Note & Protocol: Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, a valuable intermediate for drug discovery and fine chemical synthesis.[3] The described method utilizes an organocatalyzed domino oxa-Michael/aldol condensation reaction, a robust and efficient strategy for the construction of the functionalized chromene ring system from a commercially available substituted salicylaldehyde.
Introduction and Significance
This compound is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[3] The strategic placement of the bromo, methoxy, and carbaldehyde functionalities provides multiple reaction sites for further molecular elaboration, enabling the synthesis of diverse compound libraries. The core 2H-chromene structure is associated with a variety of pharmacological effects, making its derivatives promising candidates for targeting conditions like cancer and inflammatory diseases.[3][4]
This protocol details a reliable synthesis starting from 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The chosen synthetic route is an organocatalytic cascade reaction, which offers advantages such as mild reaction conditions, operational simplicity, and avoidance of heavy metal catalysts.[5]
Reaction Scheme and Mechanism
The synthesis proceeds via a domino reaction initiated by the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with an α,β-unsaturated aldehyde, such as acrolein, catalyzed by a secondary amine like L-proline.
Overall Reaction:
Mechanistic Rationale:
The reaction mechanism is a well-established organocatalytic cascade that involves two key stages: an oxa-Michael addition followed by an intramolecular aldol condensation.[2][5]
-
Formation of Phenoxide: The basic catalyst deprotonates the phenolic hydroxyl group of the salicylaldehyde, forming a nucleophilic phenoxide ion.
-
Oxa-Michael Addition: The phenoxide attacks the β-carbon of the α,β-unsaturated aldehyde (acrolein) in a conjugate addition (oxa-Michael reaction). This step forms an enolate intermediate.
-
Intramolecular Aldol Condensation: The newly formed enolate then acts as a nucleophile, attacking the aldehyde carbonyl carbon of the original salicylaldehyde moiety in an intramolecular aldol reaction. This crucial step closes the six-membered pyran ring, forming a hemiacetal-like intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable C=C double bond, yielding the final 2H-chromene-3-carbaldehyde product and regenerating the catalyst.
This cascade approach is highly efficient as it forms multiple bonds and a new heterocyclic ring in a single synthetic operation.
Caption: Proposed mechanism for the organocatalyzed synthesis.
Reagents and Materials
| Reagent Name | CAS No. | Formula | MW ( g/mol ) | Form | Purity | Supplier |
| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 5034-74-2 | C₈H₇BrO₃ | 231.04 | Solid | ≥97% | Sigma-Aldrich |
| Acrolein | 107-02-8 | C₃H₄O | 56.06 | Liquid | ≥90% | Sigma-Aldrich |
| L-Proline | 147-85-3 | C₅H₉NO₂ | 115.13 | Solid | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Liquid | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Liquid | ≥99.5% | Fisher Scientific |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Liquid | ≥98.5% | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Solid | ≥97% | Sigma-Aldrich |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | Solid | 230-400 mesh | Sigma-Aldrich |
Equipment:
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Fume hood
Detailed Experimental Protocol
Step 1: Reaction Setup
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxy-3-methoxybenzaldehyde (2.31 g, 10.0 mmol).
-
Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Add L-proline (0.23 g, 2.0 mmol, 20 mol%) to the solution.
Step 2: Reagent Addition and Reaction
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add acrolein (0.67 mL, 10.0 mmol, 1.0 equiv) to the stirred solution dropwise over 5 minutes. Caution: Acrolein is highly toxic and volatile; this step must be performed in a certified chemical fume hood.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-18 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 20:80 v/v) as the eluent.
-
Spot the starting material and the reaction mixture on a TLC plate. The formation of a new, less polar spot (the product) and the disappearance of the starting salicylaldehyde spot indicate reaction completion.
Step 4: Work-up and Isolation
-
Once the reaction is complete, dilute the mixture with 50 mL of DCM.
-
Transfer the mixture to a 250 mL separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude residue is purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in n-hexane and pack the column.
-
Load the crude product (adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Data Summary and Expected Results
| Parameter | Value |
| Starting Aldehyde | 10.0 mmol |
| Acrolein | 10.0 mmol |
| Catalyst (L-Proline) | 20 mol% |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12 - 18 hours |
| Expected Yield | 70 - 85% |
Product Characterization:
-
Appearance: Yellow to light brown solid.
-
Molecular Formula: C₁₁H₉BrO₃
-
Molecular Weight: 269.09 g/mol
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.7 (s, 1H, -CHO), ~7.5 (s, 1H, C4-H), ~7.2 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~4.9 (s, 2H, C2-H₂), ~3.9 (s, 3H, -OCH₃).
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~190.0, 150.0, 148.0, 135.0, 128.0, 125.0, 122.0, 118.0, 115.0, 65.0, 56.5.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Acrolein: Acrolein is extremely toxic, flammable, and a severe irritant to the eyes, skin, and respiratory system.[6] It is also a lachrymator. Handle only in a fume hood and wear appropriate gloves (butyl rubber recommended).[6] Ensure an eyewash station and safety shower are immediately accessible.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
-
Yan, M. (2009). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc, 2009(14), 362-375. Available at: [Link]
-
Kumar, P., & Verma, A. K. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. Available at: [Link]
-
Sairam, V., et al. (2021). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Journal of Emerging Technologies and Innovative Research, 8(7). Available at: [Link]
-
Costa, M., et al. (2012). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. Tetrahedron, 68(35), 7114-7121. Available at: [Link]
-
Narender, T., et al. (2010). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Bioorganic & Medicinal Chemistry, 18(17), 6446-6454. Available at: [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 10, 2058-2079. Available at: [Link]
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link]
-
Zhang, Y., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314-3319. Available at: [Link]
-
Wang, Q., & Finn, M. G. (2000). 2H-Chromenes from salicylaldehydes by a catalytic petasis reaction. Organic Letters, 2(25), 4063-4065. Available at: [Link]
-
Silva, A. M. S., et al. (2017). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 22(10), 1735. Available at: [Link]
-
Cai, H., et al. (2015). Construction of Diverse and Functionalized 2H‐Chromenes by Organocatalytic Multicomponent Reactions. European Journal of Organic Chemistry, 2015(23), 5212-5220. Available at: [Link]
-
Yale Environmental Health & Safety. (n.d.). Acrolein. Retrieved from [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Retrieved from [Link]
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- 4. 2H-Chromene synthesis [organic-chemistry.org]
- 5. sci-hub.st [sci-hub.st]
- 6. ehs.yale.edu [ehs.yale.edu]
The Synthetic Versatility of 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde: A Guide for Advanced Organic Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic scaffolds is paramount for the development of novel molecular entities. Among these, the 2H-chromene framework stands out as a privileged structure, present in a myriad of natural products and synthetic compounds with significant biological activities. This guide provides an in-depth exploration of a particularly valuable derivative, 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, offering detailed application notes and protocols for its use in the synthesis of complex molecular architectures. This compound serves as a versatile intermediate, primarily due to its unique electronic and steric properties imparted by the bromine and methoxy substituents, which enhance its reactivity and provide handles for further functionalization.
The strategic placement of the aldehyde group at the 3-position, conjugated with the pyran ring double bond, makes it an excellent electrophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will delve into specific, field-proven applications of this building block, focusing on the synthesis of fused heterocyclic systems with potential therapeutic applications.
Core Applications: Gateway to Fused Heterocyclic Systems
The primary utility of this compound lies in its ability to serve as a precursor to more complex, polycyclic molecules. The electron-withdrawing nature of the aldehyde and the bromine atom, coupled with the electron-donating methoxy group, creates a nuanced electronic environment that can be exploited for selective transformations. Key applications include its use in multicomponent reactions and condensations to construct fused pyrimidine and pyridine systems, which are core structures in many biologically active compounds.
Application I: Synthesis of Novel Pyranopyrimidine Derivatives
A significant application of this compound is in the synthesis of pyrano[2,3-d]pyrimidine derivatives. These fused heterocyclic systems are of considerable interest due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. The protocol outlined below describes a one-pot, three-component reaction that leverages the reactivity of the aldehyde functionality.
This transformation proceeds through an initial Knoevenagel condensation between the aldehyde and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base. The resulting electron-deficient alkene is a potent Michael acceptor. Subsequent addition of a nucleophile, such as urea or thiourea, followed by intramolecular cyclization and tautomerization, yields the final pyranopyrimidine product. The choice of base and solvent is critical for reaction efficiency, with milder bases often favoring the initial condensation while stronger bases can promote the subsequent cyclization.
Experimental Protocol: One-Pot Synthesis of 7-Amino-5-(6-bromo-8-methoxy-2H-chromen-3-yl)-naphthyridine-8-carbonitrile
This protocol is adapted from a similar synthesis and illustrates the general procedure for the reaction of a chromene-3-carbaldehyde with an active methylene compound and an amine to form a fused heterocyclic system.
Materials:
-
This compound
-
Malononitrile
-
2-Amino-4-picoline
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add malononitrile (1 mmol) and 2-amino-4-picoline (1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dimethylformamide) to afford the pure pyranopyrimidine derivative.
Expected Outcome:
This procedure is expected to yield the corresponding fused pyranopyrimidine derivative in good to excellent yields. The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
| Reactant | Molar Ratio | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | 1 | Piperidine | Ethanol | 4-6 | >85 |
| Malononitrile | 1 | ||||
| 2-Amino-4-picoline | 1 |
Workflow for Pyranopyrimidine Synthesis
Caption: One-pot synthesis of pyranopyrimidines.
Application II: Knoevenagel Condensation for the Synthesis of Bioactive Alkenes
The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds to yield substituted alkenes. These products are not only valuable intermediates for further transformations but can also exhibit biological activity themselves, for instance, as precursors to novel anti-cancer agents.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the deprotonation of the active methylene compound to form a carbanion. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents often being preferred.
Experimental Protocol: Knoevenagel Condensation with 2-cyanoacetamide
Materials:
-
This compound
-
2-Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and 2-cyanoacetamide (1.1 mmol) in ethanol (15 mL).
-
Add a few drops of piperidine as a catalyst.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
The reaction is typically complete within 2-3 hours, often with the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
The product can be purified by recrystallization from ethanol to yield the pure Knoevenagel condensation product.
Expected Outcome:
This reaction is expected to produce the corresponding 2-cyano-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylamide with high yield and purity. The product's structure should be confirmed by spectroscopic analysis.
| Reactant | Molar Ratio | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | 1 | Piperidine | Ethanol | 2-3 | >90 |
| 2-Cyanoacetamide | 1.1 |
Reaction Scheme for Knoevenagel Condensation
Caption: Knoevenagel condensation reaction.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for the efficient construction of complex heterocyclic systems, particularly those with potential applications in drug discovery and materials science. The protocols provided in this guide serve as a starting point for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies for the creation of new molecular entities. The strategic application of this intermediate will undoubtedly continue to contribute to advancements in organic and medicinal chemistry.
References
-
National Center for Biotechnology Information. 8-Methoxy-2H-chromene-3-carbaldehyde. PubChem Compound Database. Available at: [Link].
The Chromene Carbaldehyde Scaffold: A Versatile Platform for Modern Drug Discovery
Application Notes & Protocols for 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Introduction: The Strategic Value of the Chromene Nucleus
The chromene ring system, a benzopyran derivative, is a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products such as flavonoids, tocopherols, and alkaloids underscores its evolutionary selection as a robust framework for biological interactions.[1] Synthetic chromene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the chromene core allows for strategic functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The subject of this guide, This compound , represents a particularly valuable intermediate in drug discovery.[5] Its structure incorporates several key features:
-
A reactive carbaldehyde group at the 3-position: This serves as a synthetic handle for a multitude of chemical transformations, allowing for the construction of diverse compound libraries via reactions like condensation, oxidation, reduction, and the formation of Schiff bases or hydrazones.
-
Electron-donating methoxy group at the 8-position: This can influence the electronic properties of the ring system and may play a role in directing interactions with biological targets.
-
A bromine atom at the 6-position: Halogen bonding is an increasingly recognized interaction in drug-receptor binding, and the bromine atom can enhance binding affinity, improve selectivity, and modulate metabolic stability.
These features make this compound an ideal starting point for developing novel therapeutics, particularly in oncology and infectious diseases. This document provides detailed protocols for its synthesis and its application in the discovery of novel anticancer and antimicrobial agents.
PART I: Synthesis of the Core Scaffold
The synthesis of 2H-chromene-3-carbaldehydes is efficiently achieved via the Vilsmeier-Haack reaction.[6][7][8] This one-pot reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to achieve formylation and cyclization of an activated phenolic precursor.[9][10]
Protocol 1: Synthesis of this compound
This protocol is adapted from the general Vilsmeier-Haack procedure for substituted 2-hydroxyacetophenones.[6] The causality behind this choice is its high efficiency and tolerance for various functional groups on the aromatic ring.
Reaction Scheme:
Caption: Synthetic route to the target compound via Vilsmeier-Haack reaction.
Materials & Equipment:
-
5-bromo-2-hydroxy-3-methoxyacetophenone (Starting Material)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation (Causality: Controlled generation of the electrophile):
-
In a three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add POCl₃ (3 equivalents) dropwise via the dropping funnel. Maintaining a low temperature is critical to prevent uncontrolled reaction and decomposition of the reagent.
-
Stir the mixture at 0-5 °C for 45 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) will result in a viscous, pale-yellow solution.
-
-
Reaction with Phenolic Precursor:
-
Dissolve 5-bromo-2-hydroxy-3-methoxyacetophenone (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to 60-70 °C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The heating drives the formylation and subsequent intramolecular cyclization.
-
-
Work-up and Isolation (Causality: Hydrolysis and Precipitation):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual DMF and inorganic salts.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
PART II: Applications in Anticancer Drug Discovery
The chromene scaffold is a cornerstone in the development of novel anticancer agents. Derivatives have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[11][12] A particularly compelling application for derivatives of our target compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical signaling cascade that is frequently hyperactivated in many human cancers, promoting cell survival, proliferation, and resistance to therapy.[13]
A close structural analog, 6-bromo-8-ethoxy-3-nitro-2H-chromene , has been identified as a potent inhibitor of PI3K, leading to the blockade of AKT phosphorylation and the induction of cancer cell apoptosis.[13] This provides a strong rationale for using this compound as a starting point for novel PI3K inhibitors. The carbaldehyde can be readily converted to a nitro group (e.g., via oxidation to the carboxylic acid followed by nitration) or used to synthesize other analogs.
Signaling Pathway Overview
Caption: Inhibition of the PI3K/AKT signaling pathway by a chromene derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15] It is a primary screening tool to determine the cytotoxic potential of new chemical entities.
Quantitative Data Summary (Representative Data for a Bromo-Chromene Derivative)
The following data, based on typical findings for cytotoxic bromo-chromene derivatives, illustrates the expected output from this protocol.[14]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HepG2 | Hepatocellular Carcinoma | 6.8 |
| A549 | Lung Carcinoma | 15.1 |
| HCT-116 | Colon Carcinoma | 9.3 |
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound from the DMSO stock in complete medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
PART III: Applications in Antimicrobial Drug Discovery
The chromene scaffold is also a promising starting point for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[6][16] Chromene derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] Their mechanisms of action can include the inhibition of essential enzymes like DNA gyrase or the disruption of bacterial membranes.[6]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is the gold standard for quantitatively determining the antimicrobial susceptibility of a microorganism to a test compound.[4][17][18] It establishes the lowest concentration of the agent that inhibits visible growth.
Experimental Workflow:
Sources
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The chromene core is a "privileged scaffold," appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6] The aldehyde functional group at the 3-position serves as a versatile chemical handle, allowing for a diverse range of structural modifications to explore and optimize the therapeutic or material properties of the core molecule.[7][8] The presence of the bromo and methoxy substituents on the aromatic ring further modulates the electronic and steric properties of the scaffold, offering fine-tuning opportunities for molecular design.[1]
This guide provides detailed protocols for several key chemical transformations of the aldehyde group of this compound. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific synthetic goals.
Core Derivatization Strategies
The aldehyde group is a prochiral center and a reactive electrophile, making it an ideal site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details protocols for four fundamental transformations:
-
Reductive Amination: Conversion to substituted amines.
-
Wittig Reaction: Olefination to form alkenes.
-
Knoevenagel Condensation: Formation of α,β-unsaturated systems.
-
Oxidation and Reduction: Accessing the corresponding carboxylic acid and alcohol.
Reductive Amination: Synthesis of Novel Amines
Reductive amination is a highly efficient, one-pot method for synthesizing secondary and tertiary amines from an aldehyde and a primary or secondary amine, respectively.[9][10] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. The choice of reducing agent is critical; it must selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and remarkable selectivity, which minimizes the over-reduction of the aldehyde to the corresponding alcohol.[11][12][13]
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Protocol 1: Reductive Amination with a Primary Amine
Objective: To synthesize a secondary amine derivative of this compound.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCE to a concentration of approximately 0.1 M.
-
Addition of Amine: Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. An increase in temperature may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Wittig Reaction: C=C Bond Formation
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[3][5][7] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction is dependent on the nature of the substituents on the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically favor the formation of (Z)-alkenes.[2]
Workflow for a Two-Step Wittig Reaction
Sources
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
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- 6. youtube.com [youtube.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. purechemistry.org [purechemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Nucleophilic Reactions of 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde
Abstract: This document provides a comprehensive technical guide on the reactivity of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde with various nucleophiles. As a versatile heterocyclic building block, this substituted 2H-chromene derivative is of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique electronic and structural features, governed by the α,β-unsaturated aldehyde system and the bromo and methoxy substituents, allow for selective transformations. This guide details the underlying principles of its reactivity, focusing on competing 1,2- (direct) and 1,4- (conjugate) addition pathways, and provides field-proven, step-by-step protocols for key synthetic transformations including Michael additions, Wittig olefinations, and Knoevenagel condensations.
Introduction to the Substrate: A Profile of Reactivity
This compound is a highly functionalized heterocyclic compound. The core of its reactivity lies in the α,β-unsaturated aldehyde moiety, which is conjugated with the benzopyran ring system. This extended conjugation creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C4) of the alkene.[3][4]
The regioselectivity of a nucleophilic attack is governed by the principle of Hard and Soft Acids and Bases (HSAB).
-
Direct (1,2-) Addition: The carbonyl carbon is a "hard" electrophilic center. "Hard" nucleophiles, such as organolithium and Grignard reagents, preferentially attack this site to form a secondary alcohol.[4]
-
Conjugate (1,4-) Addition (Michael Addition): The β-carbon is a "soft" electrophilic center due to the delocalization of electron density across the conjugated system.[3][5] "Soft" nucleophiles, including enolates, amines, thiols, and organocuprates, favor this pathway, leading to the formation of a resonance-stabilized enolate intermediate that is subsequently protonated at the α-carbon.[6][7]
The substituents on the aromatic ring—an electron-withdrawing bromine atom at the C6 position and an electron-donating methoxy group at the C8 position—modulate the overall electron density of the system, influencing reaction rates and selectivity.
Figure 1: Competing 1,2- and 1,4-nucleophilic addition pathways.
Reaction with Soft Nucleophiles: Organocatalytic Conjugate Addition
The conjugate addition of carbon nucleophiles is a powerful method for C-C bond formation, yielding highly functionalized chroman derivatives. Organocatalysis, particularly using chiral secondary amines, provides an efficient and stereoselective route for such transformations by activating the α,β-unsaturated aldehyde via the formation of a transient iminium ion, which lowers the LUMO of the system.[8][9]
A prime example is the addition of nitroalkanes, which are excellent soft nucleophiles. The resulting γ-nitro aldehyde products are versatile intermediates for further synthesis. The protocol below is adapted from established methods for the organocatalytic conjugate addition to substituted 2H-chromene-3-carbaldehydes.[8]
Protocol 1: Organocatalytic Conjugate Addition of Nitromethane
Objective: To synthesize 3-((nitromethyl)methyl)-6-bromo-8-methoxy-3,4-dihydro-2H-chromene-3-carbaldehyde.
Materials:
-
This compound (1.0 eq)
-
Nitromethane (3.0 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 0.2 eq)
-
Benzoic acid (co-catalyst, 0.2 eq)
-
Methanol (solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluents)
Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 51.8 mg).
-
Addition of Reagents: Add methanol (1.0 mL), followed by the organocatalyst (0.04 mmol, 13.0 mg) and benzoic acid (0.04 mmol, 4.9 mg).
-
Initiation: Add nitromethane (0.6 mmol, 32 µL) to the stirred solution at room temperature.
-
Causality Note: Benzoic acid acts as a co-catalyst, facilitating the protonation of the enamine intermediate formed after the nucleophilic attack, which is crucial for catalyst turnover. Protic solvents like methanol have been shown to be important for achieving high yields in this reaction.[8]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3) mobile phase. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired functionalized chroman derivative.
Expected Outcome: The reaction typically provides the product in good yield and with excellent diastereoselectivity, although enantioselectivity may vary.[8]
Reaction with Phosphorus Ylides: The Wittig Olefination
The Wittig reaction provides a direct and highly reliable method for converting the aldehyde functionality into an alkene, forming a new carbon-carbon double bond.[10] This reaction is invaluable for extending the carbon skeleton and introducing vinyl groups. The stereochemical outcome (E/Z selectivity) is largely dependent on the nature of the ylide used.[11]
-
Stabilized Ylides (containing an electron-withdrawing group, e.g., -CO₂Et) are less reactive and generally yield the thermodynamically more stable (E)-alkene.
-
Non-stabilized Ylides (containing an alkyl group, e.g., -CH₃) are highly reactive and typically yield the kinetically favored (Z)-alkene.
Figure 2: General workflow for a Wittig olefination reaction.
Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide
Objective: To synthesize ethyl (E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylate.
Materials:
-
This compound (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 eq)
-
Anhydrous Toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluents)
Procedure:
-
Reaction Setup: Add this compound (e.g., 1.0 mmol, 269 mg) and anhydrous toluene (10 mL) to a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Addition of Ylide: To this solution, add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.1 mmol, 383 mg), in one portion.
-
Causality Note: Stabilized ylides are often commercially available and are stable enough to be handled in air for brief periods. The reaction is typically run at elevated temperatures to ensure a sufficient reaction rate.[12]
-
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purification: Purify the crude residue by column chromatography on silica gel. A gradient of ethyl acetate in hexane will separate the less polar alkene product from the highly polar triphenylphosphine oxide byproduct.
Knoevenagel Condensation: Extending Conjugation
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base (e.g., piperidine, pyridine), to form a new C=C bond.[13][14] This reaction proceeds via a nucleophilic addition to the carbonyl group, followed by a dehydration step.[15] For the title substrate, this reaction is an excellent method for synthesizing derivatives with extended π-systems, which are often of interest as dyes or pharmacophores.
Protocol 3: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((6-bromo-8-methoxy-2H-chromen-3-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (e.g., 2.0 mmol, 538 mg) and malononitrile (2.2 mmol, 145 mg) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.2 mmol, 20 µL) to the solution. A color change and/or slight warming may be observed.
-
Causality Note: Piperidine is a sufficiently strong base to deprotonate the active methylene compound (malononitrile), generating the nucleophilic carbanion, but is mild enough to avoid self-condensation of the aldehyde.[13]
-
-
Reaction: Stir the mixture at room temperature. The product often precipitates from the reaction mixture as a solid.
-
Monitoring: Monitor the reaction by TLC. The reaction is usually rapid and can be complete in 1-3 hours.
-
Isolation: If a precipitate forms, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough after filtration. If necessary, the product can be recrystallized from ethanol or purified via column chromatography.
Summary of Reactions and Expected Products
The following table summarizes the discussed reactions and their expected primary products.
| Reaction Type | Nucleophile/Reagent | Key Conditions | Expected Product Class |
| Conjugate Addition | Nitromethane | Organocatalyst (e.g., Prolinol derivative), MeOH, RT | Saturated γ-nitro aldehyde |
| Wittig Olefination | Stabilized Ylide (Ph₃P=CHCO₂Et) | Toluene, Reflux | (E)-α,β-Unsaturated ester |
| Wittig Olefination | Non-stabilized Ylide (Ph₃P=CH₂) | Strong base (e.g., n-BuLi), Anhydrous THF, 0°C to RT | Terminal (Z)-alkene |
| Knoevenagel Condensation | Malononitrile | Piperidine (cat.), EtOH, RT | α-cyano-α,β-unsaturated nitrile |
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is dominated by its α,β-unsaturated aldehyde system. By carefully selecting the nucleophile and reaction conditions, researchers can selectively target either the carbonyl carbon (1,2-addition) or the β-alkene carbon (1,4-addition). The protocols provided herein for conjugate addition, Wittig olefination, and Knoevenagel condensation represent robust and reproducible methods for elaborating this chromene scaffold into a diverse array of complex molecules for applications in drug discovery and materials science.
References
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- Scheme 1. Synthesis of 2-methyl-2H-chromene-3-carbaldehyde 3a and... (n.d.).
- Pinto, M., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 23(7), 1733.
- Meninno, S., & Lattanzi, A. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1668-1694.
- Synthesis of 2H‐Chromenes, and chromenes fused hetrocyclic compounds using O‐propargylated benzaldehydes. (n.d.).
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- Synthesis of 2H-chromenes (2H-benzopyrans). (n.d.). Organic Chemistry Portal.
- Brooks, P. R., et al. (1995). Studies of Chromenes. Part 11. 3-Substitution of 7-Methoxy-2,2-dimethylchroman-4-one without Ring Opening via 3-Bromination. Journal of the Chemical Society, Perkin Transactions 1, (18), 2281-2286.
- The Knoevenagel condensation reactions of various aromatic aldehydes... (n.d.).
- Knoevenagel condensation. (2023, November 28). In Wikipedia.
- (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. (2023). MDPI.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- 6-Bromo-2H-chromene-3-carbaldehyde. (n.d.). Chem-Impex.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- This compound. (n.d.). Chem-Impex.
- Knoevenagel Condensation Doebner Modific
- 3-bromo-4-(2-hydroxyethyl)−7-methoxy-2H-chromen-2-one inhibition of... (n.d.).
- Kitamura, M., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(11), 5247-5262.
- Knoevenagel condens
- Organocatalytic cascade reaction for the asymmetric synthesis of novel chroman-fused spirooxindoles that potently inhibit cancer cell proliferation. (2015).
- Ishikawa, S. (2014). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793.
- Yoon, S. J., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o250.
- Gabr, Y., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 3127.
- Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.
- Synthetic path for 6-alkoxy-2H-chromene-4-carbaldehydes
- Khan, I., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2920.
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Application Notes and Protocols: 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde as a Versatile Precursor for Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of the Chromene Scaffold in Medicinal Chemistry
The 2H-chromene framework is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and biologically active molecules.[1] Its inherent structural features and synthetic accessibility have established it as a cornerstone in the design of novel therapeutic agents. Compounds incorporating the chromene nucleus have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The strategic functionalization of the chromene ring system allows for the fine-tuning of these biological activities and the development of compounds with improved potency and selectivity.
6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde emerges as a particularly valuable and versatile building block in this context. The presence of three distinct reactive sites—the aldehyde group, the electron-rich aromatic ring activated by the methoxy group, and the synthetically malleable bromine atom—provides a rich platform for a multitude of chemical transformations. This application note provides a detailed exploration of the utility of this compound in the synthesis of complex heterocyclic systems, with a focus on the construction of chromeno[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential.
Synthetic Strategy: A Two-Step, One-Pot Approach to Chromeno[2,3-d]pyrimidines
The construction of the chromeno[2,3-d]pyrimidine scaffold from this compound is most effectively achieved through a sequential two-step synthesis that can often be performed in a one-pot fashion. This strategy hinges on the initial formation of a highly functionalized 2-amino-4H-chromene intermediate via a multicomponent reaction, followed by an intramolecular cyclization to furnish the final pyrimidine ring.
Step 1: Multicomponent Synthesis of 2-Amino-4H-chromene Intermediate
The first step involves a three-component reaction between this compound, an active methylene compound (typically malononitrile), and a suitable nucleophile. This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the nucleophile and subsequent intramolecular cyclization. This approach is highly efficient, atom-economical, and allows for the rapid generation of molecular complexity from simple starting materials.[2][3][4][5]
Step 2: Cyclization to the Chromeno[2,3-d]pyrimidine Core
The 2-amino-3-cyano-4H-chromene intermediate generated in the first step is a versatile precursor for the construction of the fused pyrimidine ring. Treatment with a suitable one-carbon synthon, such as formamide or formamidine acetate, initiates a cyclocondensation reaction. The amino group of the chromene attacks the electrophilic carbon of the C1 synthon, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group, ultimately leading to the formation of the thermodynamically stable aromatic pyrimidine ring.[6]
The following sections provide detailed, step-by-step protocols for the synthesis of a representative chromeno[2,3-d]pyrimidine derivative, illustrating the practical application of this synthetic strategy.
Experimental Protocols
Protocol 1: Synthesis of the 2-Amino-4H-chromene Intermediate
This protocol details the synthesis of 2-amino-6-bromo-8-methoxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile, a key intermediate for the subsequent cyclization step. The choice of 4-methoxybenzaldehyde as the third component is illustrative; other aromatic or aliphatic aldehydes can be employed to generate a library of diverse chromene derivatives.
Reaction Scheme:
Figure 1: Three-component synthesis of the 2-amino-4H-chromene intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 269.09 | 1.0 | 269 mg |
| Malononitrile | 66.06 | 1.0 | 66 mg |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 136 mg |
| Piperidine | 85.15 | 0.2 | 17 µL |
| Ethanol (anhydrous) | - | - | 10 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (269 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and 4-methoxybenzaldehyde (136 mg, 1.0 mmol).
-
Add anhydrous ethanol (10 mL) to the flask and stir the mixture to dissolve the solids.
-
Add piperidine (17 µL, 0.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to obtain the pure 2-amino-6-bromo-8-methoxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Pale yellow solid
-
Characterization Data (based on analogous compounds[5][7]):
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂ stretching), 2195 (C≡N stretching), 1660 (C=C stretching).
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons, the methoxy group protons, the C4-H proton (a singlet around 4.5-5.0 ppm), and the amino group protons (a broad singlet).
-
¹³C NMR (DMSO-d₆, δ ppm): Resonances for the aromatic carbons, the methoxy carbon, the nitrile carbon, and the sp³-hybridized C4 carbon.
-
Mass Spectrometry (EI-MS): A molecular ion peak corresponding to the calculated molecular weight.
-
Protocol 2: Synthesis of 9-Bromo-7-methoxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine-4-amine
This protocol describes the cyclization of the previously synthesized 2-amino-4H-chromene intermediate into the corresponding chromeno[2,3-d]pyrimidine.
Reaction Scheme:
Figure 2: Cyclization to the chromeno[2,3-d]pyrimidine scaffold.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass |
| 2-Amino-6-bromo-8-methoxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile | 428.28 | 1.0 | 428 mg |
| Formamidine Acetate | 104.11 | 1.5 | 156 mg |
| N,N-Dimethylformamide (DMF) | - | - | 10 mL |
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-bromo-8-methoxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile (428 mg, 1.0 mmol) in N,N-dimethylformamide (DMF) (10 mL).
-
Add formamidine acetate (156 mg, 1.5 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC (ethyl acetate:methanol, 9:1).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
A solid precipitate will form. Collect the product by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure 9-bromo-7-methoxy-5-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine-4-amine.
Expected Yield and Characterization:
-
Yield: 60-70%
-
Appearance: Off-white to light brown solid
-
Characterization Data (based on analogous compounds[6][8]):
-
IR (KBr, cm⁻¹): Disappearance of the nitrile peak (around 2200 cm⁻¹) and the appearance of characteristic pyrimidine ring vibrations.
-
¹H NMR (DMSO-d₆, δ ppm): Signals for the aromatic protons, methoxy protons, the C5-H proton, and the pyrimidine ring protons.
-
¹³C NMR (DMSO-d₆, δ ppm): Resonances corresponding to the carbons of the fused heterocyclic system.
-
Mass Spectrometry (EI-MS): A molecular ion peak confirming the formation of the desired product.
-
Conclusion and Future Perspectives
This compound serves as an exemplary building block for the efficient synthesis of complex, biologically relevant heterocyclic molecules. The presented two-step, one-pot strategy for the synthesis of chromeno[2,3-d]pyrimidines highlights the synthetic utility of this precursor. The bromine atom in the final product offers a handle for further functionalization through various cross-coupling reactions, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The protocols provided herein are robust and can be adapted for the synthesis of a wide range of substituted chromeno[2,3-d]pyrimidines, paving the way for the exploration of their therapeutic potential.
References
-
A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. Arabian Journal of Chemistry. [Link]
-
Synthesis of 2-amino- 4H-chromenes by condensation of aldehydes,... ResearchGate. [Link]
-
(PDF) Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. ResearchGate. [Link]
-
2-Amino-4-(4-bromo-phen-yl)-6-meth-oxy-4H-benzo[h]chromene-3-carbonitrile. PubMed. [Link]
-
Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. Jetir.Org. [Link]
-
Synthesis of chromeno[2,3-d]pyrimidines and chromeno[4,3-b]chromenes... ResearchGate. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
-
Recent methods in the synthesis of chromeno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Design, synthesis, characterization, and antimicrobial evaluation of the novel 2-heteroarylchromeno[2,3-d]pyrimidines: Synthetic Communications. Taylor & Francis Online. [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. National Center for Biotechnology Information. [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Sciforum. [Link]
-
Chromeno[2,3-d]pyrimidine-triones synthesis by a three-component coupling reaction. Chemical and Pharmaceutical Bulletin. [Link]
-
Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]
-
Microwave-assisted synthesis of chromeno[2,3-d] pyrimidinone derivatives. ScienceDirect. [Link]
-
(PDF) 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. African Journals Online (AJOL). [Link]
-
Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]
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Application Notes & Protocols for the Catalytic Synthesis of 2H-Chromenes
Introduction: The Significance of the 2H-Chromene Scaffold
The 2H-chromene (or 2H-1-benzopyran) framework is a cornerstone heterocyclic motif in medicinal chemistry and natural product synthesis.[1][2] Compounds bearing this scaffold exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][2] Its prevalence in nature, for instance in flavonoids and tocopherols, and its utility as a photochromic material underscore the enduring interest in developing efficient and selective synthetic routes to access this privileged structure.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern catalytic methodologies for 2H-chromene synthesis, focusing on the underlying principles, field-proven protocols, and mechanistic insights. We will explore transition metal catalysis and organocatalysis, offering a toolkit of strategies to approach the synthesis of diverse chromene derivatives.
General Experimental Workflow
A typical workflow for the catalytic synthesis of 2H-chromenes, from initial setup to final analysis, is a systematic process. The following diagram outlines the key stages, emphasizing the iterative nature of reaction monitoring and the importance of rigorous characterization for structural validation.
Caption: General experimental workflow for catalytic 2H-chromene synthesis.
Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes
Palladium catalysis offers a powerful tool for constructing C-O and C-C bonds with high levels of control. For 2H-chromene synthesis, the intramolecular cyclization of functionalized phenols is a prominent strategy. A noteworthy application is the enantioselective 6-endo-trig cyclization, which provides access to chiral 2-aryl-2H-chromenes, key intermediates for biologically active molecules.
Mechanistic Rationale
The catalytic cycle, developed by Scheidt and co-workers, is initiated by the formation of a Pd(0) complex, which then undergoes oxidative addition to the cinnamyl acetate substrate to form a π-allyl palladium(II) intermediate. The choice of a chiral phosphoramidite ligand is critical here; it establishes a chiral environment around the metal center. Subsequent intramolecular attack by the phenolic oxygen onto the allyl moiety, followed by reductive elimination, furnishes the 2H-chromene product and regenerates the Pd(0) catalyst. The endo cyclization is favored, leading to the desired six-membered ring.[4]
Caption: Pd-catalyzed enantioselective synthesis of 2-aryl-2H-chromenes.
Data Presentation: Substrate Scope
The versatility of this palladium-catalyzed method is demonstrated by its tolerance for various substituents on the aromatic ring of the cinnamyl acetate substrate.[5]
| Entry | Arene Substituent (R) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | H | 71 | 95:5 |
| 2 | 4-OMe | 75 | 94:6 |
| 3 | 4-F | 68 | 95:5 |
| 4 | 4-Cl | 72 | 96:4 |
| 5 | 4-Br | 70 | 96:4 |
| 6 | 3-OMe | 73 | 95:5 |
| 7 | 2-Naphthyl | 65 | 94:6 |
| Data sourced from Scheidt and co-workers.[5] |
Experimental Protocol
This protocol is adapted from the work of Scheidt and co-workers for the enantioselective synthesis of 2-aryl-2H-chromenes.[5]
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
TADDOL-derived phosphoramidite ligand (e.g., L3k as described in the source literature)
-
Substituted (E)-1-(2-hydroxyphenyl)-3-phenylallyl acetate substrate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous, degassed toluene
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: To an oven-dried vial, add [Pd(allyl)Cl]₂ (2.5 mol%) and the TADDOL-derived phosphoramidite ligand (5.5 mol%). Seal the vial with a septum, and purge with argon for 10 minutes.
-
Add anhydrous, degassed toluene (to achieve a final substrate concentration of 0.1 M) via syringe. Stir the mixture at room temperature for 30 minutes. The solution should turn from a pale yellow suspension to a clear, light-yellow solution.
-
Reaction Setup: In a separate oven-dried flask, add the cinnamyl acetate substrate (1.0 equiv.) and anhydrous K₂CO₃ (2.0 equiv.). Purge the flask with argon.
-
Transfer the pre-formed catalyst solution to the flask containing the substrate and base via cannula or syringe.
-
Reaction Execution: Stir the reaction mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-aryl-2H-chromene product.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric ratio by chiral HPLC analysis.
Gold-Catalyzed Intramolecular Hydroarylation
Gold catalysts, particularly Au(I) complexes, are exceptional π-acids, making them highly effective for activating alkynes toward nucleophilic attack. This property is harnessed in the synthesis of 2H-chromenes through the intramolecular hydroarylation of propargyl aryl ethers, which involves the addition of a phenolic hydroxyl group across a carbon-carbon triple bond.
Mechanistic Rationale
The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne of the propargyl aryl ether, enhancing its electrophilicity. This "π-activation" facilitates a 6-endo-dig cyclization, where the phenolic oxygen attacks the internal carbon of the alkyne. This step is often the rate-determining and selectivity-determining step. Subsequent protonolysis of the resulting organogold intermediate cleaves the C-Au bond, releases the 2H-chromene product, and regenerates the active gold catalyst to continue the cycle.[6]
Caption: Au(I)-catalyzed intramolecular hydroarylation for 2H-chromene synthesis.
Data Presentation: Selected Examples
Gold catalysis is effective for a range of substituted propargyl aryl ethers, affording good to high yields under mild conditions.[6]
| Entry | R¹ | R² | Yield (%) |
| 1 | H | Ph | 95 |
| 2 | 4-MeO | Ph | 92 |
| 3 | 4-Cl | Ph | 96 |
| 4 | H | 4-MeO-C₆H₄ | 94 |
| 5 | H | n-Bu | 85 |
| Data adapted from Stratakis and co-workers using Ph₃PAuNTf₂ catalyst.[6] |
Experimental Protocol
This protocol is a general procedure based on gold-catalyzed cycloisomerization reactions.[6][7]
Materials:
-
Gold(I) catalyst, e.g., Ph₃PAuNTf₂ (2.5 mol%) or IPrAuNTf₂ (2.5 mol%)
-
Substituted propargyl aryl ether substrate (1.0 equiv.)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry vial charged with a magnetic stir bar, add the propargyl aryl ether substrate (0.1 mmol, 1.0 equiv.).
-
Dissolve the substrate in anhydrous DCM (0.4 mL).
-
Catalyst Addition: Add the gold(I) catalyst (0.0025 mmol, 2.5 mol%) to the solution in one portion.
-
Reaction Execution: Seal the vial and stir the mixture at room temperature (approx. 25 °C). The reaction is typically rapid; monitor its progress by TLC (staining with permanganate can help visualize the product). Reactions are often complete within 30-60 minutes.
-
Work-up: Once the starting material is fully consumed, concentrate the reaction mixture directly onto a small amount of silica gel.
-
Purification: Purify the product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 2H-chromene.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Organocatalytic Domino Synthesis of Nitro-2H-Chromenes
Organocatalysis provides a metal-free alternative for chromene synthesis, often with the benefit of mild conditions and the potential for high enantioselectivity. A powerful strategy is the domino (or cascade) reaction, where multiple bond-forming events occur in a single pot. The synthesis of 3-nitro-2H-chromenes from salicylaldehydes and nitroalkenes via a tandem oxa-Michael-Henry reaction is an excellent example.[8]
Mechanistic Rationale
The reaction is typically catalyzed by a chiral aminocatalyst, such as an L-proline derivative. The catalyst first activates the salicylaldehyde via nucleophilic attack by the secondary amine, forming an enamine intermediate. This enamine then undergoes a stereoselective oxa-Michael addition to the electron-deficient nitroalkene. The resulting intermediate then undergoes an intramolecular Henry (nitro-aldol) reaction, followed by dehydration, to form the 2H-chromene ring and regenerate the catalyst. The stereochemistry is controlled by the chiral catalyst, which directs the approach of the reactants.[8]
Caption: Organocatalytic domino oxa-Michael-Henry reaction pathway.
Experimental Protocol
This is a representative protocol for the organocatalytic synthesis of 3-nitro-2H-chromenes.[8]
Materials:
-
Substituted salicylaldehyde (1.0 equiv.)
-
Conjugated nitroalkene (1.2 equiv.)
-
L-proline derived aminocatalyst (10 mol%)
-
Anhydrous solvent (e.g., Chloroform or Toluene)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a vial, add the salicylaldehyde (0.5 mmol, 1.0 equiv.), the nitroalkene (0.6 mmol, 1.2 equiv.), and the aminocatalyst (0.05 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) and stir the mixture at room temperature.
-
Reaction Execution: Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the specific substrates.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired 3-nitro-2H-chromene.
-
Characterization: Confirm the product structure and purity via NMR spectroscopy and mass spectrometry. If a chiral catalyst was used, determine the enantiomeric excess via chiral HPLC.
References
-
Sharma, A., Jain, P. K., Kaushik, J., & Jain, S. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Current Organocatalysis, 12(4). Available at: [Link][9][10][11]
-
Kulkarni, M. V., et al. (1990). Synthesis of 2, 2-Dimethyl-2H-chromenes via a Palladium (II) Catalysed Reaction. Synthetic Communications, 20(9). Available at: [Link][12]
-
Shaikh, A. A., et al. (2023). Domino Reaction for the Synthesis of Substituted Pyrano[3′,4′:3,4]cyclopenta[1,2-c]chromenes Involving Double Ring Formation. The Journal of Organic Chemistry. Available at: [Link][13]
-
Ma, W., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. Scientific Reports. Available at: [Link][14]
-
Majumdar, N., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5, 2329−2366. Available at: [Link][1]
-
Majumdar, N., et al. (2015). Catalytic Synthesis of 2H‑Chromenes. Michigan State University Department of Chemistry. Available at: [Link][6]
-
Majumdar, N., et al. (2015). Catalytic Synthesis of 2 H -Chromenes. ResearchGate. Available at: [Link][2]
-
Bozdemir, O. A., et al. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes. Journal of Fluorescence, 27. Available at: [Link][3]
-
Ghorbani-Vaghei, R., & Malaeke, S. (2022). Nano-SiO2 as a Reusable Nanocatalyst Promoted Green Synthesis of 2-Amino-4H-Chromenes in an Aqueous Solution. Biointerface Research in Applied Chemistry, 13(1). Available at: [Link][15]
-
Li, L-Y., et al. (2015). A domino reaction for the synthesis of 2-amino-4H-chromene derivatives using bovine serum albumin as a catalyst. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link][16]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved from [Link][8]
-
Al-Zaydi, A. G., et al. (2016). Novel domino procedures for the synthesis of chromene derivatives and their isomerization. Molecular Diversity, 20(3), 627-38. Available at: [Link][17]
-
Ghosh, S., et al. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link][18]
-
Check, C. T., et al. (2018). Catalytic enantioselective synthesis of 2-aryl-chromenes. Chemical Science. Available at: [Link][4]
-
Sanz-Marco, A., et al. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Organic Letters. Available at: [Link][7]
-
Chowdhury, C., & Kundu, B. (2016). Palladium‐Catalyzed Synthesis of 6H‐Dibenzo[c,h]chromenes and 5,6‐Dihydrobenzo[c]phenanthridines. ResearchGate. Available at: [Link][19]
Sources
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- 4. Catalytic enantioselective synthesis of 2-aryl-chromenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde in the Development of "Turn-On" Fluorescent Probes for Aluminum (Al³⁺) Detection
Introduction: The Strategic Advantage of the Chromene Scaffold
The 2H-chromene framework is a privileged scaffold in the design of fluorescent probes, prized for its inherent photophysical properties, including a high quantum yield and excellent photostability.[1][2] The strategic functionalization of this core structure allows for the development of highly specific and sensitive chemosensors for a variety of analytes, from metal ions to biologically relevant small molecules. The subject of this guide, 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde , is an exceptionally versatile precursor for this purpose. Its unique substitution pattern offers a triad of functionalities:
-
The Aldehyde Group (C3): A reactive handle for introducing a specific recognition moiety through straightforward and high-yielding reactions like Schiff base condensation.
-
The Methoxy Group (C8): An electron-donating group that enhances the fluorescence quantum yield of the chromene fluorophore.
-
The Bromo Group (C6): An electron-withdrawing group that can be used to fine-tune the electronic properties and photophysical characteristics of the probe. It also serves as a potential site for further synthetic modifications via cross-coupling reactions.
This application note provides a comprehensive guide to the design, synthesis, and application of a "turn-on" fluorescent probe for the detection of aluminum ions (Al³⁺), utilizing this compound as the core building block.
Design Principle: Chelation-Enhanced Fluorescence (CHEF)
The probe's design is centered around the principle of Photoinduced Electron Transfer (PET) inhibition, leading to a Chelation-Enhanced Fluorescence (CHEF) effect.[1] In its free state, the probe is designed to be weakly fluorescent. The lone pair of electrons on the nitrogen atom of the Schiff base moiety can quench the excited state of the chromene fluorophore through PET. Upon chelation with a target metal ion, in this case, Al³⁺, the lone pair of electrons on the nitrogen is engaged in coordination, which inhibits the PET process. This blockage restores the emissive properties of the chromene fluorophore, resulting in a significant "turn-on" fluorescence response.
Caption: CHEF mechanism for the Al³⁺ probe.
Synthesis Protocol: Probe ALP-1
This protocol details the synthesis of a model fluorescent probe, ALP-1 ((E)-N'-( (6-bromo-8-methoxy-2H-chromen-3-yl)methylene)-2-hydrazinylpyridine), through a one-step Schiff base condensation.
Materials and Reagents:
-
This compound (≥98%)
-
2-Hydrazinopyridine (≥98%)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Synthetic Workflow:
Caption: Synthesis workflow for Probe ALP-1.
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Hydrazine: To the stirred solution, add a solution of 1.1 mmol of 2-hydrazinopyridine in 10 mL of absolute ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new, typically more fluorescent, spot and the disappearance of the starting aldehyde.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified product, Probe ALP-1, under vacuum to yield a pale yellow solid.
Application Protocol: Fluorometric Detection of Al³⁺
This protocol outlines the procedure for evaluating the performance of Probe ALP-1 as a selective "turn-on" sensor for Al³⁺.
Materials and Solutions:
-
Probe ALP-1 stock solution (1.0 mM in DMSO)
-
Al³⁺ stock solution (10 mM AlCl₃ in deionized water)
-
Stock solutions of various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) at 10 mM in deionized water.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Spectrofluorometer and quartz cuvettes
Experimental Procedure:
-
Probe Working Solution: Prepare a 10 µM working solution of Probe ALP-1 by diluting the DMSO stock solution in the HEPES buffer.
-
Fluorescence Titration:
-
To a cuvette containing 2 mL of the 10 µM Probe ALP-1 solution, incrementally add small aliquots of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum (e.g., excitation at 370 nm, emission scan from 400-600 nm).
-
Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of Al³⁺.
-
-
Selectivity Study:
-
To separate cuvettes each containing 2 mL of the 10 µM Probe ALP-1 solution, add 2.0 equivalents of the stock solutions of different metal ions.
-
As a positive control, add 2.0 equivalents of Al³⁺ to one cuvette.
-
Record the fluorescence intensity for each sample at the predetermined λₑₘ.
-
-
Competition Experiment:
-
To a cuvette containing 2 mL of the 10 µM Probe ALP-1 solution and 2.0 equivalents of Al³⁺, add 2.0 equivalents of each potentially interfering metal ion.
-
Record the fluorescence intensity and compare it to the sample containing only the probe and Al³⁺.
-
Expected Results and Data Interpretation
Photophysical Properties and Sensing Performance
The successful synthesis of Probe ALP-1 and its interaction with Al³⁺ should yield the following characteristic data:
| Parameter | Condition | Expected Value/Observation | Rationale |
| λₐbs (Probe ALP-1) | In HEPES buffer | ~370 nm | Corresponds to the π-π* transition of the chromene-Schiff base conjugate. |
| λₑₘ (Probe ALP-1) | In HEPES buffer | ~490 nm (Weak) | The free probe exhibits weak fluorescence due to PET quenching. |
| λₑₘ (ALP-1 + Al³⁺) | In HEPES buffer | ~490 nm (Strong) | Chelation with Al³⁺ blocks PET, leading to a significant "turn-on" response.[1] |
| Fluorescence Enhancement | Upon saturation with Al³⁺ | >100-fold | A large enhancement factor indicates a highly sensitive "turn-on" probe. |
| Selectivity | vs. other metal ions | High for Al³⁺ | The specific coordination geometry of the Schiff base receptor favors binding with Al³⁺. |
| Detection Limit (LOD) | Calculated from titration | Low micromolar to nanomolar | Demonstrates the probe's ability to detect trace amounts of Al³⁺. |
| Binding Stoichiometry | From Job's plot analysis | 1:1 (ALP-1:Al³⁺) | Indicates the formation of a stable complex between one probe molecule and one aluminum ion. |
Visualization of Selectivity
Caption: Expected high selectivity of Probe ALP-1 for Al³⁺.
Conclusion and Future Perspectives
This compound serves as an outstanding platform for constructing highly sensitive and selective fluorescent probes. The straightforward synthesis of Schiff base derivatives allows for the creation of "turn-on" sensors for analytes such as Al³⁺, operating on a reliable CHEF mechanism. The protocols outlined herein provide a robust framework for the development and characterization of such probes. Future work could involve modifying the hydrazine component to target other metal ions or leveraging the bromine atom for conjugation to biomolecules or materials for advanced sensing applications.
References
-
Wu, S. G., et al. (2016). A Chromone-Derived Schiff-Base Ligand as Al(3+) "Turn on" Fluorescent Sensor: Synthesis and Spectroscopic Properties. Journal of Fluorescence, 26(1), 345-353. [Link]
-
Gotor, R., et al. (2017). Fluorescent chemosensors for aluminum and their applications in bioimaging. Coordination Chemistry Reviews, 334, 55-83. [Link]
-
Gupta, V. K., et al. (2018). Schiff base-based fluorescent chemosensors for the detection of metal ions. Coordination Chemistry Reviews, 357, 141-176. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
Sources
Navigating the Scale-Up Synthesis of Substituted 2H-Chromenes: From Bench to Batch
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and materials with unique photophysical properties.[1][2] Its significance in drug discovery, particularly as an antitumor, anti-inflammatory, and antiviral agent, has driven extensive research into its synthesis.[3][4] While numerous methods exist for constructing this framework at the laboratory scale, transitioning to large-scale production presents significant challenges in terms of safety, cost, efficiency, and environmental impact. This application note provides a detailed guide for researchers and process chemists on the strategic considerations and practical protocols for the scale-up synthesis of substituted 2H-chromenes. We will move beyond theoretical discussions to provide actionable, field-proven insights, focusing on robust, efficient, and scalable synthetic methodologies.
The Scale-Up Imperative: Core Challenges and Strategic Solutions
Moving a synthetic route from a gram-scale laboratory procedure to a multi-kilogram batch process introduces complexities that are often non-linear. A successful scale-up strategy must prioritize safety, process robustness, economic viability, and environmental responsibility.[3][5]
Key Challenges in 2H-Chromene Scale-Up:
-
Exothermicity and Heat Management: Many cyclization and condensation reactions for chromene synthesis are exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge that can lead to runaway reactions if not properly controlled.
-
Reagent and Catalyst Cost: Reagents and catalysts that are acceptable for small-scale synthesis, such as those based on precious metals like rhodium or gold, may become prohibitively expensive at scale.[1]
-
Work-up and Purification: Standard laboratory purification techniques like column chromatography are generally not viable for large-scale production. The process must be designed to yield a product that can be isolated and purified through scalable methods like crystallization or distillation.
-
Process Safety and Handling: The use of hazardous reagents, flammable solvents, or toxic catalysts requires stringent safety protocols and specialized equipment for large-scale operations.[3]
-
"Green" Chemistry Principles: There is increasing pressure to develop sustainable manufacturing processes that minimize waste, use non-toxic solvents, and improve atom economy.[3][6][7]
This guide will focus on synthetic strategies that inherently address these challenges, emphasizing one-pot procedures and efficient catalytic systems.
Strategic Approaches to Scalable Synthesis
The selection of a synthetic route for scale-up should be guided by efficiency, reliability, and cost-effectiveness. Below, we detail two robust strategies that have demonstrated potential for larger-scale production of substituted 2H-chromenes.
Strategy 1: One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions are highly convergent, forming complex molecules from three or more starting materials in a single operation. This approach is intrinsically efficient, reducing the number of synthetic steps, solvent usage, and waste generation, making it highly attractive for industrial applications.
Causality and Advantages for Scale-Up:
-
Process Simplification: Combining multiple steps into one operation reduces reactor time, labor, and energy costs.
-
Atom Economy: MCRs often incorporate most or all atoms from the starting materials into the final product, minimizing waste.[6]
-
Operational Simplicity: The straightforward procedure minimizes complex manipulations and transfers, reducing the chance of handling errors and product loss.
A common and effective MCR for 2H-chromenes involves the reaction of a salicylaldehyde, a compound with an active methylene group (like malononitrile or acetylacetone), and a nucleophile, often catalyzed by a simple base or organocatalyst.[8][9]
Protocol 1: L-Proline Catalyzed One-Pot Synthesis of 2-Amino-4-aryl-4H-chromenes
This protocol utilizes the readily available, inexpensive, and environmentally benign organocatalyst L-proline for the three-component reaction of an aldehyde, malononitrile, and a phenol (like resorcinol). The use of a green solvent system (ethanol/water) further enhances its scalability.
Workflow Diagram: Multicomponent Reaction (MCR) for 2H-Chromene Synthesis
Caption: General workflow for the one-pot synthesis of 2H-chromenes.
Step-by-Step Protocol:
-
Reactor Setup: Charge a suitably sized, clean, and dry jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with the solvent system (e.g., a 1:1 mixture of ethanol and water).
-
Reagent Charging: With stirring, add the substituted phenol (e.g., resorcinol, 1.0 eq), the aldehyde (1.0 eq), and malononitrile (1.0 eq) to the reactor at ambient temperature.
-
Catalyst Addition: Add L-proline (e.g., 10-20 mol%) to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 60 °C) and maintain with stirring. The reaction progress should be monitored by a suitable analytical method (e.g., TLC or HPLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by filtration using a Nutsche filter or centrifuge. Wash the filter cake with cold solvent (e.g., the ethanol/water mixture) to remove residual impurities.
-
Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 40-50 °C) to a constant weight.
Strategy 2: Base-Mediated Annulative Condensation
For certain substitution patterns, a direct condensation-cyclization approach using a simple, inexpensive base catalyst is highly effective and scalable. These reactions often proceed in common organic solvents and can be high-yielding, avoiding the cost and potential toxicity of metal catalysts.[10]
Causality and Advantages for Scale-Up:
-
Cost-Effectiveness: Utilizes cheap and readily available starting materials and catalysts (e.g., DMAP, DABCO).[10]
-
High Throughput: The reaction is often rapid and high-yielding, even on a larger scale.[10]
-
Simplified Purification: The products often precipitate directly from the reaction mixture or can be easily crystallized, avoiding chromatography.
Protocol 2: DMAP-Mediated Synthesis of 3-Cyano-2H-chromenes
This protocol describes the annulative condensation of salicylaldehydes and acrylonitrile, efficiently mediated by 4-dimethylaminopyridine (DMAP). This method has been reported to remain high-yielding even on a decagram scale, indicating its suitability for scale-up.[10]
Mechanistic Pathway
Caption: Simplified mechanism for DMAP-mediated chromene synthesis.
Step-by-Step Protocol:
-
Inerting and Charging: Charge a reactor, rendered inert with nitrogen, with the substituted salicylaldehyde (1.0 eq) and a suitable solvent such as acetonitrile.
-
Catalyst and Reagent Addition: Add 4-dimethylaminopyridine (DMAP, e.g., 20 mol%) to the solution.[10] Begin the controlled, subsurface addition of acrylonitrile (1.1-1.5 eq) via a syringe pump, maintaining the internal temperature below a set point (e.g., 25-30 °C) using the reactor cooling jacket. Safety Note: Acrylonitrile is toxic and volatile; all handling must occur in a well-ventilated fume hood or closed system.
-
Reaction Monitoring: Stir the mixture at ambient temperature. Monitor the reaction for the disappearance of the salicylaldehyde starting material by HPLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acrylonitrile.
-
Purification by Crystallization: Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., isopropanol). Allow the solution to cool slowly to room temperature, then to 0-5 °C to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure 3-cyano-2H-chromene.
Comparative Data for Scalable Methods
The choice of method depends on the desired substitution pattern and scale-up constraints. The following table summarizes key parameters for the discussed protocols.
| Parameter | Protocol 1: L-Proline MCR | Protocol 2: DMAP-Mediated Annulation |
| Target Scaffold | 2-Amino-4-aryl-4H-chromenes | 3-Cyano-2H-chromenes |
| Key Reagents | Aldehyde, Malononitrile, Phenol | Salicylaldehyde, Acrylonitrile |
| Catalyst | L-Proline (Organocatalyst) | DMAP (Base Catalyst) |
| Typical Yields | High | High (>90%)[10] |
| Solvent | Green Solvents (EtOH/H₂O) | Acetonitrile, etc. |
| Scale-Up Pro | Environmentally benign, one-pot | High yielding at scale, simple catalyst[10] |
| Scale-Up Con | May require optimization for different substrates | Acrylonitrile is toxic/volatile |
| Purification | Precipitation/Filtration | Crystallization |
Safety and Environmental Health & Safety (EHS) Considerations
Scaling up chemical synthesis magnifies potential hazards. A thorough risk assessment is mandatory before any large-scale run.
-
Material Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and lab coats. For volatile and toxic reagents like acrylonitrile, use closed systems and ensure adequate ventilation.
-
Thermal Safety: For potentially exothermic reactions, use a jacketed reactor with precise temperature control. Plan for emergency cooling. Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile before scaling up.
-
Waste Disposal: Segregate waste streams (halogenated vs. non-halogenated solvents, aqueous waste). Adhere to institutional and local regulations for chemical waste disposal. The "green" aspects of the L-proline protocol are advantageous in minimizing hazardous waste.[3]
Conclusion
The successful scale-up synthesis of substituted 2H-chromenes is a critical step in their journey from laboratory curiosities to valuable commercial products in the pharmaceutical and materials science sectors. The transition from bench to batch requires a strategic shift in synthetic design, prioritizing operational simplicity, safety, cost-effectiveness, and sustainability. Multicomponent reactions catalyzed by benign organocatalysts and direct annulative condensations using inexpensive bases represent two powerful and proven strategies for achieving these goals. By carefully selecting the synthetic route and meticulously planning for the challenges of heat management, purification, and safety, researchers and drug development professionals can efficiently and responsibly produce these vital heterocyclic compounds at scale.
References
- Kang, B., & Ikeda, K. (2023). The annulative condensation of salicylaldehydes and acrylonitrile to give 3-cyano-2H-chromenes is efficiently mediated by 4-dimethylaminopyridine (DMAP). Chemical & Pharmaceutical Bulletin, 71, 318-325.
-
Sumathi, S., & Subbareddy, C. (2017). Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. ResearchGate. Available from: [Link]
-
Subbareddy, C. V., Subashini, R., & Sumathi, S. (2017). Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. Molecular Diversity, 21(4), 841-848. Available from: [Link]
-
Lambert, K. M., et al. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health. Available from: [Link]
-
Zhang, H., & Wang, T. (2022). Approaches for constructing α‐substituted 2H‐chromenes with carbonyl group. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. MDPI. Available from: [Link]
-
Patel, K., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed. Available from: [Link]
-
Patel, K., et al. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Available from: [Link]
-
Van der Heiden, S., et al. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry. Available from: [Link]
-
Kumar, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. National Center for Biotechnology Information. Available from: [Link]
-
Sharma, A., et al. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. Bentham Science. Available from: [Link]
-
Sharma, A., et al. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. eurekaselect.com. Available from: [Link]
-
ResearchGate. (n.d.). The Synthesis of 2H-chromenes. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. Available from: [Link]
-
Kumar, A., et al. (2022). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. ResearchGate. Available from: [Link]
-
Ma, J., et al. (2020). A Practical Synthesis of 2‐Arylimino‐2H‐Chromenes via Biocatalytic System in Water. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Available from: [Link]
-
Moghadasi, Z. (2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Sharma, A., et al. (2025). Synthesis of 2H-Chromenes via Green Catalytic Approaches: A Recent Update. ResearchGate. Available from: [Link]
-
Wang, Z., et al. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available from: [Link]
Sources
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- 10. 2H-Chromene synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Welcome to the technical support guide for the purification of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile heterocyclic compound. The chromene scaffold is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmaceuticals, fluorescent probes, and other bioactive molecules.[1][2][3][4] Achieving high purity is critical for subsequent synthetic steps and biological assays.
This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue, and TLC analysis shows multiple spots. What are the likely impurities?
A1: This is a common scenario, especially if the synthesis was a Vilsmeier-Haack type reaction or a cyclization of a substituted phenol.[5][6] The impurities in your crude this compound likely fall into several categories:
-
Unreacted Starting Materials: Residual 2-hydroxy-3-methoxybenzaldehyde derivatives or the corresponding propargyl ether can be present if the reaction did not go to completion.
-
Incompletely Cyclized Intermediates: Open-chain intermediates that have been formylated but have failed to undergo the final ring-closing step are common byproducts.
-
Side-Reaction Products: The Vilsmeier reagent (if used) can sometimes lead to chlorinated impurities or self-condensation byproducts.[5] Phenolic starting materials are also susceptible to oxidation, which can generate highly colored, often polymeric, impurities that contribute to the dark appearance of the crude product.[7]
-
Isomeric Byproducts: Depending on the synthetic route, alternative cyclization pathways could lead to the formation of isomeric chromene structures or other heterocyclic systems.[7]
A logical first step is to run a co-spot TLC with your starting materials to identify any unreacted precursors.
Q2: My final product has a persistent yellow or brown color, even after column chromatography. What causes this, and how can I achieve the reported pale-yellow solid?
A2: A persistent color often indicates trace impurities that co-elute with your product during chromatography. There are two primary culprits:
-
Oxidized Impurities: Chromenes and aldehydes can be sensitive to air and light, leading to the formation of colored degradation products. Phenolic precursors are particularly prone to forming colored quinone-type structures upon oxidation.[7]
-
Residual Metal Catalysts: If your synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira), trace amounts of palladium can contaminate the final product, often imparting a dark or off-color hue.
Troubleshooting Protocol: Decolorization
-
Activated Carbon Treatment: Dissolve the colored product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (typically 1-2% by weight) of activated carbon. Stir the suspension at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. Concentrate the filtrate and re-assess the color and purity. This method is effective for removing highly conjugated, colored impurities.[8]
-
Recrystallization: This is a highly effective method for both purification and color removal.[9] A successful recrystallization relies on selecting a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain in the mother liquor.
| Solvent System Trial | Observation & Rationale |
| Ethanol | Often a good starting point for moderately polar compounds like chromenes.[5][10] |
| Ethyl Acetate/Hexanes | A versatile system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Then, allow it to cool slowly. This is excellent for separating compounds of differing polarity.[9][11] |
| Dichloromethane/Hexanes | Similar to the above, useful if the compound has higher solubility in chlorinated solvents. |
Q3: What is the recommended general procedure for purifying crude this compound?
A3: A two-stage purification strategy involving flash column chromatography followed by recrystallization is the most robust approach to achieving high purity.
Caption: General purification workflow for this compound.
This protocol is a standard procedure for purifying organic compounds.[11][12][13]
-
Adsorbent & Eluent Selection:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): Begin by determining an appropriate solvent system using TLC. A good target Rf value for your product is ~0.3. A common starting point is a mixture of hexanes and ethyl acetate. For this compound, a system of 9:1 to 4:1 hexanes:ethyl acetate is a reasonable starting point.
-
-
Column Packing:
-
Use the "dry packing" method for efficiency.[12] Add the dry silica gel to the column, then gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle positive pressure (using a pump or inert gas).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product.
-
Q4: I performed a column, but my yield was very low. Where could my product have gone?
A4: Low recovery after chromatography is a frustrating but solvable issue. The following flowchart outlines potential causes and solutions.
Caption: Decision-making flowchart for troubleshooting low recovery after column chromatography.
Detailed Explanation:
-
Compound Instability: Standard silica gel is slightly acidic, which can cause degradation of sensitive compounds, particularly those with acid-labile groups. Aldehydes can sometimes be problematic.[8] Pre-treating the silica by slurrying it in the eluent containing a small amount of triethylamine (~1%) can neutralize the acidic sites. Alternatively, using a different stationary phase like neutral alumina can be beneficial.
-
Incomplete Elution: Your product may still be adsorbed to the column. After your main elution, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate) and analyze this flush by TLC. If your product is present, your initial eluent was not polar enough.
-
Product Volatility: While this compound (MW 269.09 g/mol ) is not extremely volatile, aggressive rotary evaporation (high temperature, high vacuum) can lead to loss of material. Always ensure your vacuum trap is cold and use moderate conditions.
By systematically addressing these potential issues, you can significantly improve the recovery and purity of your target compound, paving the way for successful downstream applications.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.
-
Gomes, C. M., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 23(10), 2666. Retrieved from [Link]
- Organic Syntheses. (n.d.). Procedure for Column Chromatography.
- Chem-Impex. (n.d.). This compound.
- Van der Westhuizen, J. H., & Malan, S. F. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 115(8), 2578-2628.
- Chem-Impex. (n.d.). 6-Bromo-2H-chromene-3-carbaldehyde.
-
Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 737. Retrieved from [Link]
- Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Reddit. (2024). Purification Troubleshooting. r/chemistry.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-2,2-dimethyl-2H-chromene.
-
Yoon, J. H., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. Retrieved from [Link]
- Organic Syntheses. (n.d.). Procedure for Sonogashira Coupling.
- BenchChem. (n.d.). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
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- 6. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde. This versatile heterocyclic compound is a critical intermediate in the development of pharmaceuticals, particularly in oncology and anti-inflammatory research[1]. Its synthesis, while straightforward in principle, can be accompanied by the formation of several impurities that complicate purification and impact yield and final product quality.
This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing the specific challenges researchers encounter during this synthesis. We will delve into the causality behind impurity formation and provide validated protocols for troubleshooting and purification.
PART 1: Frequently Asked Questions (FAQs) - Rapid Troubleshooting
This section provides quick answers to the most common issues observed during the synthesis, which typically involves the reaction of 2-hydroxy-3-methoxy-5-bromobenzaldehyde with an acrolein equivalent.
Question 1: My reaction is complete by TLC, but the yield is low and I'm left with a significant amount of a dark, tar-like residue. What is happening?
Answer: This is a classic sign of acrolein polymerization. Acrolein is highly susceptible to self-polymerization, especially under the basic conditions (e.g., using K₂CO₃) and elevated temperatures often used for the chromene synthesis[2]. This reaction pathway competes directly with the desired cyclization, consuming the reagent and trapping the product in a viscous polymer matrix.
Causality: The reaction proceeds via a nucleophilic attack of the phenoxide ion on acrolein. However, acrolein's conjugated double bond also makes it an excellent Michael acceptor for chain-growth polymerization.
Solution:
-
Controlled Reagent Addition: Add acrolein slowly and portion-wise, or via a syringe pump, to the heated reaction mixture. This keeps the instantaneous concentration of free acrolein low, favoring the desired bimolecular reaction over polymerization.
-
Temperature Management: Avoid excessive temperatures. While heat is required to drive the reaction, temperatures above the reflux of the solvent (e.g., 1,4-dioxane) can dramatically accelerate polymerization.
-
Inhibitors: Consider adding a small amount of a polymerization inhibitor like hydroquinone to the acrolein just before use, if not already present.
Question 2: My final product's NMR spectrum shows peaks corresponding to the starting material, 2-hydroxy-3-methoxy-5-bromobenzaldehyde. How can I drive the reaction to completion?
Answer: The presence of unreacted starting material indicates incomplete conversion. This can be due to several factors related to reaction kinetics and equilibrium.
Causality: The cyclization to form the chromene ring is the rate-limiting step. Insufficient energy (temperature) or reaction time will result in a stalled reaction. Additionally, if the base is not sufficiently strong or present in stoichiometric amounts, the initial deprotonation of the phenol will be incomplete.
Solution:
-
Reaction Time: Ensure you are monitoring the reaction by a suitable method (TLC or LC-MS) and allow it to proceed until the starting material spot has completely disappeared. For similar syntheses, reflux times of 8 hours or more are common[2].
-
Stoichiometry: Use a slight excess (1.5-2.0 equivalents) of acrolein to ensure the phenolic starting material is fully consumed. Ensure at least one full equivalent of the base (e.g., potassium carbonate) is used.
-
Temperature: Maintain a consistent reflux temperature. A variable temperature can lead to inconsistent reaction rates.
Question 3: I've isolated an impurity with a similar polarity to my product, but it appears to be an isomer. Where could this have originated?
Answer: Isomeric impurities most often originate from the synthesis of the starting material, 2-hydroxy-3-methoxy-5-bromobenzaldehyde.
Causality: This starting material is typically prepared by the electrophilic bromination of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The hydroxyl and methoxy groups are both powerful ortho-, para-directing groups. While the position para to the strongly activating hydroxyl group (C5) is the desired site of bromination, minor substitution can occur at other activated positions under non-optimized conditions, leading to isomeric bromo-o-vanillin derivatives. These isomers will then proceed through the chromene synthesis, resulting in isomeric final products that are often difficult to separate.
Solution:
-
Starting Material Validation: Always verify the purity and structure of your 2-hydroxy-3-methoxy-5-bromobenzaldehyde by NMR and melting point before starting the chromene synthesis.
-
Purification of Starting Material: If isomeric impurities are detected, purify the starting aldehyde by recrystallization or column chromatography.
-
Controlled Bromination: When synthesizing the starting material, use controlled conditions (e.g., N-bromosuccinimide in a suitable solvent at controlled temperature) to maximize regioselectivity[3].
PART 2: In-Depth Troubleshooting and Analysis
This section provides a more structured approach to identifying and mitigating impurities.
Logical Flow for Impurity Troubleshooting
The following workflow provides a systematic path to diagnose and resolve purity issues in your synthesis.
Caption: Systematic workflow for troubleshooting synthesis impurities.
Table of Common Impurities and Their Origins
| Impurity Name/Structure | Common Origin | Key Analytical Signature (¹H NMR) | Recommended Action |
| 2-hydroxy-3-methoxy-5-bromobenzaldehyde | Incomplete reaction | Sharp singlet for phenolic -OH (~11 ppm), aldehyde proton (~9.8 ppm). | Increase reaction time/temperature; use slight excess of acrolein. |
| Poly-acrolein Adducts | Self-polymerization of acrolein | Broad, unresolved signals in the aliphatic region (1-4 ppm); causes streaking on TLC. | Slow addition of acrolein; maintain strict temperature control. |
| Isomeric Chromene Product | Use of impure starting material (isomeric bromo-o-vanillin) | Complex aromatic region with more signals than expected; difficult to resolve. | Verify purity of starting aldehyde before reaction. |
| Michael Addition Adduct (Open-chain) | Incomplete cyclization after initial Michael addition | Presence of both aldehyde and phenolic protons, plus signals for the propanal side chain. | Ensure sufficient base and thermal energy to drive the final cyclization step. |
PART 3: Validated Purification Protocols
Achieving high purity (>98%) for this compound often requires a two-step purification process.
Protocol 1: Flash Column Chromatography
This is the primary method for removing most impurities after the initial work-up.
Methodology:
-
Preparation: Concentrate the crude reaction mixture onto a small amount of silica gel (2-3x the mass of the crude oil) to create a dry load.
-
Column Packing: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a hexane/ethyl acetate mixture (e.g., 95:5) as the mobile phase. The amount of silica should be approximately 50-100 times the mass of the crude material.
-
Loading: Carefully add the dry-loaded crude material to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase. The target compound typically elutes at around 10-15% ethyl acetate in hexane.
-
Expert Tip: A slow, shallow gradient is key to separating the product from closely-eluting impurities like starting material or isomers.
-
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
For obtaining material of the highest analytical purity, recrystallization is essential. A similar, non-brominated analogue has been successfully recrystallized from ethanol[2].
Methodology:
-
Solvent Selection: Based on the product's polarity, a solvent system like ethanol, isopropanol, or a mixture of ethyl acetate and hexane is a good starting point.
-
Dissolution: Dissolve the solid obtained from chromatography in a minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If any insoluble impurities (like residual polymer or silica) are present, perform a hot filtration through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in a refrigerator or ice bath (0-4 °C) to maximize recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. The pure product should be a yellow powder or crystalline solid[4].
Synthetic Pathway and Impurity Formation Overview
The following diagram illustrates the intended reaction and the major competing side reactions.
Sources
Technical Support Center: Synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your yield and overcome common challenges in this synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and efficient route involves two key stages:
-
Synthesis of the Precursor: The preparation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde from o-vanillin.
-
Vilsmeier-Haack Reaction: The formylation and subsequent cyclization of the precursor to yield the final 2H-chromene-3-carbaldehyde.
This guide will address potential issues in both stages of the synthesis, providing scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 5-bromo-2-hydroxy-3-methoxybenzaldehyde precursor?
A1: The most reliable and high-yielding method is the direct bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) using bromine in acetic acid, with sodium acetate as a buffer. This electrophilic aromatic substitution proceeds with high regioselectivity, directing the bromine atom to the position para to the hydroxyl group, which is the most activated position.
Q2: Why is the Vilsmeier-Haack reaction the preferred method for the final cyclization and formylation step?
A2: The Vilsmeier-Haack reaction is highly effective for the synthesis of 3-formylchromenes from substituted salicylaldehydes because it accomplishes both formylation and cyclization in a single pot.[1] The Vilsmeier reagent, a chloroiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild formylating agent suitable for electron-rich phenols.[2][3] The reaction proceeds through a tandem mechanism involving the formation of an acetal, elimination, and intramolecular cyclization to furnish the 2H-chromene ring system.
Q3: I am observing a dark-colored reaction mixture during the Vilsmeier-Haack reaction. Is this normal?
A3: Yes, it is common for the Vilsmeier-Haack reaction mixture to develop a dark red, brown, or even black color. This is often due to the formation of charge-transfer complexes and minor side products. While a change in color is expected, a significant amount of charring may indicate that the reaction temperature is too high.
Q4: My final product is difficult to purify. What are the common impurities I should be aware of?
A4: Common impurities include unreacted 5-bromo-2-hydroxy-3-methoxybenzaldehyde, incompletely cyclized intermediates, and chlorinated byproducts.[1] The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures. Over-formylation at other positions on the aromatic ring is also a possibility, though less common in this specific substrate.
Troubleshooting Guide
Problem 1: Low Yield of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (Precursor)
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Bromination | The reaction may not have gone to completion due to insufficient reaction time or low temperature. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time at room temperature. |
| Over-bromination | Using an excess of bromine can lead to the formation of di-brominated byproducts. | Carefully control the stoichiometry of bromine. A 1.1 equivalent of bromine is typically sufficient. Add the bromine dropwise to the reaction mixture to avoid localized high concentrations. |
| Loss during Workup | The product may be lost during the extraction or washing steps if the pH is not controlled properly or if emulsions form. | Ensure the aqueous layer is acidic before extraction. Use brine to break up any emulsions that form during the extraction process. |
Problem 2: Low Yield of this compound (Final Product)
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Vilsmeier Reagent Formation | Moisture in the reagents or solvent can quench the phosphorus oxychloride, preventing the formation of the active Vilsmeier reagent. | Use anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Cyclization | The intramolecular cyclization to form the chromene ring is a critical step that can be slow. | After the initial formylation at low temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can promote cyclization. Monitor the reaction by TLC to determine the optimal heating time. |
| Hydrolysis of the Product | The 2H-chromene ring system can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during workup. | Perform the aqueous workup by pouring the reaction mixture into ice-cold water or a dilute sodium bicarbonate solution to neutralize the excess acid. Avoid prolonged heating during purification. |
| Side Reactions | The Vilsmeier reagent can react with the phenolic hydroxyl group, leading to the formation of stable formate esters that do not cyclize. | Add the solution of the salicylaldehyde precursor dropwise to the pre-formed Vilsmeier reagent at low temperature (0-5 °C) to favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde
This protocol is adapted from a standard procedure for the bromination of o-vanillin.[4]
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Bromine
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of o-vanillin (1 equivalent) in glacial acetic acid, add sodium acetate (1.1 equivalents) at 0 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a yellow solid.
Diagram of the Synthetic Workflow for the Precursor
Caption: Workflow for the synthesis of the aldehyde precursor.
Protocol 2: Vilsmeier-Haack Synthesis of this compound
This is a general protocol based on the Vilsmeier-Haack reaction of substituted salicylaldehydes.
Materials:
-
5-bromo-2-hydroxy-3-methoxybenzaldehyde
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Ice-cold water or dilute sodium bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (used as both reagent and solvent).
-
Cool the flask to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the DMF with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent may form.
-
Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
Dissolve 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the aldehyde dropwise to the Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirred ice-cold water or a dilute solution of sodium bicarbonate.
-
A precipitate of the crude product should form. Stir for 30 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Diagram of the Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | C₈H₇BrO₃ | 231.04 | 125-127[5] | Yellow solid[4] |
| This compound | C₁₁H₉BrO₃ | 285.09 | Not available | Expected to be a solid |
References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Grokipedia. Vilsmeier–Haack reaction. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
Rocha, D. H. A., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. [Link]
-
IUCr. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. [Link]
Sources
Technical Support Center: 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde
Welcome to the dedicated technical support center for 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical guidance for handling this versatile synthetic intermediate. Our goal is to ensure the integrity of your experiments by anticipating and resolving common challenges.
Introduction: Understanding the Molecule's Reactivity
This compound is a multifunctional compound with significant potential in medicinal chemistry and organic synthesis. Its stability is influenced by the interplay of its constituent functional groups: the reactive aldehyde, the 2H-chromene core, the electron-donating methoxy group, and the bromo substituent. Understanding the inherent reactivity of these groups is paramount to preventing degradation and ensuring reproducible experimental outcomes.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound?
A1: The primary stability concerns stem from the aldehyde functional group, which is susceptible to oxidation, and the potential for acid-catalyzed degradation of the 2H-chromene ring and methoxy ether linkage. While the aromatic bromine is generally stable, prolonged exposure to high-energy light can potentially lead to photolytic cleavage.
Q2: What are the recommended long-term storage conditions?
A2: For optimal stability, this compound should be stored at 0-8 °C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to air, moisture, and light, which are the main drivers of degradation.
Q3: Is this compound sensitive to air?
A3: Yes. The aldehyde group can be readily oxidized by atmospheric oxygen to the corresponding carboxylic acid.[1][2][3] This is a common degradation pathway for aldehydes and can be accelerated by light and trace metal impurities.
Q4: Can I handle the compound on the benchtop for short periods?
A4: For routine weighing and preparation of solutions, brief exposure to the atmosphere is generally acceptable. However, to minimize the risk of oxidation, it is best practice to work quickly and to flush containers with an inert gas before sealing for storage. For extended manipulations, working in a glovebox or under a continuous stream of inert gas is recommended.
Q5: What solvents are recommended for dissolving this compound?
A5: The compound is soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. For reactions, the choice of solvent should be guided by the specific reaction conditions, avoiding acidic or strongly oxidizing media unless required by the protocol. For storage in solution, aprotic solvents are preferred to minimize potential degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound in experimental settings.
Issue 1: Appearance of an Impurity in NMR/LC-MS Analysis After Storage
Symptom: You observe a new peak in your analytical data (e.g., a singlet around 10-12 ppm in ¹H NMR or a new mass peak corresponding to an additional oxygen atom) after storing the compound for a period, even under recommended conditions.
Probable Cause: The most likely cause is the oxidation of the aldehyde to the corresponding carboxylic acid (6-bromo-8-methoxy-2H-chromene-3-carboxylic acid).[1][2][3][4] This can occur even with minor exposure to air.
Preventative Measures:
-
Strict Inert Atmosphere: Always handle and store the solid compound and its solutions under a robust inert atmosphere (argon or nitrogen).
-
Use of Fresh Solvents: Use freshly distilled or anhydrous, deoxygenated solvents for preparing solutions.
-
Avoid Trace Metals: Ensure all glassware is scrupulously clean to avoid trace metal catalysis of oxidation.
Corrective Actions:
-
Purification: The oxidized impurity can often be removed by column chromatography on silica gel. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) should effectively separate the more polar carboxylic acid from the aldehyde.
-
Confirmation of Impurity: The identity of the impurity can be confirmed by LC-MS analysis, looking for the expected mass of the carboxylic acid, or by IR spectroscopy, observing the appearance of a broad O-H stretch.
Issue 2: Reaction Failure or Low Yield in Acidic Conditions
Symptom: When performing a reaction in the presence of a strong acid (e.g., TFA, HCl), you observe a complex mixture of products and a low yield of the desired compound.
Probable Cause: The 2H-chromene ring and the methoxy ether are susceptible to cleavage under strong acidic conditions.[5][6][7][8][9] Protonation of the ether oxygen can lead to ring-opening or cleavage of the methoxy group, resulting in a cascade of unpredictable side reactions.
Preventative Measures:
-
Use Mildly Acidic Conditions: If an acid is required, consider using a milder Lewis acid or a weaker Brønsted acid.
-
Control Reaction Temperature: Perform acid-catalyzed reactions at the lowest possible temperature to minimize side reactions.
-
Protecting Groups: If the aldehyde is not the reactive site, consider protecting it as an acetal before subjecting the molecule to strongly acidic conditions.
Corrective Actions:
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to identify the onset of degradation.
-
Alternative Synthetic Route: If acidic conditions are unavoidable and degradation is significant, a different synthetic strategy that avoids strong acids may be necessary.
Issue 3: Discoloration of the Compound Upon Exposure to Light
Symptom: The solid compound or its solution develops a yellowish or brownish tint after being exposed to ambient or UV light.
Probable Cause: While aromatic bromides are generally stable, prolonged exposure to light, especially UV light, can potentially induce photolytic degradation.[10][11] This could involve homolytic cleavage of the C-Br bond or other photochemical reactions involving the chromene system.
Preventative Measures:
-
Amber Glassware: Always store the compound and its solutions in amber-colored vials or flasks to protect from light.
-
Foil Wrapping: For highly sensitive reactions or long-term storage, wrap the reaction vessel or storage container in aluminum foil.
-
Minimize Exposure: Avoid leaving the compound or its solutions exposed to direct sunlight or strong laboratory lighting for extended periods.
Corrective Actions:
-
Re-purification: If discoloration is observed, the material should be re-purified by column chromatography or recrystallization to remove any photodecomposition products before use.
-
Analytical Verification: Use NMR or LC-MS to assess the purity of the discolored material and identify any degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
To understand the stability of this compound under various stress conditions, a forced degradation study can be performed.[12][13][14][15] This provides valuable information for developing stable formulations and stability-indicating analytical methods.
Objective: To intentionally degrade the compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with methanol/water (50:50).
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with methanol/water (50:50).
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with methanol/water (50:50).
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 80°C for 48 hours.
-
Prepare a 100 µg/mL solution in methanol/water (50:50).
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in methanol/water) to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Protocol 2: Purification of Oxidized Compound
Objective: To remove the 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid impurity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Prepare the Column: Pack a glass column with silica gel in a slurry of hexanes.
-
Load the Sample: Dissolve the crude compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.
-
Elution:
-
Begin eluting the column with 100% hexanes.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexanes:ethyl acetate).
-
Monitor the elution by TLC, visualizing the spots under UV light. The aldehyde should have a higher Rf value than the more polar carboxylic acid.
-
-
Collect Fractions: Collect the fractions containing the pure aldehyde.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified compound under high vacuum to remove any residual solvent.
Data Summary and Visualization
Table 1: Predicted Stability Profile
| Stress Condition | Predicted Stability | Primary Degradation Product |
| Acidic (0.1 M HCl, 60°C) | Moderate to Low | Products of ether cleavage and ring opening. |
| Basic (0.1 M NaOH, 60°C) | Moderate | Potential for Cannizzaro reaction or other base-catalyzed condensations. |
| Oxidative (3% H₂O₂) | Low | 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid. |
| Thermal (80°C) | High | Minimal degradation expected in the solid state. |
| Photolytic (UV/Vis) | Moderate | Potential for C-Br bond cleavage and other photoproducts. |
Diagrams
Caption: Predicted primary degradation pathways.
Caption: Recommended experimental workflow.
References
-
Dai, P.-F., Qu, J.-P., & Kang, Y.-B. (2019). Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Letters, 21(5), 1393–1396. [Link]
-
Wikipedia. (n.d.). Ether cleavage. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Clark, J. (2023). oxidation of aldehydes and ketones. Chemguide. [Link]
-
JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. [Link]
-
GeeksforGeeks. (2023). Oxidation of Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]
-
Westin, J. (n.d.). Organic Chemistry: Reactions of Aldehydes and Ketones. Jack Westin. [Link]
-
LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. [Link]
-
LibreTexts Chemistry. (2020). 15.5: Acidic Cleavage of Ethers. [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
JoVE. (2023). Ethers to Alkyl Halides: Acidic Cleavage. [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]
-
Britannica. (2025). Aldehyde. [Link]
-
Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). MDPI. [Link]
-
HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. (2017). University of London. [Link]
-
ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
IntechOpen. (n.d.). Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJRPR. [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Royal Society of Chemistry. (2019). One-pot synthesis of 2-amino-4 H -chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Michigan State University Department of Chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]
-
Semantic Scholar. (2019). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResearchGate. (n.d.). Synthesis of chromene and its derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. [Link]
-
ACS Omega. (2025). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. [Link]
-
ACS Publications. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
-
IJFMR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable. [Link]
-
ResearchGate. (2025). A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. [Link]
-
R Discovery. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. [Link]
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. [Link]
-
R Discovery. (n.d.). Synthesis Of Chromene Derivatives Research Articles. [Link]
-
ResearchGate. (2025). How Attractive is Bromine as a Protecting Group in Aromatic Chemistry?. [Link]
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- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
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- 3. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
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- 11. pubs.acs.org [pubs.acs.org]
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- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2H-Chromene-3-Carbaldehydes
Welcome to the technical support guide for the synthesis of 2H-chromene-3-carbaldehydes. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying mechanistic insights to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you might encounter in a direct question-and-answer format.
Question 1: My reaction yields are consistently low, and I'm recovering a significant amount of my starting salicylaldehyde. What's going wrong?
Answer:
Low conversion with recovery of starting materials is a frequent issue, often pointing to problems with catalyst activity, reaction equilibrium, or suboptimal conditions. The most common route to 2H-chromene-3-carbaldehydes is the organocatalytic domino oxa-Michael/aldol condensation between a salicylaldehyde and an α,β-unsaturated aldehyde.[1][2]
Causality and Mechanistic Insight:
This domino reaction is typically initiated by the formation of an iminium ion between the organocatalyst (e.g., a secondary amine like L-pipecolinic acid or a prolinol derivative) and the α,β-unsaturated aldehyde. This activation lowers the LUMO of the aldehyde, making it susceptible to nucleophilic attack by the phenoxide of the salicylaldehyde (the oxa-Michael addition). The subsequent intramolecular aldol condensation and dehydration yield the final product. If the initial iminium ion formation is inefficient or if the subsequent steps are reversible and the equilibrium does not favor the product, the reaction will stall.
Potential Causes & Solutions:
-
Catalyst Inactivation:
-
Problem: Acidic impurities in your salicylaldehyde or solvent can protonate and deactivate the amine catalyst. Water can also interfere with the reaction.
-
Solution: Ensure your salicylaldehyde is purified (e.g., by recrystallization or column chromatography) before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Adding molecular sieves can also be beneficial.[1]
-
-
Suboptimal Catalyst Choice:
-
Problem: The nucleophilicity of the salicylaldehyde and the electrophilicity of the α,β-unsaturated aldehyde are critical. A catalyst that works for one substrate pair may not work for another. For instance, highly electron-rich salicylaldehydes may require a less active catalyst, while electron-poor ones may need a more robust system.
-
Solution: Screen a panel of catalysts. While amino acids like L-pipecolinic acid are common, other catalysts like 1,1,3,3-tetramethylguanidine (TMG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used successfully.[2][3]
-
-
Unfavorable Reaction Equilibrium:
-
Problem: The final dehydration step is crucial for driving the reaction to completion. If water is not effectively removed, the reaction can stall or even reverse.
-
Solution: Increase the reaction temperature as tolerated by your substrates. Toluene is a common solvent as it allows for azeotropic removal of water using a Dean-Stark apparatus.
-
Workflow: Optimizing a Stalled Reaction
Caption: Troubleshooting workflow for low conversion.
Question 2: My TLC shows a major byproduct that is UV active but has a different Rf value than my starting materials. Could this be a coumarin?
Answer:
Yes, the formation of a coumarin derivative is a very common side reaction, especially if your reaction conditions are too harsh or if oxidative impurities are present.
Causality and Mechanistic Insight:
Coumarins (2H-chromen-2-ones) are isomers of the 2H-chromene scaffold and are thermodynamically very stable. They can form through an alternative reaction pathway or by oxidation of the desired 2H-chromene-3-carbaldehyde product. The synthesis of coumarins often involves the reaction of salicylaldehydes with compounds containing an active methylene group, such as arylacetonitriles or malonates, under basic conditions (e.g., Knoevenagel or Perkin-like reactions).[4][5] If your α,β-unsaturated aldehyde reactant degrades or rearranges to a species that can participate in a coumarin-forming pathway, this side reaction can become significant.
More commonly, the desired 2H-chromene product can undergo oxidation to the corresponding coumarin, especially if the reaction is run at high temperatures for extended periods or exposed to air.
Mitigation Strategies:
-
Strict Inert Atmosphere: Run the reaction under a strict nitrogen or argon atmosphere from start to finish to minimize air oxidation.
-
Control Temperature: Avoid excessive heating. Use the minimum temperature required to achieve a reasonable reaction rate.
-
Modify Workup: During the aqueous workup, ensure the solution is not overly basic, as this can promote oxidation.
-
Purification Choice: Be aware that silica gel can be slightly acidic and may catalyze degradation or rearrangement of sensitive 2H-chromenes. If you suspect product instability on silica, consider using neutral alumina for column chromatography.[1]
Reaction Pathways: Desired Product vs. Coumarin Side Reaction
Caption: Competing pathways in 2H-chromene synthesis.
Question 3: I am getting a complex mixture of products that is difficult to purify, and I suspect polymerization. Why does this happen?
Answer:
The formation of polymeric or tar-like materials is typically a result of using conditions that are too harsh, particularly overly strong bases or high temperatures.
Causality and Mechanistic Insight:
Both the starting materials and the product can be susceptible to polymerization.
-
Aldehyde Self-Condensation: Aldehydes, especially α,β-unsaturated ones, can undergo self-condensation (an aldol reaction) under strongly basic conditions.[5]
-
Phenol Reactivity: The starting salicylaldehyde is a phenol, which can be reactive under harsh conditions.
-
Product Instability: The 2H-chromene product contains a reactive enol ether moiety and an aldehyde, which can participate in further reactions.
Using a strong, non-nucleophilic base like DBU or an alkali metal alkoxide in high concentrations can deprotonate various species in the reaction mixture, leading to uncontrolled side reactions and polymerization. The goal of the organocatalytic approach is to use a mild base (the amine catalyst itself) to facilitate the reaction in a controlled manner.
Solutions:
-
Switch to a Milder Catalyst: If you are using a strong base, switch to a milder organocatalyst like L-proline, L-pipecolinic acid, or even a weaker amine base like triethylamine or DABCO.[2][3]
-
Lower Catalyst Loading: Use a truly catalytic amount of your amine catalyst (typically 10-20 mol%).
-
Control Temperature: Run the reaction at a lower temperature (e.g., room temperature or 50 °C) for a longer period rather than forcing it at a high temperature.
-
Slow Addition: Consider the slow addition of one of the reactants to the reaction mixture to maintain a low instantaneous concentration, which can suppress bimolecular side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for 2H-chromene-3-carbaldehydes and their primary pitfalls?
The dominant modern method is the organocatalytic domino oxa-Michael/aldol reaction .[2]
-
Description: A salicylaldehyde reacts with an α,β-unsaturated aldehyde in the presence of a chiral or achiral amine catalyst.
-
Advantages: High atom economy, often stereoselective (if a chiral catalyst is used), and generally mild conditions.
-
Common Pitfalls: Catalyst deactivation by acid/water, formation of coumarin byproducts, and potential for polymerization with improper catalyst choice, as detailed in the troubleshooting guide above.
Another relevant, though distinct, reaction is the Vilsmeier-Haack reaction .
-
Description: This reaction is typically used to synthesize chromone-3-carbaldehydes from 2-hydroxyacetophenones or 4-chloro-2H-chromene-3-carbaldehydes from flavanones.[6][7] It uses a Vilsmeier reagent (generated from DMF and POCl₃).[8]
-
Common Pitfalls: The reaction conditions are strongly acidic and harsh, which can be incompatible with sensitive functional groups. The workup requires careful hydrolysis of a reactive iminium salt intermediate.[6]
Q2: How do I choose the right purification strategy?
The purification of 2H-chromene-3-carbaldehydes requires careful consideration to avoid product degradation.
| Purification Method | Best For | Potential Issues & Solutions |
| Column Chromatography (Silica Gel) | Standard purification for most derivatives. | Issue: Silica gel is acidic and can cause decomposition or rearrangement of sensitive chromenes. Solution: To mitigate this, you can (a) neutralize the silica gel by preparing a slurry with 1% triethylamine in your eluent, or (b) run the column quickly to minimize contact time. |
| Column Chromatography (Neutral Alumina) | Acid-sensitive 2H-chromene derivatives.[1] | Issue: Alumina can have different activity grades, which affects separation. It can sometimes retain polar compounds more strongly than silica. Solution: Use Brockmann Grade III or IV for less polar compounds. Always perform a TLC test on an alumina plate first. |
| Recrystallization | Products that are highly crystalline and have good purity post-workup. | Issue: Not suitable for oily products or for separating products from impurities with similar solubility. Solution: A good solvent system for recrystallization can often be identified by finding a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). |
Q3: What analytical techniques are essential for confirming my product and identifying byproducts?
A combination of techniques is crucial for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: This is the most important tool. For a typical 2-aryl-2H-chromene-3-carbaldehyde, look for:
-
A singlet for the aldehyde proton (~9.5-10.5 ppm).[2]
-
A singlet or doublet for the proton at the C2 position (~6.0-6.5 ppm).
-
A singlet for the vinyl proton at the C4 position (~7.0-7.5 ppm).
-
Characteristic signals for the aromatic protons on the chromene core and any substituents.
-
-
¹³C NMR Spectroscopy: Confirms the carbon skeleton. Look for:
-
The aldehyde carbonyl carbon (~190 ppm).[2]
-
Carbons of the enol ether (C3 and C4).
-
The chiral carbon C2 (~75 ppm).
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts by their mass.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for a strong carbonyl stretch for the aldehyde (~1680-1700 cm⁻¹) and C=C stretches for the aromatic ring and the chromene double bond.
Experimental Protocols
Protocol 1: General Synthesis of 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde
This protocol is adapted from a reported procedure using TMG as an organocatalyst.[2]
Reagents & Equipment:
-
3,5-Dichlorosalicylaldehyde
-
trans-Cinnamaldehyde
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3,5-dichlorosalicylaldehyde (1.0 mmol, 191 mg).
-
Add anhydrous toluene (10 mL) and stir until the solid dissolves.
-
Add trans-cinnamaldehyde (1.2 mmol, 158 mg, 1.2 eq).
-
Add 1,1,3,3-tetramethylguanidine (TMG) (0.2 mmol, 23 mg, 20 mol%).
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1) to afford the pure product.[2]
References
-
Van der Veken, P., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Available at: [Link]
-
Valasani, K. R., et al. (2012). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. Bioorganic & Medicinal Chemistry Letters, 22(15), 5044-5048. Available at: [Link]
-
Lambert, K. M., et al. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 22(1), 246-250. Available at: [Link]
-
Panda, J., et al. (2021). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and 3-vinyl-2H-chromene 2(a–h) and 2′(a–h). ResearchGate. Available at: [Link]
-
Nagy, V., et al. (2023). Multifaceted Domino Knoevenagel‐Cyclization Reactions; Four Movements for 2H‐Chromenes and Chromans. Chemistry – A European Journal. Available at: [Link]
-
Shi, Y.-L., & Shi, M. (2007). The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds. Organic & Biomolecular Chemistry, 5(10), 1499–1504. Available at: [Link]
-
Gevorgyan, A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Molecules, 28(22), 7639. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(21), 5199. Available at: [Link]
-
Pharma Tutor. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
Wang, L., et al. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 22(7), 1197. Available at: [Link]
-
da Silva, G. G., et al. (2023). Pseudo-multicomponent reactions. RSC Advances, 13(24), 16346-16382. Available at: [Link]
-
ResearchGate. (2022). Proposed mechanism for the synthesis of 2H-chromenes. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Kumar, S., & Kumar, V. (2012). Synthesis of some Chromene derivatives. International Journal of ChemTech Research, 4(1), 220-225. Available at: [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles | MDPI [mdpi.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde Synthesis
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We provide in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful execution of your experiments.
Synthesis Overview & Mechanism
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its synthesis is most commonly achieved via the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a specialized electrophile known as the Vilsmeier reagent.[3][4]
The synthesis proceeds in three key stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, is activated by phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich starting material, 4-bromo-2-methoxyphenol (or a related precursor that forms the chromene ring in situ), attacks the Vilsmeier reagent. The methoxy group's electron-donating nature is crucial for activating the ring towards this substitution.[3][6]
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[7]
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: The Vilsmeier-Haack reaction pathway for chromene synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yielded no product, and I recovered only my starting material. What went wrong? A1: This is a common issue, typically pointing to an inactive Vilsmeier reagent. The reagent is highly sensitive to moisture. Ensure your DMF is anhydrous and the POCl₃ is fresh from a sealed bottle. Any decomposition of the reagent prior to the addition of your substrate will prevent the reaction from initiating.[7][8]
Q2: The reaction mixture solidified or became a thick slurry after adding POCl₃ to DMF, and my stir bar stopped. What should I do? A2: This is due to the precipitation of the Vilsmeier reagent as it forms.[9] For larger-scale reactions, switch from a magnetic stir bar to a mechanical overhead stirrer, which can handle thick mixtures.[7] Alternatively, you can try diluting the reaction with a suitable anhydrous solvent (like dichloromethane or 1,2-dichloroethane) or slowing the rate of POCl₃ addition.
Q3: My TLC plate shows multiple spots, not just my desired product. What are these impurities? A3: Common impurities include unreacted starting material, incompletely hydrolyzed iminium salt, and potential isomeric byproducts.[8] The regioselectivity of the formylation can be influenced by both the activating methoxy group and the deactivating bromo group, potentially leading to trace amounts of other isomers.[6]
Q4: After workup and extraction, my final product is a persistent brown or yellow oil, not a solid. How can I purify it? A4: The color often indicates the presence of oxidized phenolic impurities.[10] First, try to induce crystallization by triturating the oil with a non-polar solvent like cold hexanes or pentane. If it remains an oil, purification by column chromatography on silica gel is the most effective method to remove colored impurities and isolate the target compound.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent | Solution: Use high-purity, anhydrous DMF and freshly opened POCl₃ under an inert atmosphere (N₂ or Argon).[8] Explanation: The Vilsmeier reagent readily hydrolyzes with trace moisture. Old DMF can also contain dimethylamine, which reacts with and consumes the reagent.[11] |
| 2. Incomplete Reaction | Solution: Increase reaction time or temperature. Monitor progress closely by TLC. Explanation: While the methoxy group is activating, the bromo group is deactivating. Your specific substrate may require more forcing conditions (e.g., heating to 60-80 °C) for the reaction to proceed to completion.[7][12] | |
| 3. Inefficient Workup/Hydrolysis | Solution: Ensure the reaction mixture is added slowly to a vigorously stirred vessel of crushed ice. Allow the mixture to stir for at least 30-60 minutes after addition to ensure complete hydrolysis of the iminium intermediate.[5][7] Explanation: The hydrolysis step converts the iminium salt to the final aldehyde. If this step is incomplete, the product will be lost during extraction or appear as a different spot on TLC. | |
| Formation of Multiple Products / Isomers | 1. Competing Regioselectivity | Solution: Carefully control the reaction temperature, as lower temperatures often favor a single isomer. Explanation: Formylation can occur at different positions on the aromatic ring. While the desired position is typically favored, side products can form. Characterization by 1H NMR is essential to confirm the structure. |
| 2. Side Reactions | Solution: Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed (as monitored by TLC). Explanation: The Vilsmeier reagent can sometimes act as a chlorinating agent or promote other side reactions, especially under harsh conditions.[8] | |
| Purification Challenges | 1. Persistent Colored Impurities | Solution: Purify via column chromatography using a hexane/ethyl acetate gradient. Alternatively, recrystallization from ethanol can be effective for removing many impurities.[8][10] Explanation: Phenolic compounds are prone to air oxidation, forming highly colored quinone-type byproducts. These are often more polar and can be separated chromatographically. |
| 2. Product is an Oily Residue | Solution: After removing the solvent in vacuo, add a small amount of a non-polar solvent (e.g., hexane, pentane) and scratch the flask with a glass rod. Cooling the flask in an ice bath can also promote solidification. Explanation: This process, known as trituration, encourages the formation of a crystalline lattice from a supersaturated amorphous oil. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
Experimental Protocol
This protocol is a general guideline. Reaction times and temperatures may need to be optimized based on your specific setup and substrate.
Materials:
-
4-Bromo-2-methoxyphenol (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, ~1.5 - 3.0 eq)
-
Dichloromethane (DCM, anhydrous, optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 - 3.0 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C. Caution: This addition is exothermic.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white precipitate (the Vilsmeier reagent) is common.[9]
-
-
Formylation Reaction:
-
Dissolve the starting phenol (1.0 eq) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent slurry.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. It may be necessary to heat the reaction (e.g., to 60 °C) to drive it to completion. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture back down to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Carefully and slowly , pour the reaction mixture into the ice-water. Caution: This quench is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.[5]
-
Continue to stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis. A precipitate (the crude product) should form.
-
-
Isolation and Purification:
-
If a solid has precipitated, collect it by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol or hexane to remove residual DMF and other impurities.
-
If the product separates as an oil or remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with saturated NaHCO₃ solution (to neutralize acid), then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Final Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol.[8]
-
If the product is an oil or still impure, purify by silica gel column chromatography.
-
References
-
Panda, J., Brahma, B., Nayak, S., Mohapatra, S., Naithani, K. (2021). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and... ResearchGate. Available at: [Link]
-
(2017). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. PMC, NIH. Available at: [Link]
-
(2020). Scheme 1. Synthesis of 2-methyl-2H-chromene-3-carbaldehyde 3a and... ResearchGate. Available at: [Link]
-
(2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC, NIH. Available at: [Link]
- (2018). Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule. Journal of Chemical Sciences.
-
Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Reddit User Discussion. (2024). Vilsmeier Haack Reaction. Reddit. Available at: [Link]
-
Karbasi, A. B. (2020). How can I improve the Vilsmeier-Haack reaction?. ResearchGate. Available at: [Link]
- (2024).
-
(2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. Available at: [Link]
- (2015). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.
-
(2021). Synthesis of chromene and its derivatives. ResearchGate. Available at: [Link]
- (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.
- (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Egyptian Journal of Chemistry.
-
(2022). Selected examples of chromene derivatives with biological, inhibitory, and pharmacological activity. ResearchGate. Available at: [Link]
- (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI.
-
(2013). 8-Methoxy-2H-chromene-3-carbaldehyde. PMC, NIH. Available at: [Link]
-
J&K Scientific. 6-Bromo-2H-chromene-3-carbaldehyde. J&K Scientific. Available at: [Link]
-
(2018). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. PMC, PubMed Central. Available at: [Link]
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- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Reaction Conditions for Chromene Synthesis
Welcome to the technical support center dedicated to the synthesis of chromene scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these crucial reactions. Chromene and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3][4] Their synthesis, however, often requires careful optimization to achieve desired yields and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. We will explore the causality behind experimental choices, offering field-proven insights to enhance the efficiency and success of your synthetic protocols.
Troubleshooting Guide: Common Issues in Chromene Synthesis
This section addresses high-level problems frequently encountered during chromene synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, or I'm getting no product at all. What are the primary factors I should investigate?
A1: A low or non-existent yield is a common but solvable issue in organic synthesis. The problem can typically be traced back to one of four key areas: reaction conditions, catalyst efficacy, substrate quality, or procedural errors.[5][6][7]
-
Sub-optimal Reaction Conditions:
-
Temperature and Time: Many traditional chromene syntheses require heating.[5] If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.
-
Atmosphere: Some reactions may be sensitive to air or moisture.[7] Ensure your glassware is properly dried and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents are known to be sensitive.
-
-
Catalyst Choice and Activity: The catalyst is pivotal.[8] For multicomponent reactions (MCRs) leading to 2-amino-4H-chromenes, a base catalyst is often required to facilitate the initial Knoevenagel condensation.[9] If you are using a solid-supported or reusable catalyst, its activity may diminish over time.[2] Consider using a fresh batch of catalyst or screening several different types (e.g., basic salts like piperidine, organocatalysts like L-proline, or nanoparticles).[8][10]
-
Reagent Purity and Reactivity:
-
The purity of your starting materials (aldehyde, active methylene compound, and phenol/naphthol derivative) is critical. Impurities can inhibit the catalyst or participate in side reactions.[6] Purify reagents if their quality is questionable.
-
The electronic nature of your substrates, particularly the aldehyde, plays a significant role. Aldehydes with electron-withdrawing groups are generally more reactive and may require milder conditions, while those with electron-donating groups are less reactive and may need more forcing conditions.[11]
-
-
Procedural Loss: Significant product loss can occur during the workup and purification stages.[6] Ensure complete extraction from the aqueous phase, thoroughly rinse all glassware, and be cautious during solvent removal, especially if the product is volatile.
Q2: I'm observing significant impurity formation in my reaction. How can I identify and minimize these side products?
A2: Impurity formation is a common challenge that complicates purification and reduces yield. The key is to understand the potential side reactions and adjust conditions to disfavor them.
-
Common Side Reactions: In the popular three-component synthesis of 2-amino-4H-chromenes, the primary side product often arises from the self-condensation of the aldehyde or the Knoevenagel adduct before the Michael addition can occur.[5]
-
Minimization Strategies:
-
Control Stoichiometry: Use precise molar equivalents of your reactants. An excess of one component, especially the aldehyde, can promote side reactions.
-
Optimize Temperature: Side reactions may have different activation energies than the main reaction. Lowering the reaction temperature can sometimes suppress the formation of unwanted byproducts, even if it requires a longer reaction time.[5]
-
Catalyst Selection: The choice of catalyst can influence selectivity. A milder catalyst might provide better selectivity for the desired product over side reactions.
-
Order of Addition: In some cases, the order in which reagents are added can matter. Pre-forming the Knoevenagel adduct between the aldehyde and the active methylene compound before adding the phenolic component can sometimes lead to a cleaner reaction.
-
FAQs for Reaction Parameter Optimization
This section delves into the optimization of specific experimental parameters to maximize yield and purity.
Q4: How do I select the optimal catalyst for my chromene synthesis?
A4: Catalyst selection is arguably the most critical factor influencing reaction time, yield, and overall efficiency.[8] The choice depends heavily on the specific chromene scaffold you are synthesizing. For the widely used one-pot, three-component synthesis of 2-amino-4H-chromenes, a variety of catalysts have proven effective.
-
Base Catalysts: Simple organic bases like piperidine or triethylamine are traditional choices.[2] They are effective at promoting the initial Knoevenagel condensation.
-
Organocatalysts: Amino acids like L-proline or other small organic molecules can serve as efficient and environmentally friendly catalysts.[10]
-
Nanoparticle Catalysts: Modern approaches utilize nanoparticles, such as silver (AgNPs) or copper-functionalized magnetic nanoparticles (MNPs@Cu), which can offer high efficiency, mild reaction conditions (sometimes at room temperature), and the potential for catalyst reuse.[2][8]
-
Green Catalysts: In line with sustainable chemistry, materials like expanded perlite or functionalized cellulose have been used, often allowing the reaction to proceed in greener solvents like water.[12][13]
Data Presentation: Comparison of Catalysts for 2-Amino-4H-Chromene Synthesis
| Catalyst Type | Example Catalyst | Typical Conditions | Reaction Time | Yield (%) | Reference |
| Traditional Base | Triethylamine | 80 °C, Solvent-free | Not Specified | Good | [8] |
| Nanoparticle | Silver Nanoparticles (AgNPs) | Room Temp, Water | 1.5 - 2.5 hours | 88 - 95 | [8] |
| Magnetic NP | Copper-functionalized MNPs | 90 °C, Solvent-free | 25 - 45 minutes | 85 - 96 | [8] |
| Organocatalyst | 2-aminopyridine | Reflux | Quick | Excellent | [12] |
| Green Catalyst | Expanded Perlite | Water | Not Specified | High | [12] |
Q5: What is the role of the solvent, and how does it affect the reaction outcome?
A5: The solvent can significantly influence reaction rates and yields by affecting the solubility of reactants and stabilizing transition states.
-
Polar Protic Solvents: Solvents like ethanol and water are often excellent choices, aligning with the principles of green chemistry.[2][10] They can facilitate the reaction by stabilizing charged intermediates. In some catalyst-free systems, ethanol at room temperature has been shown to provide excellent yields.[10]
-
Polar Aprotic Solvents: Acetonitrile, THF, or DMF are also used.[14][15] However, reactions in solvents like acetonitrile may sometimes result in only trace amounts of product at room temperature.[11]
-
Solvent-Free Conditions: Conducting the reaction neat (without a solvent) can be highly efficient, often requiring elevated temperatures. This approach simplifies workup and reduces chemical waste.[8][14][16]
Data Presentation: Effect of Different Solvents on Reaction Yield
| Solvent | Temperature | Yield (%) | Reference |
| Ethanol | Room Temp | Excellent | [10] |
| Water | Room Temp -> Reflux | Low -> Moderate | [11] |
| Acetonitrile | Room Temp | Trace | [11] |
| Dichloromethane | Room Temp | Low | [11] |
| Solvent-Free | 55 °C | 97% | [14] |
Q6: What is the general mechanism for a typical multi-component chromene synthesis, and how can understanding it help in optimization?
A6: Understanding the reaction mechanism is crucial for rational optimization. The most common pathway for the three-component synthesis of 2-amino-4H-chromenes is a domino reaction sequence.[8][9][17]
-
Knoevenagel Condensation: The reaction is initiated by a base catalyst, which deprotonates the active methylene compound (e.g., malononitrile). The resulting carbanion then attacks the aldehyde to form a Knoevenagel adduct after dehydration.
-
Michael Addition: The phenolic hydroxyl group is deprotonated by the base. The resulting phenoxide then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization & Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 4H-chromene product.
By understanding this pathway, you can troubleshoot more effectively. For instance, if the reaction stalls with the Knoevenagel adduct present (detectable by LC-MS or NMR), it points to an issue with the Michael addition step, perhaps requiring a stronger base or a more suitable solvent to facilitate the reaction of the phenoxide.
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Three-Component Synthesis of 2-Amino-4H-Chromenes
This protocol provides a self-validating system for identifying the optimal catalyst for your specific substrates.
-
Preparation: In separate, labeled 10 mL round-bottom flasks, place a magnetic stir bar. To each flask, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the phenol derivative (e.g., resorcinol) (1.0 mmol).
-
Solvent Addition: Add 3 mL of the chosen solvent (e.g., ethanol) to each flask.
-
Catalyst Addition: To each flask, add a different catalyst (e.g., Flask A: piperidine (10 mol%), Flask B: L-proline (10 mol%), Flask C: AgNPs (5 mol%)). Include a control flask with no catalyst.
-
Reaction: Place the flasks in a pre-heated oil bath at the desired temperature (e.g., 60 °C) and stir vigorously.
-
Monitoring (Self-Validation): Monitor the progress of each reaction every 30 minutes using TLC. Spot the reaction mixture against the starting materials. The disappearance of starting materials and the appearance of a new, single major spot indicates product formation.
-
Workup: Once a reaction is complete (as determined by TLC), cool the mixture to room temperature. Add 10 mL of cold water. If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield for each reaction. Purify the product from the most successful reaction via recrystallization or column chromatography. Characterize the final product using standard techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
-
Comparison: Compare the yields and reaction times for each catalyst to determine the most effective one for your system.
References
- A Comparative Guide to Catalysts in Chromene Synthesis. Benchchem.
- A Brief Review on the Synthesis of 4H‐Chromene‐Embedded Heterocycles. Wiley Online Library.
- Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry (RSC Publishing).
- Optimization of the reaction conditions for the synthesis of chromenederivatives.
- How to avoid common pitfalls in chromone synthesis. Benchchem.
- A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. E-Journal of Chemistry.
- Recent Advances in the MCRs Synthesis of Chromenes: A Review.
- Reaction mechanism of synthesis of Chromene derivative.
- Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanoc
- Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.
- Comparison of activity of the catalysts in the synthesis of chromene derivatives.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry.
- Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles. PubMed.
- Influence of solvent on the synthesis of the benzo[f]chromene derivative.
- My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.
- Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.
- What could be reason for getting a very low yield in organic chemistry?. Quora.
- 2H/4H-Chromenes—A Versatile Biologically
Sources
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- 12. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
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- 14. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
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- 17. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Welcome to the technical support center for the synthesis and purification of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges associated with removing starting materials and other impurities from your final product.
Understanding the Synthesis and Potential Impurities
The synthesis of this compound is most commonly achieved through a base-catalyzed reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and an α,β-unsaturated aldehyde, such as acrolein. The reaction proceeds via a tandem oxa-Michael addition followed by cyclization.[1]
A clear understanding of the starting materials and reaction mechanism is fundamental to troubleshooting purification, as the most common impurities are often unreacted starting materials or byproducts of the reaction.
Primary Impurities to Consider:
-
Unreacted 5-bromo-2-hydroxy-3-methoxybenzaldehyde: A phenolic starting material that is more polar than the desired product.
-
Unreacted Acrolein and its Polymers: Acrolein is volatile but can polymerize under basic conditions, leading to baseline impurities in chromatographic methods.
-
Michael Adduct Intermediate: The non-cyclized intermediate formed after the initial Michael addition may persist if the reaction is incomplete.
Troubleshooting Guide: Isolating Pure this compound
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: After aqueous work-up, my crude product shows three spots on the TLC plate. How do I identify them and select the best purification method?
Answer:
This is a common scenario. The three spots likely correspond to your desired product, the unreacted salicylaldehyde starting material, and a non-polar impurity.
Step-by-Step Identification and Purification Protocol:
-
Initial TLC Analysis:
-
Spot your crude product on a silica gel TLC plate.
-
In separate lanes, spot your starting material, 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
-
Develop the plate in a solvent system such as 80:20 Hexane:Ethyl Acetate.
-
The most polar spot (lowest Rf value) that corresponds to your starting material standard is the unreacted 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
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The middle spot is likely your target compound, this compound.
-
The highest, non-polar spot could be a byproduct.
-
-
Purification by Flash Column Chromatography: Flash column chromatography is the most effective method for separating these components.[2]
-
Column Packing: Use silica gel as the stationary phase and wet pack the column with your chosen eluent system (e.g., Hexane:Ethyl Acetate).
-
Loading: Adsorb your crude product onto a small amount of silica gel and dry-load it onto the column for better separation.
-
Elution: Begin with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). This will allow the non-polar impurity to elute first, followed by your desired product. The highly polar starting material will remain on the column longer.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
| Compound | Typical Rf Value (80:20 Hexane:EtOAc) | Elution Order in Column Chromatography |
| Non-polar Impurity | ~0.8 | First |
| This compound | ~0.5 | Second |
| 5-bromo-2-hydroxy-3-methoxybenzaldehyde | ~0.2 | Third |
Question 2: My NMR spectrum shows the presence of my desired product, but with significant residual starting material (5-bromo-2-hydroxy-3-methoxybenzaldehyde). My column chromatography did not achieve complete separation. What should I do?
Answer:
This indicates that the polarity difference between your product and the starting material may not be sufficient for complete separation with your current chromatography conditions, or that the column was overloaded.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Fine-tune your eluent system. A shallower gradient or isocratic elution with a solvent system that gives an Rf of 0.2-0.3 for your target compound on TLC can improve separation.[2]
-
Column Dimensions: Use a longer, narrower column to increase the surface area and improve separation efficiency.
-
Avoid Alcohols in Eluent: Aldehydes can sometimes form acetals or hemiacetals with alcohol-based solvents on silica gel, which can complicate purification. If you are using an alcohol in your mobile phase, consider switching to a non-alcoholic system. Adding a very small amount of triethylamine to your eluent can also help by deactivating the acidic sites on the silica.[3]
-
-
Chemical Wash: Since the key impurity is a phenol, its acidic nature can be exploited.
-
Dissolve the mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a mild aqueous base, such as 1M sodium bicarbonate solution. The phenolic starting material will be deprotonated and extracted into the aqueous layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it. This should significantly reduce the amount of the phenolic impurity.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.
-
Solvent Selection: Common solvents for recrystallizing chromene derivatives include ethanol and mixtures of hexane/ethyl acetate or hexane/acetone.[4][5]
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a yellow solid or powder.[6][7]
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques is recommended for confirming purity:
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess purity. The absence of signals corresponding to starting materials or other impurities is crucial.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q3: My purified product is a yellow oil, but I expected a solid. What could be the reason?
A3: While the pure compound is typically a solid, the presence of even small amounts of solvent or minor impurities can cause it to be an oil or a waxy solid. Try drying the sample under high vacuum for an extended period. If it remains an oil, a final purification step like recrystallization from a different solvent system may be necessary to induce crystallization.
Experimental Workflow and Logic Diagrams
Workflow for Purification and Analysis
Caption: Decision-making process for removing polar starting material impurities.
References
-
Mehta, V. D., & Wanner, M. J. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Harris, E. B. J. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2015). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 20(11), 20215–20228. Available at: [Link]
-
Koh, D., Kim, S., & Kim, Y. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419. Available at: [Link]
-
Ahmed, S. M., Ali, H. A., Abdel-Aziz, M., & El-Sayed, M. A. A. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry, 8, 593. Available at: [Link]
-
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link]
-
Liu, Y., Zhang, W., & Li, J. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3314–3319. Available at: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(21), 6483. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans). Retrieved January 17, 2026, from [Link]
-
Panda, J., et al. (2021). Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. ResearchGate. Retrieved from [Link]
-
Chen, J., et al. (2017). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 22(8), 1197. Available at: [Link]
-
Najmanová, I., et al. (2020). 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1266–1269. Available at: [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500. Available at: [Link]
-
Silva, A. M. S., et al. (2017). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 22(11), 1877. Available at: [Link]
-
Ishikawa, S., et al. (2014). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o424. Available at: [Link]
-
Al-Dies, A. M., et al. (2017). Crystal structure of 3-amino-1-(4-bromophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, C21H15BrN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 561-563. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Characterization of Unexpected Byproducts in Chromene Synthesis
Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromene synthesis and effectively characterize unexpected byproducts. In the pursuit of novel therapeutics and functional materials, the formation of unintended molecules is a common challenge. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation strategies to empower you to turn unexpected results into valuable scientific insights.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common issues and initial observations that may indicate the presence of byproducts.
Q1: My reaction yield for the desired chromene is significantly lower than expected, and I see multiple spots on my TLC plate. What could be the issue?
A1: Low yields and multiple TLC spots are classic indicators of side reactions. Several factors could be at play, including suboptimal reaction conditions, reactive intermediates, or the inherent reactivity of your substrates. Common culprits include:
-
Suboptimal Temperature: Many chromene syntheses are sensitive to temperature. Excessive heat can promote side reactions and decomposition. Consider running a temperature screen to find the optimal balance between reaction rate and selectivity.
-
Incorrect Stoichiometry: An excess of one reactant, particularly a strong base or acid catalyst, can lead to undesired pathways.[1] Carefully control the stoichiometry of your reagents.
-
Air or Moisture Sensitivity: Some intermediates in chromene synthesis can be sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
Q2: I've isolated a byproduct with the same mass as my expected chromene. What could it be?
A2: The presence of an isomer with the same mass is a frequent challenge. A common unexpected isomer in chromene synthesis is a benzofuran derivative .[2] This often arises from a competing 5-exo-dig cyclization pathway instead of the desired 6-endo-dig cyclization for chromene formation. The regioselectivity can be influenced by the catalyst, solvent, and the electronic nature of the substituents on your starting materials.
Q3: My NMR spectrum shows signals that are inconsistent with my target chromene, including some that suggest a more complex, larger molecule. What should I consider?
A3: The presence of signals indicating a higher molecular weight product could point towards dimerization or oligomerization . This can occur if reactive intermediates, such as ortho-quinone methides, are not efficiently trapped intramolecularly to form the chromene ring. Instead, they may react with another molecule of starting material or another intermediate.
Section 2: Troubleshooting Guide - From Observation to Identification
This section provides a structured approach to identifying unknown byproducts.
Issue 1: An Isomeric Impurity is Observed
Scenario: You have confirmed the presence of a byproduct with the same molecular weight as your desired chromene via mass spectrometry. Your initial hypothesis is the formation of a benzofuran.
Troubleshooting Workflow:
-
Isolation: The first critical step is to isolate the byproduct from the desired chromene.
-
Spectroscopic Analysis: Once isolated, a combination of NMR spectroscopy techniques will be crucial for structural elucidation.
-
Mechanistic Rationale: Understanding the likely mechanism of formation can support your structural assignment.
Experimental Protocol: Isolation of Isomeric Byproducts
Objective: To separate the desired chromene from an isomeric byproduct (e.g., benzofuran).
Methodology:
-
Initial Purification: Perform column chromatography on silica gel. Due to the potential for small polarity differences between isomers, a shallow solvent gradient is recommended. For example, start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Fraction Analysis: Collect small fractions and analyze each by TLC. Pool fractions containing the pure byproduct.
-
High-Performance Liquid Chromatography (HPLC): If baseline separation is not achieved by column chromatography, preparative HPLC is a powerful alternative. A normal-phase column (e.g., silica or diol) or a chiral stationary phase may provide the necessary resolution.[3]
-
Recrystallization: If the byproduct is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Data Interpretation: Differentiating Chromenes from Benzofurans using NMR
A key differentiator between a 2H-chromene and a benzofuran will be the signals corresponding to the heterocyclic ring protons in the ¹H NMR spectrum.
| Feature | Expected Observation in 2H-Chromene | Expected Observation in Benzofuran |
| Olefinic Protons | Two distinct signals for the C3 and C4 protons, often appearing as doublets or multiplets depending on further coupling. | One or two signals for the protons on the furan ring, with chemical shifts and coupling patterns dependent on the substitution. |
| CH₂ Group | For a 2,2-disubstituted-2H-chromene, a singlet for the two protons at C2 may be observed. | Typically absent unless there is a CH₂ group as a substituent. |
| ¹³C NMR | Characteristic signals for the sp² carbons of the pyran ring. | Characteristic signals for the sp² carbons of the furan ring. |
Advanced NMR Techniques for Confirmation:
-
COSY (Correlation Spectroscopy): Will show the coupling between adjacent protons, helping to map out the spin systems in both the chromene and benzofuran rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, confirming the C-H connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for piecing together the carbon skeleton and confirming the ring system. For example, in a chromene, you would expect to see correlations from the protons on the pyran ring to carbons in the benzene ring.
Mechanistic Insight: The Benzofuran Diversion
The formation of a benzofuran byproduct often occurs through a competing cyclization pathway. Understanding this can help you adjust your reaction conditions to favor the desired chromene product.
Caption: Competing pathways in chromene synthesis.
Issue 2: Higher Molecular Weight Byproducts are Detected
Scenario: Mass spectrometry indicates the presence of species with masses corresponding to dimers or oligomers of your starting materials or product.
Troubleshooting Workflow:
-
Hypothesize Structures: Consider plausible dimerization or oligomerization pathways.
-
Isolation: These larger molecules are often significantly less polar or more polar than the desired monomeric product, which can aid in their separation.
-
Spectroscopic Characterization: A combination of NMR and MS will be essential to elucidate the structure of the oligomer.
Experimental Protocol: Isolation of Oligomeric Byproducts
Objective: To separate oligomeric byproducts from the chromene product.
Methodology:
-
Solvent Precipitation: If the oligomer is significantly less soluble than the desired product, it may precipitate from the reaction mixture upon cooling or concentration. The precipitate can be collected by filtration.
-
Column Chromatography: Utilize a steeper solvent gradient than for isomeric separation. The oligomers will likely elute at a much different retention time than the monomer.
-
Size Exclusion Chromatography (SEC): For a mixture of oligomers, SEC can be used to separate them based on their molecular size.
Data Interpretation: Identifying Oligomers
-
Mass Spectrometry: The molecular ion peak will be a multiple of the monomer's mass. Look for fragmentation patterns that correspond to the loss of monomer units.
-
¹H NMR: The spectrum will likely be more complex than that of the monomer. Look for repeating units and potentially broader signals. The integration of signals corresponding to the repeating unit versus the end groups can help determine the degree of oligomerization.
-
¹³C NMR: The number of signals may be similar to the monomer if the oligomer is symmetrical. However, slight shifts in the chemical environment of the carbons at the linkage points will be observed.
Mechanistic Insight: The Path to Oligomerization
Oligomerization can occur when a reactive intermediate is not consumed quickly enough in the desired intramolecular cyclization.
Caption: Oligomerization as a competing pathway.
Issue 3: Unexpected Rearrangement Products
Scenario: The isolated byproduct has the correct mass, but the NMR data suggests a completely different carbon skeleton than expected.
Troubleshooting Workflow:
-
Comprehensive Spectroscopic Analysis: This is a situation where advanced 2D NMR techniques are indispensable.
-
Mechanistic Plausibility: Propose a plausible rearrangement mechanism that is consistent with your reaction conditions.
-
Literature Precedent: Search for similar rearrangements reported for related systems.
Advanced NMR for Structural Elucidation:
-
COSY, HSQC, and HMBC: These three experiments, when used together, can often solve the complete structure of a small molecule.
-
COSY establishes proton-proton connectivities.
-
HSQC links protons to their directly attached carbons.
-
HMBC pieces together the carbon framework by showing long-range proton-carbon correlations.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is crucial for determining stereochemistry and confirming assignments in rigid ring systems.
Mechanistic Insight: Potential Rearrangements
Rearrangements in chromene synthesis can be triggered by acidic or basic conditions, or by the involvement of certain catalysts. For example, a Claisen rearrangement of a propargyl ether can lead to a chromene, but can also be accompanied by further skeletal rearrangements.[1]
Section 3: Case Study - Identification of a Spirocyclic Byproduct
Background: A researcher was attempting the synthesis of a 2,2-disubstituted-2H-chromene. The reaction yielded the desired product along with a significant, unexpected byproduct of the same mass.
Initial Analysis:
-
Mass Spectrometry: Confirmed the byproduct was an isomer of the target chromene.
-
¹H NMR: Showed the absence of the expected olefinic protons of the chromene ring. Instead, new signals in the aliphatic region were observed.
-
¹³C NMR & DEPT: Revealed the presence of a quaternary carbon that was not present in the starting materials or the expected product.
Advanced Characterization:
-
HMBC: Crucial HMBC correlations were observed between the protons of one of the "substituents" and the quaternary carbon, as well as with carbons of the benzene ring. This suggested the formation of a new ring system.
Caption: General workflow for byproduct characterization.
References
-
Anderson, W. K., & LaVoie, E. J. (1973). Thermal cyclization of substituted aryl propargyl ethers. Scope of regioselectivity of the reaction in the synthesis of substituted 3-chromenes. The Journal of Organic Chemistry, 38(22), 3832–3835. [Link]
-
Catalytic Synthesis of 2H‑Chromenes - MSU chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data. (2013). Journal of Chromatography A, 1305, 94–101. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Welcome to the dedicated technical support guide for 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper handling, and successful experimental application of this versatile synthetic intermediate. The chromene scaffold is a valuable pharmacophore, but its reactivity requires careful consideration to prevent degradation and ensure reproducible results.[1][2][3] This guide provides field-proven insights and troubleshooting protocols to address common challenges.
Quick Reference & Chemical Profile
For immediate reference, the key specifications and recommended storage conditions for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 885271-15-8 | [4] |
| Molecular Formula | C₁₁H₉BrO₃ | [4] |
| Molecular Weight | 269.09 g/mol | [4] |
| Appearance | Typically a yellow powder/solid | [5] |
| Purity | ≥95% (as determined by NMR) | [5] |
| Primary Hazard | Causes skin and serious eye irritation. | [6][7] |
| Recommended Storage | 0-8°C, under an inert atmosphere, protected from light. | [4][5] |
Frequently Asked Questions (FAQs): General Handling & Storage
This section addresses the most common inquiries regarding the day-to-day handling and storage of the compound.
Q1: What are the absolute critical storage conditions for this compound and why?
A1: The recommended storage condition is 0-8°C (refrigerated), in a tightly sealed container, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light. [4][5]
-
Causality: This multi-faceted recommendation is based on the compound's chemical structure. The aldehyde functional group is susceptible to oxidation to a carboxylic acid upon exposure to air. The 2H-chromene ring, particularly with its electron-donating methoxy group, can be sensitive to acidic degradation pathways, which can be initiated by atmospheric moisture.[8] Light can provide the energy for unwanted side reactions, leading to gradual decomposition.
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
A2: Standard laboratory PPE is required. This includes:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
A properly fitted lab coat
All handling of the solid powder or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[6][9] This is critical as chromene derivatives and aldehydes can cause skin and serious eye irritation upon contact.[6][7]
Q3: How should I properly dissolve the compound for my experiment or for analysis?
A3: The compound is generally soluble in common organic solvents such as Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Chloroform (for NMR). For reactions, always use anhydrous solvents to prevent unwanted hydrolysis or side reactions. It is best practice to perform a small-scale solubility test before preparing a large stock solution. For long-term solution storage, aliquot into single-use volumes and store at or below -20°C under an inert atmosphere.
Q4: The material safety data sheet (MSDS/SDS) is for a related, but not identical, compound. How should I interpret the safety information?
A4: This is a common scenario for rare or novel chemicals. You should treat the compound as having, at a minimum, the hazards of its constituent functional groups. The SDS for related brominated aldehydes and chromenes indicates risks of skin and eye irritation.[6][7][9][10] Therefore, assume this compound carries similar risks and handle it with the appropriate precautions outlined in Q2.
Experimental Protocols: Best Practices
Adhering to strict protocols upon receipt and during storage is the most effective way to maintain compound integrity.
Protocol 1: Compound Receipt and Initial Handling
-
Work Area Preparation: Before opening the shipment, ensure your chemical fume hood is clean, certified, and ready for use. Prepare all necessary tools: spatulas, vials, labels, and inert gas line.
-
Visual Inspection: Upon opening, visually inspect the primary container for any signs of damage. Note the color of the compound; it should be a shade of yellow.[5] A significant darkening (e.g., to dark brown or black) may indicate degradation.
-
Inert Atmosphere Aliquoting: Do not store the bulk amount in the original shipping bottle if it will be opened multiple times. It is critical to aliquot the compound into smaller, single-use vials. Perform this transfer under a gentle stream of inert gas (Argon or Nitrogen) to displace air and moisture.
-
Sealing and Labeling: Securely cap the vials. For extra protection, wrap the cap threads with Parafilm®. Label each vial clearly with the compound name, CAS number, date received, and your initials.
-
Immediate Storage: Place the aliquoted vials into a designated, clearly labeled secondary container in a refrigerator at 0-8°C.[4][5]
Workflow for New Compound Handling
Caption: Workflow for receiving and storing the compound.
Troubleshooting Guide: Experimental Issues
This section provides a logical framework for diagnosing issues that may arise during experimentation.
Q5: My compound, which was initially yellow, has turned dark brown. What does this indicate and is it still usable?
A5: A significant color change is a strong indicator of degradation. This is likely due to oxidation of the aldehyde and/or decomposition of the chromene ring structure.[8][11] Before using the material, you must re-characterize it. Run a proton NMR and an LC-MS analysis. Compare the new data to the supplier's original Certificate of Analysis. If significant new peaks or a decrease in the main peak's purity are observed, the compound should be discarded or repurified by flash chromatography if possible.
Q6: My reaction is giving a low or inconsistent yield. I suspect the starting material. What should I do?
A6: This is a common consequence of using a partially degraded starting material. The reactive aldehyde is a key functional group; if a portion of it has oxidized, the effective molarity of your starting material is lower than calculated, leading to reduced yields.
-
Immediate Action: Verify the purity of your starting material aliquot using NMR or LC-MS.
-
Preventative Action: Always use a fresh, unopened aliquot for critical reactions. If you must use a previously opened vial, run a quick purity check (e.g., TLC) against a known standard if available.
Q7: I am running a reaction under acidic conditions and observing significant decomposition of my starting material. Why is this happening?
A7: The 2H-chromene scaffold is known to be susceptible to degradation under acidic conditions.[8] The ether linkage in the pyran ring can undergo acid-catalyzed cleavage, leading to ring-opening and the formation of various byproducts.
-
Troubleshooting:
-
Use Milder Acids: If possible, switch to a milder acid or a Lewis acid that is less prone to causing this degradation.
-
Lower Temperature: Run the reaction at a lower temperature to reduce the rate of decomposition.
-
Protecting Groups: In complex syntheses, consider if a protecting group strategy for a different part of the molecule might be more compatible with the stability of the chromene ring.
-
Q8: My NMR spectrum shows a new peak around 10-11 ppm and a broad singlet elsewhere. What could this be?
A8: The appearance of a new peak in the 10-12 ppm region of a proton NMR spectrum is often indicative of a carboxylic acid proton. This strongly suggests that the aldehyde group (-CHO, typically ~10.3 ppm) has been oxidized to a carboxylic acid (-COOH).[11] The broad singlet could be the corresponding hydroxyl proton. This confirms degradation due to air exposure.
Troubleshooting Decision Tree for Compound Degradation
Caption: Decision tree for troubleshooting experimental issues.
References
-
Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC - NIH. [Link]
-
MSDS of 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile - Capot Chemical. [Link]
-
Catalytic Synthesis of 2H‑Chromenes - MSU chemistry. [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - ResearchGate. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC - PubMed Central. [Link]
-
Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC - NIH. [Link]
-
Review on Chromen derivatives and their Pharmacological Activities - ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde: An NMR-Centric Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, a versatile heterocyclic compound with applications in medicinal chemistry and materials science.[1] We will focus on the predictive power of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, while also objectively comparing its utility against other common analytical techniques. The causality behind spectral interpretation and experimental design is emphasized to provide actionable insights for laboratory practice.
The Subject Molecule: this compound
The chromene scaffold is a privileged structure in many biologically active compounds.[2][3] The specific substitutions on our target molecule—a bromine atom, a methoxy group, and an aldehyde function—introduce distinct electronic and steric effects that manifest uniquely in its spectroscopic data. Understanding these influences is key to a confident structural assignment.
Below is the structure of this compound with the IUPAC numbering convention that will be used for the assignment of NMR signals.
Caption: Molecular structure and numbering of this compound.
Part 1: Predictive ¹H and ¹³C NMR Analysis
While a definitive experimental spectrum for this specific compound is not publicly available, we can predict the chemical shifts and coupling patterns with high confidence by analyzing data from structurally related compounds and applying fundamental NMR principles.[4][5]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic, vinylic, methylene, methoxy, and aldehyde protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-aldehyde (CHO) | 9.5 - 10.5 | singlet (s) | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. It typically appears as a sharp singlet. |
| H-4 | 7.5 - 7.8 | singlet (s) or narrow doublet | ~1-2 Hz (if coupled to H2) | This vinylic proton is deshielded by the adjacent aldehyde group and the aromatic ring. Long-range coupling to the C2 protons might be observed. |
| H-5 | 7.2 - 7.4 | doublet (d) | ~2-3 Hz | This aromatic proton is ortho to the bromine atom and will exhibit meta-coupling to H-7. |
| H-7 | 7.0 - 7.2 | doublet (d) | ~2-3 Hz | This aromatic proton is situated between the bromine and methoxy-substituted carbons and will show meta-coupling to H-5. |
| H-2 | 4.8 - 5.2 | singlet (s) or narrow triplet | ~1-2 Hz (if coupled to H4) | These methylene protons are on a carbon adjacent to an oxygen atom, resulting in a downfield shift. They may show weak coupling to the vinylic H-4. |
| H-methoxy (OCH₃) | 3.8 - 4.0 | singlet (s) | - | The methoxy protons are shielded relative to aromatic protons and appear as a characteristic sharp singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-aldehyde (CHO) | 190 - 195 | The carbonyl carbon of the aldehyde is significantly deshielded and appears in the far downfield region of the spectrum. |
| C-8a | 145 - 150 | This aromatic carbon is attached to the heterocyclic oxygen, leading to a downfield shift. |
| C-8 | 140 - 145 | The carbon bearing the methoxy group is deshielded. |
| C-4 | 135 - 140 | This vinylic carbon is deshielded by the adjacent aldehyde group. |
| C-4a | 125 - 130 | A quaternary aromatic carbon. |
| C-3 | 120 - 125 | The vinylic carbon bearing the aldehyde group. |
| C-7 | 115 - 120 | This aromatic carbon is influenced by the adjacent methoxy and bromo substituents. |
| C-6 | 110 - 115 | The carbon atom directly bonded to the bromine atom (ipso-carbon) is shielded by the halogen. |
| C-5 | 110 - 115 | An aromatic CH carbon. |
| C-2 | 65 - 70 | The methylene carbon adjacent to the heterocyclic oxygen atom. |
| C-methoxy (OCH₃) | 55 - 60 | The carbon of the methoxy group appears in the typical range for such functionalities. |
Part 2: Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping, a multi-technique approach provides a self-validating system, enhancing the trustworthiness of the identification.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | - Detailed carbon-hydrogen framework- Connectivity through coupling information (COSY, HMBC)- Stereochemical insights (NOESY) | Provides unambiguous structural elucidation and isomeric differentiation. | Lower sensitivity compared to MS; requires larger sample amounts and longer acquisition times. |
| Mass Spectrometry (MS) | - Molecular weight (high-resolution MS provides elemental composition)- Fragmentation patterns aiding in substructure identification | High sensitivity (picomole to femtomole range); rapid analysis. | Does not definitively distinguish between isomers; fragmentation can be complex to interpret without standards.[6] |
| Infrared (IR) Spectroscopy | - Presence of functional groups (e.g., C=O, C-O, C-Br, aromatic C-H) | Fast, non-destructive, and provides a quick check for key functional groups. | Provides limited information on the overall molecular skeleton; spectra can be complex in multifunctional molecules.[7] |
| X-Ray Crystallography | - Absolute 3D molecular structure | The "gold standard" for structural determination, providing precise bond lengths and angles. | Requires a suitable single crystal, which can be challenging to grow. |
Synergistic Application: For this compound, high-resolution mass spectrometry would confirm the elemental formula C₁₁H₉BrO₃. IR spectroscopy would show characteristic peaks for the aldehyde carbonyl (~1680 cm⁻¹), C-O ether linkages, and aromatic vibrations. Together, these data strongly support the structure determined by NMR.
Part 3: Experimental Protocols and Workflows
Adherence to standardized protocols is critical for data reproducibility and integrity.
Standard Operating Procedure: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, 16-32 scans.
-
Process the data with an exponential window function and perform phase and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 1024 or more scans (due to the low natural abundance of ¹³C).
-
Process the data with an exponential window function and perform phase and baseline correction.
-
Calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.
-
-
2D NMR (for confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., confirming the H-5 to H-7 meta-coupling).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together molecular fragments.
-
Workflow for Structural Elucidation
Caption: A comprehensive workflow for the structural elucidation of an organic molecule.
Conclusion
The structural analysis of this compound serves as an excellent case study for the application of modern spectroscopic techniques in chemical research. While ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecular architecture, a holistic approach that integrates data from mass spectrometry and infrared spectroscopy ensures the highest level of confidence in the final structural assignment. The predictive analysis presented here, grounded in the established principles of NMR and data from analogous structures, provides a robust framework for interpreting the experimental data for this and related chromene derivatives. This multi-faceted, self-validating approach is indispensable for the rigorous demands of academic research and pharmaceutical development.
References
-
Yoon, H., et al. (2012). ¹H and ¹³C NMR spectral assignments of novel chromenylchalcones. Magnetic Resonance in Chemistry, 50(11), 759-64. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
ScienceOpen. Supporting Information. Available at: [Link]
-
Chem-Impex. (n.d.). This compound. Available at: [Link]
-
Reich, H.J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Available at: [Link]
-
Chem-Impex. (n.d.). 6-Bromo-2H-chromene-3-carbaldehyde. Available at: [Link]
-
Yoon, H., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o133. Available at: [Link]
-
ResearchGate. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Available at: [Link]
-
Preprints.org. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Available at: [Link]
-
Steill, J.D., et al. (2021). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 32(8), 2135-2144. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. Available at: [Link]
-
Balogh, M.P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International, 20(11). Available at: [Link]
-
Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Available at: [Link]
-
El-Sayed, N.N.E., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7795. Available at: [Link]
-
Gauze, G.F., et al. (2006). ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. Available at: [Link]
-
Ishikawa, T. (2014). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o555. Available at: [Link]
-
Glamo G., et al. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 964-971. Available at: [Link]
-
Welch, T.R.G., et al. (2023). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 8(1), x221588. Available at: [Link]
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- 2. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 1H and 13C NMR spectral assignments of novel chromenylchalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde: A Comparative Analysis
Experimental Design: Acquiring a High-Quality Electron Ionization (EI) Mass Spectrum
To analyze a semi-volatile, thermally stable organic molecule like 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, Electron Ionization (EI) is the ionization method of choice. Its high energy (~70 eV) induces reproducible and extensive fragmentation, creating a characteristic fingerprint for the molecule.
Step-by-Step Protocol for EI-MS Analysis:
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Inlet System: The sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification, or through a direct insertion probe. For GC-MS, a capillary column (e.g., DB-5ms) would be appropriate, with a temperature program designed to elute the compound without thermal degradation.
-
Ion Source: The ion source is maintained at a temperature of approximately 200-250 °C to ensure the sample remains in the gas phase.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons at a standard energy of 70 eV.[2]
-
Mass Analyzer: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Detector: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula for this compound is C11H9BrO3. The presence of a bromine atom is a key feature that will dominate the appearance of the molecular ion and its fragments. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance.[3] This results in a characteristic M+ and M+2 isotopic pattern for any bromine-containing fragment.
Molecular Ion Region:
The calculated monoisotopic mass of the molecular ion [C11H979BrO3]+• is 283.97 g/mol . We would therefore expect to see two prominent peaks in the molecular ion region:
-
m/z 284: Corresponding to the molecule containing the 79Br isotope.
-
m/z 286: Corresponding to the molecule containing the 81Br isotope, with an intensity nearly equal to the peak at m/z 284.
Proposed Fragmentation Pathways:
The fragmentation of this compound is expected to be driven by the presence of the various functional groups and the stability of the resulting fragment ions. The following pathways are proposed:
-
Loss of a Hydrogen Radical (-H•): Cleavage of a C-H bond, likely from the aldehyde or the benzylic position, would result in an [M-1]+ ion at m/z 283/285. This is often a prominent peak in the EI spectra of aldehydes.
-
Loss of the Aldehyde Group (-CHO•): Alpha-cleavage of the formyl radical is a common fragmentation for aldehydes, leading to a stable cation. This would produce a fragment at m/z 255/257.
-
Loss of a Methyl Radical (-CH3•): The methoxy group can undergo cleavage to lose a methyl radical, resulting in a fragment ion at m/z 269/271.
-
Loss of Bromine Radical (-Br•): Cleavage of the C-Br bond would result in a fragment ion at m/z 205. This fragment will not exhibit the characteristic bromine isotopic pattern.
-
Retro-Diels-Alder (RDA) Reaction: The 2H-chromene ring can undergo a characteristic RDA fragmentation, leading to the expulsion of a neutral molecule. In this case, the likely RDA fragmentation would involve the loss of acrolein (C3H4O) from the molecular ion, resulting in a fragment at m/z 228/230.
These proposed primary fragmentations can be followed by subsequent losses to generate a complex and informative mass spectrum.
Visualizing the Fragmentation Pathways:
Caption: Proposed EI fragmentation pathways for this compound.
Comparative Analysis: Understanding Substituent Effects
To appreciate the influence of the chromene backbone and its substituents, we can compare the predicted fragmentation of our target molecule with that of a simpler analogue, 1-bromo-3-methoxybenzene.
| Feature | This compound | 1-bromo-3-methoxybenzene[4] | Comparison Insights |
| Molecular Ion (m/z) | 284/286 | 186/188 | The chromene-carbaldehyde moiety adds 98 mass units. |
| Loss of -CH3• (m/z) | 269/271 | 171/173 | This fragmentation is common to both, indicating the lability of the methoxy group. |
| Loss of -Br• (m/z) | 205 | 107 | The loss of the bromine radical is a significant pathway in both molecules. |
| Unique Fragments | 255/257 (-CHO•), 228/230 (RDA) | - | These fragments are diagnostic for the aldehyde and chromene functionalities, respectively. |
This comparison clearly demonstrates how the core structure and additional functional groups introduce unique and predictable fragmentation channels. The presence of the aldehyde and the dihydropyran ring in this compound provides additional fragmentation routes that are absent in the simpler bromo-methoxy-benzene structure.
Conclusion
While a definitive experimental mass spectrum for this compound is not publicly documented, a thorough analysis based on fundamental principles of mass spectrometry and comparison with related compounds allows for a robust prediction of its fragmentation behavior. The characteristic isotopic signature of bromine, coupled with predictable losses of the aldehyde and methoxy groups, and potential retro-Diels-Alder fragmentation of the chromene ring, would provide a unique spectral fingerprint for confident identification. This analytical approach underscores the power of predictive mass spectrometry in modern chemical research and drug development.
References
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National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
- Khadri, F., & Hammami, K. (2019). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Physical Chemistry Chemical Physics, 21(9), 4606-4612.
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National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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- Salem, M. S., Marzouk, M. I., Ali, S. N., & Madkour, H. M. F. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 220-227.
- Wang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 23(10), 2538.
- Kim, S. E., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419.
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Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
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Ascendex Scientific, LLC. (n.d.). 6-methoxy-2H-chromene-3-carbaldehyde. Retrieved from [Link]
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An In-Depth Guide to the Infrared Spectrum of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde: A Predictive and Comparative Analysis
This guide provides a detailed analysis of the infrared (IR) spectrum of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, a substituted benzopyran derivative.[1] Such compounds are versatile intermediates in organic synthesis, with applications in medicinal chemistry and the development of pharmaceuticals and agrochemicals.[2][3] Given the absence of a publicly available experimental spectrum for this specific molecule, this document presents a robust, predicted spectrum. This prediction is grounded in the fundamental principles of vibrational spectroscopy and supported by comparative data from structurally analogous compounds.[4][5] We will dissect the molecule's functional groups, assign their characteristic vibrational frequencies, and place this analysis within the broader context of a comprehensive material characterization workflow.
Molecular Structure and Functional Group Deconstruction
The first step in any spectral interpretation is a thorough analysis of the molecule's structure. This compound is a multi-functionalized heterocyclic compound. Its characterization relies on identifying the unique vibrational signatures of each component.
The key functional groups are:
-
Aromatic Ring: A tetrasubstituted benzene ring forms the core of the chromene scaffold.
-
Dihydropyran Ring: Fused to the benzene ring, this contains a key C=C double bond and an ether linkage.
-
Conjugated Aldehyde: An aldehyde group at the 3-position is in conjugation with the C=C bond of the pyran ring, which influences its characteristic frequency.
-
Aryl Ether (Methoxy): A methoxy group (-OCH₃) is attached to the aromatic ring.
-
Bromo Substituent: A bromine atom is attached to the aromatic ring.
The interplay of these groups defines the molecule's electronic and steric properties, all of which are reflected in the IR spectrum.
Caption: Functional group breakdown of the target molecule.
Predicted Infrared Absorption Frequencies
The IR spectrum is typically analyzed in distinct regions corresponding to different types of molecular vibrations.[6] The predicted wavenumbers for this compound are detailed below, with justifications based on established correlation tables and data from similar reported structures.[4][7][8]
Diagnostic Region (4000-1500 cm⁻¹)
This region contains the most identifiable stretching vibrations for key functional groups.
-
C-H Stretching Vibrations (3100-2700 cm⁻¹):
-
Aromatic (=C-H) Stretch (3100-3000 cm⁻¹): A weak to medium absorption is expected here, characteristic of C-H bonds on the benzene ring.[6]
-
Vinylic (=C-H) Stretch (~3050 cm⁻¹): A sharp, medium-intensity peak arising from the C-H bond on the dihydropyran ring's double bond is predicted. A related compound, 6-Bromo-2-phenyl-2H-chromene-3-carboxaldehyde, shows a peak in this area at 3058 cm⁻¹.[4]
-
Alkyl (C-H) Stretch (2960-2850 cm⁻¹): The methyl protons of the methoxy group will produce medium to strong absorptions in this range.
-
Aldehydic (C-H) Stretch (2850-2700 cm⁻¹): This is a highly diagnostic signal for aldehydes. It typically appears as a pair of weak to medium bands, often referred to as a Fermi doublet.[6] Based on a similar chromene-3-carbaldehyde, peaks are anticipated near 2824 cm⁻¹ and 2714 cm⁻¹.[4] The presence of a band near 2720 cm⁻¹ is a strong indicator of an aldehyde.[6]
-
-
Carbonyl and Double Bond Region (1700-1500 cm⁻¹):
-
Aldehyde (C=O) Stretch (~1680 cm⁻¹): The carbonyl stretch is one of the most intense peaks in the spectrum. In this molecule, the aldehyde is conjugated with the C=C double bond of the chromene ring. This conjugation lowers the vibrational frequency from that of a simple aliphatic aldehyde (~1725 cm⁻¹) due to delocalization of pi-electrons, which weakens the C=O bond.[5] A strong, sharp absorption is predicted around 1675-1685 cm⁻¹. This aligns with the 1677 cm⁻¹ peak reported for 6-bromo-2-phenyl-2H-chromene-3-carboxaldehyde.[4]
-
Alkene (C=C) Stretch (~1630 cm⁻¹): The stretching of the C=C bond within the dihydropyran ring is expected to produce a medium intensity peak. The aforementioned related compound shows this peak at 1631 cm⁻¹.[4]
-
Aromatic (C=C) Stretch (1600-1450 cm⁻¹): The benzene ring exhibits several characteristic C=C stretching bands in this region. Expect two to three medium-intensity bands, typically around 1600 cm⁻¹ and 1500-1450 cm⁻¹.[7]
-
Fingerprint Region (<1500 cm⁻¹)
This region is complex due to the overlap of many stretching and bending vibrations, but it is unique to the molecule.
-
C-O Stretching Vibrations (1300-1000 cm⁻¹): The molecule contains two distinct C-O ether bonds.
-
Aryl-Alkyl Ether Stretch: The C-O-C linkage of the methoxy group will result in a strong, characteristic asymmetric stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.
-
Vinyl Ether Stretch: The C-O-C bond within the chromene ring is expected to produce a strong absorption around 1250 cm⁻¹.
-
-
C-Br Stretching Vibration (680-515 cm⁻¹): The carbon-bromine stretch gives rise to a medium to strong absorption in the low-frequency region of the spectrum. Its precise location can be influenced by the overall structure, but it provides clear evidence of halogenation.
Summary of Predicted Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Supporting Evidence |
| ~3080 - 3020 | Aromatic / Vinylic C-H | Stretch | Weak to Medium | General IR Tables[6], Analogous Compound (3058 cm⁻¹)[4] |
| ~2960, ~2850 | Methoxy C-H | Stretch | Medium | General IR Tables[8] |
| ~2820, ~2720 | Aldehyde C-H | Stretch (Fermi Doublet) | Weak to Medium | General IR Tables[6], Analogous Compound (2824, 2714 cm⁻¹)[4] |
| ~1680 | Conjugated Aldehyde C=O | Stretch | Strong, Sharp | General IR Tables[6], Analogous Compound (1677 cm⁻¹)[4] |
| ~1630 | Alkene C=C | Stretch | Medium | Analogous Compound (1631 cm⁻¹)[4] |
| ~1600, ~1500 | Aromatic C=C | Ring Stretch | Medium | General IR Tables[7] |
| ~1250 | Aryl & Vinyl Ether C-O-C | Asymmetric Stretch | Strong | General IR Tables[8] |
| ~1050 | Aryl Ether C-O-C | Symmetric Stretch | Medium to Strong | General IR Tables[8] |
| ~680 - 515 | Aryl C-Br | Stretch | Medium to Strong | General IR Tables |
Comparison with Alternative Analytical Techniques
While IR spectroscopy is a powerful tool for identifying functional groups, a complete and unambiguous structural confirmation requires a multi-technique approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. NMR would confirm the substitution pattern on the aromatic ring, identify the number of protons on each part of the molecule, and establish connectivity through 2D experiments (e.g., COSY, HMBC). This is the gold standard for constitutional isomer determination.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact molecular weight, confirming the elemental formula (C₁₁H₉BrO₃). Furthermore, the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would result in a characteristic M and M+2 peak pattern, providing definitive evidence for the presence of a single bromine atom.[10]
-
X-Ray Crystallography: For solid materials that can form high-quality single crystals, X-ray diffraction provides the absolute, three-dimensional atomic arrangement of the molecule in the solid state. Crystal structures have been reported for closely related chromene derivatives, demonstrating the utility of this technique for resolving complex stereochemical and conformational details.[11][12]
Caption: A typical analytical workflow for compound characterization.
Protocol for Experimental Data Acquisition: ATR-FTIR
To ensure the collection of a high-quality, reliable spectrum, a validated protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for solid powder samples due to its minimal sample preparation and high reproducibility.
Objective: To obtain a clean, artifact-free mid-infrared spectrum of this compound.
Methodology: Fourier Transform Infrared (FTIR) Spectroscopy with a Diamond ATR Accessory
Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).
-
Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric interference.
-
Clean the ATR crystal (e.g., diamond) surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection (Self-Validation Step):
-
With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response.
-
Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample itself. A poor background collection is a primary source of spectral artifacts.
-
-
Sample Application:
-
Place a small amount of the dry, powdered sample (typically 1-2 mg) directly onto the center of the ATR crystal.
-
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Causality: The IR beam penetrates the sample only slightly (a few microns). Good contact is paramount for achieving a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Observe the spectrum in real-time to ensure the major peaks are not "flat-topped" (indicating detector saturation). If saturation occurs, reduce the amount of sample or pressure.
-
-
Data Processing and Cleaning:
-
The collected spectrum should be displayed in % Transmittance or Absorbance.
-
Apply an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction if the baseline is sloped or uneven.
-
Thoroughly clean the ATR crystal and pressure arm tip with solvent to prevent cross-contamination before the next measurement.
-
Conclusion
The infrared spectrum of this compound is predicted to be rich with distinct, characterizable features. The most diagnostic peaks include the conjugated aldehyde C=O stretch around 1680 cm⁻¹, the aldehydic C-H Fermi doublet near 2820 and 2720 cm⁻¹, strong C-O ether stretches in the 1300-1000 cm⁻¹ range, and a C-Br stretch below 700 cm⁻¹. While this predictive analysis provides a strong foundation for spectral interpretation, it also underscores the necessity of employing a suite of orthogonal analytical techniques, such as NMR and Mass Spectrometry, for the unequivocal confirmation of the compound's structure.
References
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Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. (2025). ResearchGate. Available at: [Link]
-
Ishikawa, Y. (2014). 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o555. Available at: [Link]
-
Benzopyran: Derivatives & Definition. (2023). StudySmarter. Available at: [Link]
-
Design and synthesis of (Z/E)-2-phenyl/H-3-styryl-2H-chromene derivatives as antimicrotubule. (2018). Journal of Chemical Sciences. Available at: [Link]
-
Salem, M. S., et al. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry, 3(2), 220-227. Available at: [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]
-
Darmawan, S., et al. (2025). Investigation of Infrared spectroscopy and Raman spectroscopy for Functional Group Identification and Structural Confirmation of tri-substituted benzaldehyde. RSIS International. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2018). MDPI. Available at: [Link]
-
Yoon, H., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o249. Available at: [Link]
-
Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2021). RSC Advances. Available at: [Link]
-
Silva, A. M. G., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3791. Available at: [Link]
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A Comparative Guide to 6-Bromo-8-methoxy-2H-chromene-3-carbaldehyde and Structurally-Related Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the chromene scaffold stands out as a "privileged structure," forming the backbone of numerous compounds with significant therapeutic potential.[1] Among these, 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde has emerged as a compound of interest, serving as a versatile intermediate in the synthesis of novel anticancer and anti-inflammatory agents.[2] This guide provides an in-depth comparison of this lead compound with its structural analogs, supported by experimental data, to elucidate the nuanced effects of substituent modifications on their biological activity. We will delve into the synthetic methodologies, comparative cytotoxic profiles, and the underlying structure-activity relationships that govern their efficacy.
The Strategic Importance of the Chromene Scaffold
The 2H-chromene core, a fusion of a benzene and a pyran ring, is a common motif in natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The aldehyde functionality at the 3-position of the pyran ring offers a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of therapeutic candidates. The strategic placement of bromo and methoxy substituents on the benzene ring can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets and ultimately its therapeutic efficacy and selectivity.[4]
Synthesis of Substituted 2H-Chromene-3-carbaldehydes: The Vilsmeier-Haack Approach
A robust and widely employed method for the synthesis of 2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This one-pot reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to effect the formylation and cyclization of an appropriate precursor. The general workflow for this synthesis is depicted below.
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A Researcher's Guide to the Structure-Activity Relationship of Substituted 2H-Chromenes
Introduction: The 2H-Chromene Scaffold
The 2H-chromene, a benzopyran derivative, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure, consisting of a benzene ring fused to a pyran ring, is prevalent in a vast array of natural products and synthetic molecules.[1][2] Chromene derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities.[3][4] The versatility of the 2H-chromene core allows for substitutions at various positions, enabling the fine-tuning of its biological activity. Understanding the structure-activity relationship (SAR)—how specific chemical modifications influence a compound's biological effect—is paramount for the rational design of potent and selective therapeutic agents.[1][4] This guide provides a comparative analysis of substituted 2H-chromenes, supported by experimental data, to elucidate key SAR trends and inform future drug discovery efforts.
Synthetic Strategies and Methodologies
The synthesis of the 2H-chromene core and its derivatives can be achieved through various strategies, often involving the cyclization of phenolic precursors.[2][5] Common methods include the reaction of salicylaldehydes with various reagents, electrophilic cyclization of propargylic aryl ethers, and multi-component reactions (MCRs).[5][6][7] The choice of synthetic route is often dictated by the desired substitution pattern and the goal of achieving high yields under mild conditions.[8]
Experimental Protocol: General Synthesis of 2-Aryl-3-nitro-2H-chromenes
This protocol describes a common method for synthesizing 2H-chromene derivatives, specifically 2-aryl-3-nitro-2H-chromenes, which are known for their antibacterial properties.[9] The reaction proceeds via a condensation of a substituted salicylaldehyde with a β-nitrostyrene derivative.
Materials:
-
Substituted Salicylaldehyde (1.0 equiv)
-
Substituted (E)-β-nitrostyrene (1.0 equiv)
-
Ethylenediammonium diacetate (EDDA) (0.2 equiv)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 equiv) in ethanol, add the corresponding (E)-β-nitrostyrene (1.0 equiv).
-
Add ethylenediammonium diacetate (EDDA) (0.2 equiv) to the mixture as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aryl-3-nitro-2H-chromene derivative.[9]
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]
Causality of Experimental Choices:
-
Catalyst: EDDA is chosen as it is an effective and mild catalyst for this type of condensation/cyclization reaction, promoting the reaction without requiring harsh conditions.
-
Solvent: Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products to ensure the biological data obtained is from the desired compound.
General Synthetic Workflow
The synthesis of novel 2H-chromene derivatives follows a structured path from initial reaction to final characterization.
Caption: General workflow for the synthesis and characterization of 2H-chromenes.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2H-chromenes is highly dependent on the nature and position of substituents on both the benzopyran core and any appended functional groups.
Anticancer Activity
2H-chromene derivatives have shown significant potential as anticancer agents, often acting through mechanisms like cell cycle arrest and apoptosis induction.[11][12]
-
Substitution at C2: The C2 position is a critical site for modification. Attaching aryl groups at this position is a common strategy. For instance, 2-aryl-3-nitro-2H-chromenes have been investigated, where substitutions on the C2-phenyl ring influence activity.[11]
-
Substitution on the Benzene Ring (Positions C5-C8):
-
Electron-withdrawing groups (EWGs): Halogen atoms (e.g., -Cl, -Br) on the chromene's benzene ring often enhance anticancer activity. Tri-halogenated 3-nitro-2H-chromenes, for example, display potent activity against multidrug-resistant cancer cell lines.[9]
-
Electron-donating groups (EDGs): Groups like methoxy (-OCH₃) and ethoxy (-OC₂H₅) can also confer potent activity. An 8-ethoxy-3-nitro-2H-chromene derivative was found to have strong antiproliferative action.[4]
-
-
Fusion of other rings: Fusing other heterocyclic rings to the chromene scaffold, such as pyrazole or pyrimidine, can lead to novel compounds with significant antiproliferative effects against various human cancer cell lines.[11][13] For example, a series of 2H-chromene-indeno[1,2-c]pyrazolone derivatives showed promising anticancer activity.[11]
Antimicrobial Activity
The 2H-chromene scaffold is a promising backbone for the development of new antimicrobial agents to combat resistant strains.[14][15]
-
Halogenation: As with anticancer activity, halogenation of the chromene ring is a key strategy for enhancing antibacterial potency. Mono-halogenated nitrochromenes show moderate activity, while di- and tri-halogenated derivatives exhibit potent effects against multidrug-resistant S. aureus and S. epidermidis strains, with MIC values as low as 1-4 µg/mL.[9]
-
Substitution at C3: The C3 position is crucial. The introduction of a 3-nitro group is a common feature in many potent antibacterial chromenes.[9] Additionally, converting a C3-carboxylic acid to a carboxamide can significantly impact the antimicrobial profile, with some carboxamides showing better activity than the standard drug streptomycin against Bacillus cereus.[16]
-
Substitution at C4: The C4 position is considered critical for the SAR of many derivatives.[17]
-
Hydroxylation: The presence of hydroxyl groups, such as in 7-hydroxy-2-oxo-2H-chromene derivatives, can be a starting point for creating compounds with notable antimicrobial and antifungal activity.[18]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and 2H-chromene derivatives have been explored as potential anti-inflammatory agents.[19][20]
-
Mechanism of Action: Many chromene derivatives exert their anti-inflammatory effects by inhibiting pro-inflammatory enzymes like 5-lipoxygenase (5-LOX) or by downregulating the expression of inflammatory mediators such as TNF-α and IL-6.[21][22]
-
Key Substituents: A 2H-chromenyl derivative bearing a 2H-chromene-3-methyl carboxylate framework was shown to have significantly greater anti-inflammatory potential than the standard NSAID ibuprofen.[21] In another study, the cycloaddition of 4-chloro-2-oxo-2H-chromene-3-carbaldehydes with activated alkynes produced compounds with potent in vitro activity against TNF-α.[22] Certain derivatives have been shown to suppress inflammation by inhibiting the TLR4/MAPK signaling pathway.[19]
Comparative Performance Data
The following table summarizes the biological activity of various substituted 2H-chromenes, providing a direct comparison of their performance based on experimental data from the literature.
| Compound Class/Derivative | Substituents | Biological Activity | Target/Cell Line | IC₅₀ / MIC (µM) | Reference |
| Anticancer Agents | |||||
| 2H-chromene-indeno[1,2-c]pyrazolone | Varies | Anticancer | MCF-7 (Breast) | 2.56 ± 0.32 | [11] |
| 4H-benzo[h]chromene | Varies | Anticancer | HCT-116, MCF-7, HepG-2 | 0.3 - 3.78 (µg/mL) | [5] |
| Chromeno[2,3-d]pyrimidine | 4-chlorophenyl at C4 | Anticancer | HT-29 (Colon) | > Doxorubicin | [12] |
| Chromene derivative | Varies | Anticancer | HepG-2 (Liver) | 2.41 (µg/mL) | [4] |
| Antimicrobial Agents | |||||
| 2H-chromene-3-carboxamide | 6-Br, N-phenyl | Antibacterial | Bacillus cereus | 0.062 (mg/mL) | [16] |
| 3-Nitro-2H-chromene | 2-(4-bromophenyl), 6-bromo, 8-chloro | Antibacterial | S. aureus (MDR) | 4 (µg/mL) | [9] |
| 3-Nitro-2H-chromene | 2-(4-bromophenyl), 6-bromo, 8-chloro | Antibacterial | S. epidermidis (MDR) | 1-4 (µg/mL) | [9] |
| Anti-inflammatory Agents | |||||
| 2H-chromenyl derivative | 2-(butyryloxy)-5-hydroxy-hexahydro, 3-methyl carboxylate | Anti-inflammatory | 5-Lipoxygenase | 2.02 (mM) | [21] |
| 2-oxo-2H-chromenyl furan carboxylate | 6-Cl, 8-Cl on chromene | Anti-inflammatory | TNF-α | 0.047 ± 0.001 | [22] |
| 2H-chromenyl furan carboxylate | 6-Br, 8-Br on chromene | Anti-inflammatory | TNF-α | 0.142 ± 0.001 | [22] |
Workflow and Protocols for Biological Evaluation
A systematic approach is essential for evaluating the biological activity of newly synthesized compounds and establishing a clear SAR.
General Workflow for SAR Studies
Caption: Iterative workflow for structure-activity relationship (SAR) studies.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the anticancer activity of 2H-chromene derivatives against human cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized 2H-chromene compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2H-chromene compounds and the positive control in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the various compound dilutions. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) only.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
The 2H-chromene scaffold is a remarkably versatile platform for the development of novel therapeutic agents. SAR studies have consistently shown that the biological activity of these compounds can be dramatically altered through specific substitutions. Halogenation of the benzene ring and modification at the C2 and C3 positions are particularly effective strategies for enhancing both anticancer and antimicrobial activities. Anti-inflammatory properties can be tuned by introducing functionalities capable of interacting with key inflammatory pathways.
Future research should focus on leveraging these SAR insights to design next-generation 2H-chromene derivatives with improved potency, selectivity, and pharmacological properties. The exploration of novel multi-component reactions will enable the creation of more diverse chemical libraries for screening. Furthermore, in-depth mechanistic studies will be crucial to fully elucidate the cellular targets of the most promising lead compounds, paving the way for their potential clinical development.
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A Comparative Analysis of the Anticancer Potential of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde and Standard Chemotherapeutics
This guide provides a comprehensive comparison of the therapeutic potential of the novel synthetic compound, 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, against established anticancer agents. While direct experimental data on this specific molecule is emerging, we will extrapolate its potential efficacy based on robust studies of structurally similar chromene derivatives. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation oncology therapeutics.
Introduction: The Promise of the Chromene Scaffold in Oncology
Chromene derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including potent antitumor properties.[1][2] The chromene scaffold is a privileged structure found in many natural products and has been the basis for the synthesis of numerous compounds with promising cytotoxic and apoptotic effects against various cancer cell lines.[3]
The subject of this guide, this compound, is a synthetic derivative characterized by a chromene core with bromine and methoxy substitutions. These modifications are hypothesized to enhance its reactivity and potential for interaction with biological targets.[4] While this specific molecule is a valuable intermediate in the synthesis of more complex pharmaceutical agents, its intrinsic anticancer potential warrants investigation.[4] This guide will compare its inferred efficacy with that of cornerstone chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.
Comparative In Vitro Efficacy: An Evidence-Based Projection
Direct cytotoxic data for this compound is not yet extensively published. However, the anticancer activity of closely related analogs provides a strong basis for inferring its potential. Structure-activity relationship (SAR) studies on the chromene nucleus consistently demonstrate that specific substitutions can significantly enhance anticancer efficacy.[5]
Notably, a hydantoin derivative incorporating a 6-bromo-2-methyl-2H-chromene core (a very close structural analog) has demonstrated significant anticancer activity, with an efficacy comparable to that of Cisplatin across a panel of cancer cell lines.[5] The IC₅₀ values for this analog were found to be 17.5 µM for A549 (lung carcinoma), 15.3 µM for MCF-7 (breast adenocarcinoma), and 10.6 µM for K562 (leukemia).[5]
The following tables summarize the IC₅₀ values of this key analog and standard anticancer agents against common cancer cell lines, providing a benchmark for comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of 6-Bromo-2-methyl-2H-chromene Derivative and Standard Anticancer Agents
| Cancer Cell Line | 6-Bromo-2-methyl-2H-chromene Derivative (Analog)[5] | Doxorubicin[6][7] | Cisplatin[8] | Paclitaxel[9] |
| MCF-7 (Breast) | 15.3 | ~2.5 | Varies widely | - |
| A549 (Lung) | 17.5 | >20 (Resistant) | Varies widely | ~1.35 |
| HepG2 (Liver) | - | ~12.2 | Varies widely | - |
| HCT-116 (Colon) | - | - | Varies widely | - |
Note: IC₅₀ values for standard drugs can vary significantly between studies due to different experimental conditions. The values presented are representative examples.
Mechanistic Insights: Unraveling the Pathways of Cytotoxicity
The anticancer activity of chromene derivatives is often attributed to their ability to induce apoptosis and disrupt cell cycle progression.[1] While the precise mechanism of this compound is yet to be fully elucidated, insights can be drawn from its analogs and the established mechanisms of standard chemotherapeutics.
Proposed Mechanism of Action for Chromene Derivatives
Many potent anticancer chromenes function as microtubule-targeting agents , disrupting the dynamic instability of microtubules, which are crucial for mitotic spindle formation and cell division.[8] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[5] Another proposed mechanism involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer.[8]
Caption: Proposed anticancer mechanisms of chromene derivatives.
Mechanisms of Standard Anticancer Agents
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II and disrupting macromolecular biosynthesis.[5][7] This leads to DNA damage and the generation of reactive oxygen species, ultimately triggering apoptosis.[7]
-
Cisplatin: As a platinum-based drug, cisplatin forms cross-links with DNA, which interferes with DNA repair mechanisms and leads to DNA damage.[1] This damage subsequently induces apoptosis in cancer cells.[1]
-
Paclitaxel: Paclitaxel is a classic microtubule stabilizer.[6] It binds to the β-tubulin subunit of microtubules, preventing their disassembly and leading to the formation of stable, non-functional microtubules.[6] This disrupts mitosis and induces apoptosis.[6]
Experimental Protocols for Efficacy Evaluation
To facilitate further research and direct comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate anticancer efficacy.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
While direct experimental evidence for the anticancer efficacy of this compound is still emerging, the potent activity of its close structural analogs strongly suggests its promise as a novel anticancer agent. The presence of the 6-bromo substitution on the chromene core appears to be a key determinant of its cytotoxic potential.
Further investigation is warranted to directly compare the in vitro and in vivo efficacy of this compound against a broad panel of cancer cell lines and in preclinical tumor models. Elucidating its precise mechanism of action will be crucial for its future development as a potential therapeutic. The experimental protocols provided in this guide offer a robust framework for conducting these essential next steps in the evaluation of this promising compound.
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A Senior Application Scientist's Guide to the Validation and Comparative Analysis of an HPLC Method for Purity Assessment of 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
Introduction: 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.[1][2] As an intermediate in the synthesis of novel pharmaceutical agents, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and reproducibility of the final product.[3][4] Regulatory bodies mandate that analytical procedures for purity determination be thoroughly validated to ensure they are fit for their intended purpose.
This guide provides an in-depth, field-proven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we will not only detail the "how" but also the critical "why" behind each experimental choice.[5][6][7] Furthermore, we will objectively compare the validated HPLC method against powerful alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), providing the data and rationale necessary for researchers and drug development professionals to make informed decisions in their own laboratories.
Foundational HPLC Methodology for Purity Determination
The selection of an analytical method is predicated on the physicochemical properties of the analyte. Given the aromatic, non-volatile nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This technique separates compounds based on their hydrophobicity, making it ideal for resolving the target molecule from potential non-polar and moderately polar impurities.
Proposed Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.[8]
-
Mobile Phase: Isocratic elution with Acetonitrile (ACN) and Water (H₂O) containing 0.1% Phosphoric Acid (60:40 v/v). The acidic modifier is crucial for protonating any silanol groups on the silica backbone, thereby minimizing peak tailing and improving peak shape.
-
Flow Rate: 1.0 mL/min. This flow rate is standard for a 4.6 mm ID column and ensures adequate separation within a reasonable timeframe.
-
Column Temperature: 30°C. Maintaining a constant, slightly elevated temperature ensures retention time reproducibility by mitigating fluctuations in mobile phase viscosity.
-
Detection Wavelength: 254 nm. This wavelength is commonly used for aromatic compounds and is expected to provide a strong chromophoric response for the chromene structure. A full DAD scan should be performed initially to confirm the optimal wavelength.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase. Using the mobile phase as the diluent prevents peak distortion and baseline issues that can arise from solvent mismatch.
A Framework for Trust: The Method Validation Protocol (ICH Q2(R1))
Method validation is the process of providing documented evidence that a method is suitable for its intended purpose. The following protocol adheres to the ICH Q2(R1) guideline, establishing a self-validating system of checks and balances.[6][7]
Specificity
Causality: The primary goal of a purity method is to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Specificity demonstrates that the method can distinguish between the main peak and these other components.
Experimental Protocol:
-
Forced Degradation: Subject the analyte solution (approx. 1 mg/mL) to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 24 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a blank.
-
Peak Purity Analysis: Utilize a DAD to perform peak purity analysis on the principal peak in each chromatogram.
Acceptance Criteria:
-
The method must demonstrate resolution (R > 2) between the main analyte peak and any degradation product peaks.
-
The peak purity index for the analyte peak in all stressed samples must be greater than 0.999, indicating no co-eluting impurities.
Linearity
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation of the main peak and any impurities.
Experimental Protocol:
-
Prepare a stock solution of the reference standard (1 mg/mL).
-
Perform serial dilutions to create at least five concentration levels, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Inject each concentration in triplicate.
Acceptance Criteria:
-
Plot the average peak area against concentration. The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study, ensuring that the method can accurately measure a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Spike a known concentration of the sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Experimental Protocol:
-
Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy. These are critical for determining the reporting threshold for impurities.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of the reference standard.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2°C).
-
Mobile Phase Composition (e.g., ACN ± 2%).
-
-
Analyze the sample under each modified condition and assess the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their predefined limits for all variations. Retention time shifts should be predictable, but resolution and peak shape should not be significantly compromised.
Comparative Analysis: HPLC vs. Advanced Alternatives
While the validated HPLC method is robust and reliable, scientific advancement and specific analytical needs may necessitate considering alternative technologies. The primary contenders are Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with sub-2 µm particle sizes.[9] To push the mobile phase through these smaller particles, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to traditional HPLC systems (up to 6,000 psi).[8][10]
-
Advantages over HPLC:
-
Speed: Analysis times are dramatically reduced, often by a factor of 3 to 10, significantly increasing laboratory throughput.[9][10][11]
-
Resolution & Sensitivity: The smaller particles provide superior separation efficiency, resulting in sharper, narrower peaks. This leads to better resolution of closely eluting impurities and higher sensitivity (improved signal-to-noise ratio).[11][12]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[8][12]
-
-
Considerations:
-
Higher Initial Cost: UPLC instrumentation is more expensive than standard HPLC systems.
-
Method Transfer: Methods must be carefully re-developed or transferred from HPLC, as the system dispersion and pressure capabilities are different.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a semi-volatile compound like this compound, GC is a viable option, particularly when coupled with a Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for impurity identification.
-
Advantages over HPLC:
-
Superior for Volatile Impurities: GC is the gold standard for detecting and quantifying residual solvents and other volatile or semi-volatile impurities that may be present from the synthesis.
-
High Sensitivity (with specific detectors): GC-FID offers excellent sensitivity for organic compounds.
-
-
Considerations:
-
Thermal Stability: The analyte must be thermally stable and sufficiently volatile at the temperatures used in the GC inlet and column. Thermal degradation can lead to inaccurate results.
-
Derivatization: Aldehydes can sometimes exhibit poor peak shape in GC. Derivatization, for example, by converting the aldehyde to a more stable oxime, might be necessary to improve chromatographic performance, adding a step to the sample preparation.[13] HPLC, being a liquid-phase technique, does not have this limitation for non-volatile compounds.
-
Data Summary and Performance Comparison
The following table provides a clear, objective comparison of the expected performance characteristics of the three discussed methodologies for the analysis of this compound.
| Performance Metric | Validated HPLC | UPLC | Gas Chromatography (GC-FID) |
| Principle | Liquid Chromatography (3-5 µm particles) | Liquid Chromatography (<2 µm particles) | Gas Chromatography |
| Typical Analysis Time | 15 - 20 minutes[8][10] | 3 - 10 minutes[10][11] | 10 - 25 minutes |
| Relative Sensitivity | Good | Excellent[11][12] | Excellent (for volatile analytes) |
| Resolution | Good | Excellent[9] | Very High (for volatile analytes) |
| Solvent Consumption | High | Low[8][12] | Very Low (Carrier Gas) |
| Best Suited For | Routine QC, non-volatile impurities | High-throughput screening, trace analysis | Volatile/semi-volatile impurities, residual solvents |
| Key Limitation | Slower analysis time | Higher instrument cost | Analyte must be thermally stable |
Concluding Remarks and Professional Recommendations
The choice of analytical technology is a balance of performance, cost, and the specific questions being asked.
-
For routine quality control (QC) , where robustness, reliability, and cost-effectiveness are paramount, the validated reversed-phase HPLC method is the superior choice. Its performance is well-characterized, and the instrumentation is widely available in most pharmaceutical laboratories.
-
When high-throughput is essential , or when the detection and quantitation of trace-level impurities are critical (e.g., during impurity profiling or stability studies), UPLC is the recommended alternative .[12] The significant gains in speed and sensitivity justify the higher initial investment for laboratories with demanding analytical needs.
-
The GC-FID method should be considered a complementary technique . It is not a direct replacement for HPLC for general purity assessment but is the ideal method for analyzing potential volatile impurities, such as residual solvents from the synthesis process, which HPLC cannot readily detect.
Ultimately, a comprehensive purity profile for a drug substance like this compound is best achieved by employing HPLC or UPLC for non-volatile impurities and GC for volatile impurities, leveraging the strengths of each technology to ensure product quality and patient safety.
Visualized Workflows
The following diagrams illustrate the logical processes described in this guide.
Caption: A decision tree for selecting the appropriate analytical method based on specific laboratory needs and goals.
References
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. [Link]
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WebofPharma. HPLC vs. UPLC. [Link]
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Pharmaguideline. Differences between HPLC and UPLC. [Link]
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PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ResearchGate. (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]
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MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
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University of Canterbury. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]
-
A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]
-
JoVE. Video: Identification of Unknown Aldehydes and Ketones. [Link]
-
National Institutes of Health. Organocatalytic Fluorogenic Synthesis of Chromenes. [Link]
-
SIELC Technologies. Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. [Link]
-
Preprints.org. A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. [Link]
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ScienceDirect. Recent advances in the synthesis chromenes and its derivatives. [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and organic synthesis, the novel chromene derivative, 6-bromo-8-methoxy-2H-chromene-3-carbaldehyde, presents as a valuable building block.[1][2] Its unique structure, featuring a brominated aromatic ring, a methoxy group, and an aldehyde functional group, makes it a versatile intermediate for creating complex biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[2] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a robust and well-informed approach to its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
Understanding the Hazard Profile: A Multifaceted Approach
While a comprehensive toxicological profile for this compound is not yet fully established, a thorough hazard assessment can be conducted by examining its constituent functional groups. The presence of an aldehyde, a brominated aromatic system, and an ether linkage all contribute to the compound's potential risks.
A Safety Data Sheet (SDS) for this compound, though lacking specific GHS pictograms, provides foundational safety measures, including first aid and firefighting protocols.[3] More detailed insights can be gleaned from the known hazards of analogous chemical classes. Aldehydes, as a group, are known to be reactive and can be irritants to the skin, eyes, and respiratory tract.[4] Some aldehydes are also recognized as potential sensitizers and may have toxic properties upon ingestion or inhalation.[4][5] The brominated aromatic component places this compound in the category of halogenated organic compounds, which often require special disposal considerations to prevent environmental contamination.[6][7]
Inferred Potential Hazards:
-
Skin and Eye Irritation: Likely to cause irritation upon direct contact.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Toxicity: Potential for toxic effects if ingested or absorbed through the skin.
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to environmental persistence.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate barriers is not merely a matter of compliance but a direct response to the anticipated chemical interactions.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Provides a barrier against skin contact. Aldehydes can be absorbed through the skin, and some materials like latex are not suitable for protection.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | The aldehyde functional group suggests that the compound may be volatile or form airborne dust, posing an inhalation hazard.[4] Working in a fume hood is the primary engineering control to mitigate this risk. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined operational workflow is paramount to ensuring safety and experimental integrity.
1. Preparation and Pre-Handling:
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
-
Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials (such as an inert absorbent), and waste containers are readily accessible.
2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work in a Fume Hood: All manipulations of the solid compound or its solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Dust Generation: When transferring the solid, use techniques that minimize the creation of dust.
-
Controlled Dispensing: Use appropriate tools (e.g., spatulas) for transferring the solid. For solutions, use pipettes or other calibrated dispensing devices.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean the work area after use. Wipe down surfaces with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove gloves and lab coat before leaving the immediate work area to prevent the spread of contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and removing gloves.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For minor spills, absorb the material with an inert substance and place it in a sealed, labeled container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated organic compound, this compound requires a specific and segregated waste stream.
Waste Segregation and Collection:
-
Dedicated Waste Container: All solid waste contaminated with this compound, as well as any unreacted material, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[1]
-
Solvent Waste: Any solvents used to dissolve or clean glassware that has been in contact with the compound should also be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the appropriate hazard warnings.
Disposal Protocol:
-
Consult Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Licensed Disposal Vendor: The collected halogenated waste must be disposed of through a licensed hazardous waste disposal company.[1] Never dispose of this chemical down the drain or in regular trash.
Visualizing the Workflow
To further clarify the procedural flow for handling this compound, the following diagram outlines the key decision points and actions from preparation to disposal.
Caption: Procedural workflow for the safe handling and disposal of this compound.
By integrating a deep understanding of the chemical's nature with meticulous adherence to these safety and disposal protocols, researchers can confidently and safely unlock the synthetic potential of this compound.
References
-
Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? [Internet]. [cited 2026 Jan 16]. Available from: [Link]
-
Chem-Impex. This compound [Internet]. [cited 2026 Jan 16]. Available from: [Link]
-
SAFETY DATA SHEET Aldehyde C-8 FPD-2015A-2384. [cited 2026 Jan 16]. Available from: [Link]
-
Chem-Impex. 6-Bromo-2H-chromene-3-carbaldehyde [Internet]. [cited 2026 Jan 16]. Available from: [Link]
-
Chemical Safety Facts. Aldehydes [Internet]. [cited 2026 Jan 16]. Available from: [Link]
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations [Internet]. 2025 Oct 20 [cited 2026 Jan 16]. Available from: [Link]
-
Capot Chemical. MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester [Internet]. 2026 Jan 13 [cited 2026 Jan 16]. Available from: [Link]
-
National Research Council. LCSS: BROMINE [Internet]. [cited 2026 Jan 16]. Available from: [Link]
-
Organic Chemistry at CU Boulder. Protective Gear [Internet]. [cited 2026 Jan 16]. Available from: [Link]
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YouTube. Bromination safety [Internet]. 2024 Jun 7 [cited 2026 Jan 16]. Available from: [Link]
-
ASATEX. Chemical protection clothing [Internet]. [cited 2026 Jan 16]. Available from: [Link]
-
Molecules. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch [Internet]. 2019 Jun 4 [cited 2026 Jan 16]. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination [Internet]. 2026 Jan 3 [cited 2026 Jan 16]. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
